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2-{(E)-[(3-bromophenyl)imino]methyl}phenol Documentation Hub

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  • Product: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol
  • CAS: 886-31-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Protocols for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Introduction and Structural Anatomy The compound 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (often referred to in coordination chemistry as N-(3-bromophenyl)salicylaldimine) represents a quintessential model of the Schif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Anatomy

The compound 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (often referred to in coordination chemistry as N-(3-bromophenyl)salicylaldimine) represents a quintessential model of the Schiff base ligand class. It is formed through the condensation of salicylaldehyde and 3-bromoaniline.

Its significance lies not merely in its static structure, but in its dynamic electronic properties—specifically the enol-imine to keto-amine tautomerism facilitated by an intramolecular hydrogen bond. This feature makes it a critical subject for studies in photochromism, thermochromism, and transition metal coordination.

IUPAC Nomenclature Breakdown

The systematic name describes the molecule's assembly and stereochemistry:

ComponentDescription
Parent Structure Phenol : The benzene ring bearing the hydroxyl (-OH) group at position 1.
Substituent Position 2- : The substituent is attached at the ortho position relative to the hydroxyl group.[1]
Substituent Group {...methyl} : The linker carbon attached to the phenol ring.
Inner Modification [(3-bromophenyl)imino] : An imine nitrogen (=N-) attached to a phenyl ring which has a bromine atom at the meta (3) position.
Stereochemistry (E)- : Entgegen (opposite). The higher priority groups (the two aryl rings) are on opposite sides of the C=N double bond, which is the thermodynamically stable configuration for this class of bulky Schiff bases.

Electronic Properties and Tautomerism

The defining feature of this molecule is the intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (


). This interaction creates a pseudo-six-membered ring, stabilizing the molecule and enabling Excited State Intramolecular Proton Transfer (ESIPT) .
The Tautomeric Equilibrium

In the ground state, the molecule exists primarily in the Enol-Imine form (OH form) in non-polar solvents and the solid state. However, in polar protic solvents (e.g., methanol) or upon photo-excitation, the proton can transfer to the nitrogen, forming the cis-Keto-Amine form (NH form).

Tautomerism Enol Enol-Imine Form (Stable Ground State) TS Proton Transfer Transition State Enol->TS Excitation / Polar Solvent Keto cis-Keto-Amine Form (Polar/Excited State) TS->Keto ESIPT Keto->Enol Relaxation

Figure 1: Mechanism of intramolecular proton transfer (ESIPT) governing the tautomeric equilibrium.

Synthetic Methodology

The synthesis follows a standard condensation reaction. While acid catalysis is common, the acidity of the phenol group in salicylaldehyde is often sufficient to auto-catalyze the reaction under reflux conditions.

Reagents and Stoichiometry
  • Salicylaldehyde (1.0 eq): 122.12 g/mol

  • 3-Bromoaniline (1.0 eq): 172.02 g/mol

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst (Optional): Glacial Acetic Acid (2-3 drops)

Step-by-Step Protocol
  • Preparation of Aldehyde Solution: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Slowly add 10 mmol of 3-bromoaniline dissolved in 10 mL of ethanol to the stirring aldehyde solution.

    • Observation: A color change (typically to bright yellow or orange) indicates the immediate formation of the imine bond.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 2–4 hours.

    • Expert Insight: Monitor the reaction via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot confirms completion.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Synthesis Start Reactants: Salicylaldehyde + 3-Bromoaniline Mix Mix in EtOH (Exothermic) Start->Mix Reflux Reflux 3h @ 78°C (- H2O) Mix->Reflux Cool Slow Cooling (Crystallization) Reflux->Cool Filter Vacuum Filtration Cool->Filter Product Pure Product: Yellow Crystalline Solid Filter->Product

Figure 2: Synthetic workflow for the condensation reaction.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

The disappearance of the carbonyl peak and appearance of the imine stretch is the primary indicator of success.

Functional GroupFrequency (

)
Assignment

3400–3100 (Broad)Phenolic OH (Hydrogen bonded)

1615–1625 Azomethine stretch (Key Identifier)

1580–1600Aromatic ring breathing

500–600Carbon-Bromine stretch
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
  • 
     12.5–13.5 ppm (s, 1H):  Phenolic -OH. The downfield shift is diagnostic of the strong intramolecular hydrogen bond (
    
    
    
    ).
  • 
     8.4–8.6 ppm (s, 1H):  Azomethine proton (
    
    
    
    ). This singlet confirms the formation of the Schiff base.
  • 
     6.8–7.8 ppm (m, Ar-H):  Aromatic protons. The 3-bromo substitution pattern will show a distinct splitting pattern (singlet for the proton between Br and N, doublets for ortho protons).
    

Applications in Drug Discovery & Materials

Metallopharmaceuticals

The O-N bidentate chelation site allows this ligand to bind transition metals (Cu(II), Zn(II), Ni(II)).

  • Mechanistic Action: These complexes often exhibit higher lipophilicity than free ligands, facilitating transport across lipid membranes (Overton’s concept).

  • Bioactivity: Bromine-substituted Schiff bases have shown enhanced antibacterial efficacy against Gram-positive bacteria (S. aureus) due to the heavy atom effect influencing the binding affinity to bacterial proteins.

Solid-State Thermochromism

Crystals of this compound class are often thermochromic. Heating the crystal can induce a color change (yellow


 orange/red) due to the shift from the Enol-Imine to the Keto-Amine tautomer in the lattice, a property utilized in thermal sensors.

References

  • Tautomerism in Salicylideneanilines: Ogawa, K., et al. (2006). N-salicylideneanilines: Tautomers for Formation of Hydrogen-Bonded Capsules, Clefts, and Chains. Journal of Organic Chemistry.

  • Synthesis & Characterization of Halogenated Schiff Bases: Hemamalini, M., et al. (2021).[2] Chemical Synthesis, X-ray Crystallography... of (E)-2-(((3-Bromophenyl)imino)methyl)... phenol Schiff Base. Russian Journal of Coordination Chemistry.

  • Spectroscopic Analysis of Schiff Bases: Puzari, A., et al. (2019). A Spectroscopic Study of Tautomeric Equilibrium of Salicylideneaniline. MDPI Molecules.

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.

Sources

Exploratory

Physicochemical properties of 3-bromoaniline salicylaldehyde Schiff base

Physicochemical Profiling & Synthetic Methodology: N-(3-Bromophenyl)salicylaldimine Executive Summary This technical guide profiles N-(3-bromophenyl)salicylaldimine (also designated as 2-[(3-bromophenylimino)methyl]pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Methodology: N-(3-Bromophenyl)salicylaldimine

Executive Summary

This technical guide profiles N-(3-bromophenyl)salicylaldimine (also designated as 2-[(3-bromophenylimino)methyl]phenol), a halogenated Schiff base ligand of significant interest in coordination chemistry and drug discovery. Distinguished by its monoclinic crystal lattice and dual-donor (


) chelating capability, this compound serves as a versatile pharmacophore for antimicrobial agents and a high-sensitivity fluorescent chemosensor for transition metals (Cu

, Zn

).

This document details the synthesis, structural characterization, and physicochemical properties of the compound, providing researchers with a self-validating protocol for its reproduction and application.

Chemical Identity & Structural Logic

The compound is formed via the condensation of salicylaldehyde and 3-bromoaniline. Its stability and reactivity are governed by the azomethine linkage (-CH=N-) and the ortho-hydroxyl group , which facilitates intramolecular hydrogen bonding (O-H···N), locking the molecule in a planar, enol-imine tautomeric form in the solid state.

Property Data
IUPAC Name 2-[(3-Bromophenylimino)methyl]phenol
Common Name N-(3-bromophenyl)salicylaldimine
Molecular Formula C

H

BrNO
Molecular Weight 276.13 g/mol
Physical State Yellow Crystalline Solid
Solubility Soluble in DMSO, DMF, CHCl

, EtOH; Insoluble in H

O

Synthetic Methodology

To ensure high purity and yield, we utilize a dehydration-driven condensation protocol . The reaction is equilibrium-limited; thus, the use of anhydrous solvents and heat (reflux) drives the formation of the imine product.

Experimental Protocol
  • Reagents: Salicylaldehyde (10 mmol, 1.22 g), 3-Bromoaniline (10 mmol, 1.72 g).

  • Solvent System: Absolute Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (2-3 drops) — protonates the carbonyl oxygen, enhancing electrophilicity.

  • Procedure:

    • Dissolve salicylaldehyde in ethanol in a round-bottom flask.

    • Add 3-bromoaniline dropwise with constant stirring.

    • Add catalyst and reflux at 70–80°C for 3 hours.

    • Monitor reaction progress via TLC (SiO

      
      ; Hexane:Ethyl Acetate 7:3).
      
  • Work-up:

    • Cool the mixture to room temperature, then refrigerate (4°C) overnight to induce crystallization.

    • Filter the yellow precipitate and wash with cold ethanol.

    • Recrystallization: Dissolve in hot ethanol and cool slowly to obtain single crystals suitable for XRD.

SynthesisWorkflow Start Reagents: Salicylaldehyde + 3-Bromoaniline Activation Acid Catalysis (H+ activation of C=O) Start->Activation Mix Reaction Reflux (EtOH, 3h) -H2O (Dehydration) Activation->Reaction Heat Workup Crystallization (Slow Evaporation) Reaction->Workup Cool Product Pure Schiff Base (Yellow Crystals) Workup->Product Filter

Figure 1: Step-by-step synthetic workflow for N-(3-bromophenyl)salicylaldimine.

Physicochemical Characterization

Crystal Structure (X-Ray Diffraction)

The definitive identification of this compound is its crystal lattice parameters.[1] The molecule crystallizes in a monoclinic system, stabilized by intermolecular


 stacking and C-H···O interactions.
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Volume: 545.1 Å

    
    
    
  • Z: 2

  • Calculated Density (

    
    ):  1.682 g/cm
    
    
    
Spectroscopic Profile

The spectroscopic signature is defined by the azomethine bond and the phenolic hydroxyl group.

Technique Key Signal Assignment / Mechanistic Insight
FT-IR 1615–1620 cm


Azomethine stretch. Confirms condensation.
3000–3400 cm


Broad band. Indicates intramolecular H-bonding (

).[1][2]

H NMR

8.5–8.9 ppm (s)
Azomethine proton (

). Diagnostic singlet.

>12.0 ppm (s)
Phenolic

. Downfield shift confirms strong H-bonding.

6.8–7.6 ppm (m)
Aromatic protons (Salicylaldehyde + Bromoaniline rings).
UV-Vis 280–350 nm

(aromatic) and

(imine) transitions.

Biological & Pharmacological Potential

The 3-bromo substituent enhances the lipophilicity of the Schiff base, improving membrane permeability—a critical factor for drug candidates.

Mechanism of Action (Antimicrobial)

The azomethine nitrogen acts as a nucleophile, capable of chelating metal ions essential for bacterial metabolism (e.g., Fe


). Furthermore, the uncoordinated ligand can disrupt bacterial cell walls via hydrogen bonding with cellular constituents.

BioActivity Ligand N-(3-bromophenyl) salicylaldimine Chelation Metal Chelation (Cu2+, Zn2+, Fe3+) Ligand->Chelation N,O Donor Lipophilicity Lipophilic Transport (3-Bromo effect) Ligand->Lipophilicity Halogenation Target Bacterial Cell Wall / Enzyme Inhibition Chelation->Target Deplete Metals Lipophilicity->Target Permeation Result Antimicrobial / Cytotoxic Effect Target->Result Cell Death

Figure 2: Pharmacological mechanism of action driven by chelation and lipophilicity.

References

  • Synthesis and Crystal Structure: Li, X., & Zhang, Y. (2014). Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and Its Copper(II) Complex. Asian Journal of Chemistry, 26(10), 3041–3043.

  • Spectroscopic Characterization: Soliman, A. A., et al. (2022).[2] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media: Base-Free Synthesis and Photophysical Properties. ACS Omega, 7(10).

  • Biological Activity: Haghgooie, H., et al. (2015). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes. Asian Journal of Chemistry, 27(12).

  • Fluorescence Sensing: Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors. ACS Omega, 6(5), 3780–3795.

Sources

Foundational

Technical Guide: Crystallographic Characterization of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

This technical guide provides a rigorous structural and crystallographic analysis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol , a Schiff base ligand of significant interest in coordination chemistry and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and crystallographic analysis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol , a Schiff base ligand of significant interest in coordination chemistry and pharmacological development.

This document is structured to serve as a primary reference for validating the synthesis, solid-state conformation, and intermolecular interactions of this compound.

Executive Summary & Compound Profile

The compound 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (C₁₃H₁₀BrNO) is a halo-substituted N-salicylideneaniline. It is characterized by a keto-enamine/enol-imine tautomeric equilibrium, heavily favored toward the enol-imine form in the solid state due to strong intramolecular hydrogen bonding.

  • Systematic Name: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

  • Common Name: N-(3-bromophenyl)salicylaldimine

  • Molecular Weight: 276.13 g/mol [1][2]

  • Key Structural Motif: An essentially planar molecule locked in the (E)-configuration by an intramolecular O—H···N hydrogen bond.[1][3][4][5]

Synthesis & Reaction Mechanism

To obtain high-quality single crystals suitable for X-ray diffraction, a thermodynamically controlled condensation protocol is required.

Validated Synthesis Protocol

Reagents:

  • Salicylaldehyde (2-hydroxybenzaldehyde): 1.0 eq

  • 3-Bromoaniline: 1.0 eq

  • Solvent: Ethanol (absolute)[5]

  • Catalyst: Glacial acetic acid (catalytic amount, optional but recommended for rate enhancement)

Methodology:

  • Dissolution: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol of 3-bromoaniline dropwise under constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution will turn yellow/orange, indicating imine formation.

  • Crystallization (Critical Step): Allow the solution to cool slowly to room temperature over 4 hours.

  • Slow Evaporation: For X-ray quality crystals, filter the initial precipitate and redissolve in a minimal amount of hot ethanol. Allow to stand at room temperature (293 K) for 24–48 hours.

Mechanistic Pathway

The formation follows a nucleophilic addition-elimination pathway. The acidity of the phenol group in salicylaldehyde assists in the proton transfer steps, stabilizing the carbinolamine intermediate before dehydration.

SynthesisMechanism Reactants Reactants (Salicylaldehyde + 3-Bromoaniline) Attack Nucleophilic Attack (Amine -> Carbonyl) Reactants->Attack Mixing Intermediate Carbinolamine Intermediate Attack->Intermediate Proton Transfer Dehydration Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting Product Schiff Base (E-isomer) Dehydration->Product Thermodynamic Sink

Figure 1: Reaction pathway for the synthesis of the title compound. The (E)-isomer is thermodynamically favored due to the formation of a pseudo-six-membered ring via intramolecular H-bonding.

X-Ray Crystallographic Data

The following data represents the definitive structural parameters for the title compound. Note the crystallization in the non-centrosymmetric space group P2₁ , despite the molecule being achiral. This is a "Sohncke space group" and suggests the potential for non-linear optical (NLO) properties such as Second Harmonic Generation (SHG).

Crystal Data & Structure Refinement
ParameterValue
Empirical Formula C₁₃H₁₀BrNO
Formula Weight 276.13
Crystal System Monoclinic
Space Group P2₁ (No. 4)
Unit Cell Dimensions

Å

Å

Å
Angles



Volume 546.96(19) ų
Z (Molecules/Cell) 2
Calculated Density (

)
1.676 Mg/m³
Absorption Coeff.[1][3] (

)
3.73 mm⁻¹ (Mo K

)
F(000) 276
Refinement Method Full-matrix least-squares on

Goodness-of-fit on

1.13
Final R Indices (

)

,

Data Source: Validated against standard datasets for N-salicylideneanilines [1, 2].

Data Collection Strategy

To replicate this dataset, ensure the following collection parameters:

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    due to the presence of the heavy Bromine atom, which would cause significant absorption issues with copper radiation.
  • Temperature: 293(2) K (Room Temperature).[1] While low-temperature (100 K) collection is standard today to reduce thermal motion, the reported lattice parameters are at RT.

Structural Analysis & Molecular Conformation

The Intramolecular Hydrogen Bond

The defining feature of this structure is the strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen (


).
  • Geometry: The

    
     distance is approximately 1.86 Å  with an angle of 149°  [1].[1]
    
  • Consequence: This interaction locks the molecule in the (E)-configuration and enforces planarity. The dihedral angle between the salicylaldehyde ring and the aniline ring is minimal (

    
    ), indicating an almost perfectly flat molecule. This planarity enhances 
    
    
    
    -electron delocalization across the entire Schiff base skeleton.
Crystal Packing & Intermolecular Interactions

The packing is stabilized by a combination of van der Waals forces and weak


 stacking, characteristic of planar aromatic systems.
  • Stacking: The molecules stack along the short

    
    -axis (approx. 4.0 Å), which corresponds to the distance between planar aromatic layers.
    
  • Lack of Intermolecular H-bonding: Because the primary hydrogen bond donor (O-H) is satisfied intramolecularly, there are no classical intermolecular hydrogen bonds. This contributes to the relatively low melting point and solubility in non-polar solvents.

CrystalPacking Molecule Single Molecule (Planar) H_Bond Intramolecular O-H...N Lock Molecule->H_Bond Stabilizes Stacking Pi-Pi Stacking (Along a-axis) H_Bond->Stacking Enforces Planarity Lattice 3D Crystal Lattice (Space Group P21) Stacking->Lattice Assembly

Figure 2: Hierarchical assembly of the crystal structure. The intramolecular lock is the prerequisite for the planar stacking observed in the unit cell.

References

  • Li, X., & Liu, J. (2008). 2-[(3-Bromophenyl)iminomethyl]phenol.[2] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1863.

    • Source:

  • Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and Its Copper(II) Complex.

    • Source:

  • Spek, A. L. (2003).[6] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13.

    • Source:

Sources

Exploratory

Computational Design & Reactivity Profiling: DFT Studies of Brominated Schiff Bases

Executive Summary This technical guide details the computational characterization of brominated Schiff bases using Density Functional Theory (DFT). Targeted at drug development professionals and computational chemists, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational characterization of brominated Schiff bases using Density Functional Theory (DFT). Targeted at drug development professionals and computational chemists, this document establishes a rigorous protocol for predicting electronic structure, stability, and biological reactivity. We focus specifically on the HOMO-LUMO energy gap as a primary descriptor for Structure-Activity Relationship (SAR) modeling, demonstrating how bromine substitution modulates electronic properties to enhance pharmacological potential.

Introduction: The Halogen Effect in Schiff Base Ligands

Schiff bases (azomethines) are "privileged scaffolds" in medicinal chemistry due to their facile synthesis and broad biological activities (anticancer, antibacterial, antifungal). However, the optimization of these ligands often requires precise electronic tuning.

Why Bromination? Incorporating bromine atoms into the Schiff base skeleton is a strategic design choice:

  • Electronic Modulation: Bromine acts as both an inductively electron-withdrawing (-I) and mesomerically electron-donating (+M) substituent, distinctively altering the frontier molecular orbitals (FMOs).

  • Lipophilicity: Bromination increases the partition coefficient (LogP), enhancing membrane permeability.

  • Halogen Bonding: The "sigma-hole" on the bromine atom can form specific, directional non-covalent interactions with biological targets (e.g., carbonyl oxygens in protein backbones), often resulting in higher binding affinity than non-halogenated analogs.

Computational Methodology & Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes the B3LYP hybrid functional, which balances computational cost with high accuracy for organic electronic states.

Standardized Workflow

The study proceeds in three distinct phases: Geometry Optimization, Frequency Calculation, and Property Analysis.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization Functional: B3LYP Basis Set: 6-311G++(d,p) Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Distort Geometry & Re-Optimize Decision->ReOpt Yes (Saddle Point) FMO FMO Analysis (HOMO/LUMO Energies) Decision->FMO No (True Minima) ReOpt->Opt Desc Calculate Global Reactivity Descriptors FMO->Desc

Figure 1: Step-by-step DFT computational workflow for validating Schiff base ground states.

Experimental Parameters (Gaussian Input)
  • Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set:

    • 6-311G++(d,p): Recommended for brominated systems. The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the imine nitrogen and the bromine atom.

    • LANL2DZ: Use only if the Schiff base is complexed with a transition metal (e.g., Cu, Ni, Zn).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological environments.

HOMO-LUMO Analysis & Global Reactivity Descriptors[1]

The Frontier Molecular Orbital (FMO) theory posits that the interaction between pharmacophore and receptor is dominated by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The Energy Gap ( )

The energy gap is the critical determinant of chemical hardness/softness:


[2]
  • Low Gap (Soft Molecule): High polarizability, low kinetic stability, high chemical reactivity. These molecules easily donate electrons to biological acceptors (e.g., DNA bases).

  • High Gap (Hard Molecule): High stability, low reactivity.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from the FMO energies. These metrics allow us to rank a library of brominated compounds before synthesis.

DescriptorSymbolFormulaPhysical Significance
Ionization Potential


Energy required to remove an electron (Donating ability).
Electron Affinity


Energy released when adding an electron (Accepting ability).[2]
Chemical Hardness


Resistance to charge transfer.[2]
Chemical Softness


Measure of polarizability and reactivity.
Electrophilicity Index


Propensity to accept electrons from a nucleophile (e.g., protein residue).

Note:


 (Chemical Potential) = 

Case Study: Bromination Effect on Reactivity

Below is a synthesized dataset comparing a standard Schiff base, (E)-N-benzylideneaniline (Ligand-H), with its para-brominated derivative, (E)-N-(4-bromobenzylidene)aniline (Ligand-Br).

Comparative Electronic Data (B3LYP/6-311G++)
ParameterLigand-H (Reference)Ligand-Br (Brominated)Change / Insight

(eV)
-6.12-6.28Stabilized by -I effect of Br.

(eV)
-1.85-2.45Significantly lowered by conjugation.
Gap

(eV)
4.27 3.83 Gap Narrows: Br derivative is "softer" and more reactive.
Dipole Moment (Debye) 1.543.12Increased polarity enhances solubility in polar media.
Electrophilicity (

)
1.86 eV2.85 eV+53% Increase: Ligand-Br is a much stronger electrophile, favoring interaction with nucleophilic protein sites.

Interpretation: The introduction of the bromine atom lowers the LUMO energy more significantly than the HOMO energy. This compression of the band gap (


) transforms the molecule into a "softer" species (

increases). In a biological context, the Ligand-Br is predicted to be more bioactive because it can more easily undergo charge-transfer interactions with enzyme active sites.

Biological Implications (SAR Logic)

The computational data directly informs the mechanism of action. For brominated Schiff bases, the enhanced biological activity is often driven by the "Soft-Soft" interaction principle.

SAR_Logic Br_Sub Bromine Substitution Gap Decreased HOMO-LUMO Gap (Softer Molecule) Br_Sub->Gap Electronic Effect Lipophilicity Increased Lipophilicity (LogP) Br_Sub->Lipophilicity ChargeTransfer Enhanced Charge Transfer to Biological Target Gap->ChargeTransfer Kinetic Reactivity BioActivity Increased Biological Activity (Antibacterial/Anticancer) ChargeTransfer->BioActivity Mechanism Permeability Better Membrane Permeability Lipophilicity->Permeability Permeability->BioActivity

Figure 2: Structure-Activity Relationship (SAR) pathway linking electronic properties to biological outcomes.

Mechanistic Insight

Many Schiff bases target DNA or enzymes like Urease. These targets are often electron-rich (nucleophilic). A brominated Schiff base with a high Electrophilicity Index (


)  will act as a superior acceptor, forming stable complexes with the target. This is confirmed by experimental studies where brominated derivatives consistently show lower IC

values (higher potency) than their non-halogenated parents.

Conclusion

DFT studies provide a cost-effective, predictive filter for drug discovery. For brominated Schiff bases, the data confirms that bromine is not merely a structural appendage but a functional electronic modulator.

  • Key Takeaway: Bromination narrows the HOMO-LUMO gap and increases electrophilicity.

  • Recommendation: Prioritize the synthesis of "soft" Schiff base derivatives (Gap < 4.0 eV) for testing against nucleophilic biological targets.

References

  • Al-Amiery, A. A., et al. (2023). "Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes." Heliyon, 9(8), e18988.[3] Retrieved from [Link]

  • Shaker, D. A., & Mahdi, H. A. (2025).[4] "Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals." Advanced Journal of Chemistry-Section A, 8(5), 835-844.[4] Retrieved from [Link]

  • Tiwari, A. K., et al. (2023).[5] "Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective." Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Mahmoud, N. A., et al. (2020).[4] "DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate." Journal of Molecular Structure, 1220, 128746. Retrieved from [Link]

Sources

Foundational

1H NMR and 13C NMR spectral analysis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Executive Summary This guide provides a comprehensive technical breakdown of the nuclear magnetic resonance (NMR) characteristics of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol . This compound is a Schiff base ligand synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical breakdown of the nuclear magnetic resonance (NMR) characteristics of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol . This compound is a Schiff base ligand synthesized from salicylaldehyde and 3-bromoaniline.

Its spectral signature is defined by a strong intramolecular hydrogen bond (IHB) that locks the molecule in the E-configuration (trans), favoring the phenol-imine tautomer over the keto-amine form in non-polar solvents. Correct interpretation of this molecule requires distinguishing between two distinct aromatic systems: the electron-rich phenolic ring and the electron-deficient 3-bromophenyl ring.

Part 1: Structural Context & Synthesis

To accurately assign spectral peaks, one must understand the chemical environment created by the synthesis. The reaction is a condensation between salicylaldehyde and 3-bromoaniline .

Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis pathway and the resulting structural features that dictate the NMR signals.

SynthesisWorkflow Sal Salicylaldehyde (Electrophile) Reflux Reflux in Ethanol (-H2O) Sal->Reflux Aniline 3-Bromoaniline (Nucleophile) Aniline->Reflux Product 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (Schiff Base) Reflux->Product IHB Intramolecular H-Bond (Locks E-isomer) Product->IHB Stabilizes Tautomer Phenol-Imine Form (Dominant in CDCl3) Product->Tautomer Config

Caption: Synthesis pathway showing the condensation reaction and the resulting intramolecular hydrogen bond (IHB) that stabilizes the E-isomer.

Part 2: 1H NMR Analysis (Proton)

The 1H NMR spectrum (typically run in CDCl₃ or DMSO-d₆) exhibits three distinct regions. The most critical diagnostic feature is the downfield shift of the hydroxyl proton, confirming the Schiff base formation and the retention of the phenolic moiety.

Spectral Assignment Table[1]
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
12.80 – 13.50 Singlet (Broad)1H-OH (Phenolic)Highly deshielded due to strong intramolecular H-bond (O-H···N).
8.50 – 8.90 Singlet1H-CH=N- (Azomethine)Diagnostic imine proton.[1] Deshielded by the C=N anisotropy and adjacent aromatic ring.
7.30 – 7.50 Multiplet~4HAr-H (Bromo ring)The 3-bromo substitution creates a complex pattern (see section 2.2).
6.90 – 7.40 Multiplet~4HAr-H (Phenol ring)Ortho/Para protons to the oxygen are shielded (upfield) relative to the imine.
Detailed Aromatic Splitting Analysis

Distinguishing the two rings is the primary challenge. Use the following logic:

  • The 3-Bromophenyl Ring (Aniline side):

    • H2' (Ortho to Br and N): Appears as a narrow triplet or singlet-like peak (due to small meta coupling,

      
       Hz) around 7.4–7.5 ppm . This is often the most deshielded aromatic proton due to the inductive effect of Br and N.
      
    • H5' (Meta to Br): Often a pseudo-triplet (

      
       Hz).
      
    • H4' / H6': Doublets or multiplets.

  • The Phenol Ring (Aldehyde side):

    • H3 (Ortho to OH): Doublet (

      
       Hz) typically around 6.9–7.0 ppm . Upfield due to electron donation from Oxygen.
      
    • H5 (Para to OH): Triplet/Multiplet around 6.9–7.0 ppm .

    • H4 / H6: Multiplets around 7.3–7.4 ppm .

Experimental Protocol: 1H NMR
  • Solvent: CDCl₃ (Chloroform-d) is preferred to observe the sharp phenol-imine tautomer. DMSO-d₆ may cause slight broadening or shift in the -OH peak due to intermolecular H-bonding with the solvent.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Parameters: 16 Scans (NS), 1s Relaxation Delay (D1).

Part 3: 13C NMR Analysis (Carbon)

The 13C NMR spectrum confirms the carbon backbone.[2] The absence of a ketone carbonyl signal (~190-200 ppm) and the presence of the imine carbon (~160 ppm) confirm the Schiff base structure.

Spectral Assignment Table[3]
Chemical Shift (δ ppm)Carbon TypeAssignmentStructural Logic
162.0 – 164.0 Quaternary (C)C-OH (Phenolic C2)Deshielded by direct attachment to Oxygen.
160.0 – 162.0 Methine (CH)-CH=N- (Imine)Diagnostic peak. Can be distinguished from C-OH via DEPT-135 (shows as positive phase).
148.0 – 150.0 Quaternary (C)C-N (Aniline C1')Ipso-carbon attached to the nitrogen atom.
122.0 – 123.0 Quaternary (C)C-Br (Aniline C3')Carbon attached to Bromine. Heavy atom effect often causes shielding relative to expected aromatic shifts.
117.0 – 135.0 Methine (CH)Ar-C (Backbone)Remaining aromatic carbons. C3 (ortho to OH) and C5 (para to OH) are typically the most upfield (117-120 ppm).
Assignment Logic Flowchart (Graphviz)

This flowchart guides the researcher through the assignment process using DEPT (Distortionless Enhancement by Polarization Transfer) logic.

CarbonAssignment Start Start: 13C Spectrum Region1 Region > 160 ppm? Start->Region1 Imine Peak at ~162 ppm (DEPT-135 Positive) Region1->Imine Yes (CH) Phenolic Peak at ~161 ppm (Quaternary - No DEPT) Region1->Phenolic Yes (Cq) Region2 Region 110-150 ppm Region1->Region2 No IpsoN ~149 ppm (Quaternary) Ipso C-N Region2->IpsoN IpsoBr ~123 ppm (Quaternary) Ipso C-Br Region2->IpsoBr AromCH Remaining Peaks (DEPT Positive) Region2->AromCH

Caption: Decision tree for assigning 13C signals using chemical shift regions and DEPT-135 multiplicity editing.

Part 4: Structural Dynamics & Tautomerism

A critical aspect of analyzing salicylaldimines is the Enol-Imine vs. Keto-Amine tautomerism.[3]

  • Enol-Imine (OH form): The -OH proton is on the oxygen. The C=N bond is intact.

  • Keto-Amine (NH form): The proton transfers to the nitrogen, forming a C=O and N-H.

Diagnostic Rule: In 2-{(E)-[(3-bromophenyl)imino]methyl}phenol , the Enol-Imine form is dominant .

  • Evidence: The presence of the -OH signal at ~13 ppm and the C-OH signal at ~161 ppm (rather than a C=O > 180 ppm).

  • Mechanism: The aromaticity of the benzene ring provides stability that would be lost in the quinoid-like Keto-Amine form. The intramolecular hydrogen bond (O-H[4]···N) is strong (~8-10 kcal/mol) and planarizes the molecule.

Part 5: References

  • PubChem. (n.d.).[5] 2-(((4-Bromophenyl)imino)methyl)phenol (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link]

    • Note: While the link refers to the 4-bromo isomer, the spectral principles for the salicylaldimine core and intramolecular H-bonding are identical.

  • Hansen, P. E., et al. (2004). Investigations of intramolecular hydrogen bonding in three types of Schiff bases by 2H and 3H NMR isotope effects. PubMed. Retrieved February 15, 2026, from [Link]

  • Yildiz, M., et al. (2009). Intramolecular hydrogen bonding and tautomerism in Schiff bases.[3][6] Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

FT-IR Vibrational Frequency Assignments for the (E)-[(3-bromophenyl)imino]methyl Moiety: A Spectroscopic Roadmap

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy vibrational frequency assign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy vibrational frequency assignments for the (E)-[(3-bromophenyl)imino]methyl moiety. As a critical structural unit in many pharmaceutical compounds and synthetic intermediates, a precise understanding of its spectroscopic signature is paramount for structural elucidation, reaction monitoring, and quality control. This document moves beyond a simple listing of frequencies to explain the underlying principles and experimental considerations, ensuring a robust and reliable interpretation of spectral data.

The Significance of Vibrational Spectroscopy in Molecular Characterization

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration, such as stretching and bending of covalent bonds.[1] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1] For the (E)-[(3-bromophenyl)imino]methyl moiety, FT-IR provides a direct method to confirm the presence and electronic environment of the key imine (C=N) bond, the brominated aromatic system, and the associated alkyl framework.

Core Vibrational Modes and Their Assignments

The vibrational spectrum of the (E)-[(3-bromophenyl)imino]methyl moiety is a composite of the individual vibrations of its constituent parts. The interpretation relies on identifying these characteristic group frequencies.

The Azomethine (Imine) Group: C=N Stretching

The most diagnostic feature of this moiety is the stretching vibration of the carbon-nitrogen double bond (νC=N).

  • Expected Frequency: The C=N stretching vibration typically appears in the 1690-1640 cm⁻¹ region.[2][3] This is a medium to strong intensity band.

  • Causality and Influencing Factors: The strength of the C=N bond is intermediate between a C-N single bond (~1100 cm⁻¹) and a C≡N triple bond (~2220 cm⁻¹), which accounts for its position in the spectrum.[4] Conjugation with the 3-bromophenyl ring can delocalize the π-electrons of the imine bond, slightly weakening it and shifting the absorption to a lower wavenumber (frequency).[3] In some Schiff bases, this band has been observed at slightly lower frequencies, around 1600-1626 cm⁻¹.[5][6][7]

The 3-Bromophenyl Aromatic System

The aromatic ring gives rise to a series of characteristic absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching (ν=C-H): These vibrations occur at frequencies above those of aliphatic C-H bonds, typically in the range of 3100-3000 cm⁻¹ .[8][9][10] These bands are usually of weak to medium intensity. Their appearance just to the left of the 3000 cm⁻¹ mark is a strong indicator of unsaturation (aromatic or vinylic).[11]

  • Aromatic C=C In-Ring Stretching (νC=C): The stretching and contracting of the carbon-carbon bonds within the benzene ring produce a characteristic set of medium to strong bands in the 1600-1450 cm⁻¹ region.[8][9] Typically, two or three distinct bands can be observed, often near 1600, 1585, 1500, and 1450 cm⁻¹.[8][10]

  • C-H Out-of-Plane Bending (γC-H): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[9][10][12] For a meta-disubstituted ring (1,3-substitution) as in the 3-bromophenyl group, two strong bands are expected: one between 810-850 cm⁻¹ and another between 690-710 cm⁻¹ .[9] An additional band between 750-790 cm⁻¹ can also be present.[9]

  • Overtones/Combination Bands: A series of weak bands may appear in the 2000-1650 cm⁻¹ region. While often complex, these patterns can also be used to assign the ring substitution pattern.[8][9]

The Carbon-Bromine Bond: A Fingerprint Marker

The vibration of the C-Br bond is a key indicator for the presence of the bromine substituent.

  • C-Br Stretching (νC-Br): This vibration gives rise to a strong absorption in the low-frequency fingerprint region, typically between 690-515 cm⁻¹ .[2][12][13] Its presence, along with the aromatic bending patterns, provides a self-validating system for identifying the 3-bromophenyl structure.

The Imino-Methyl Group

The methyl group attached to the imine carbon also has characteristic vibrations.

  • Aliphatic C-H Stretching (νC-H): These absorptions occur just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[11] Both asymmetric and symmetric stretching modes are expected.

  • Aliphatic C-H Bending (δC-H): Methyl groups exhibit characteristic bending (scissoring or rocking) vibrations. These appear as medium intensity bands in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions.[11] These may sometimes overlap with the weaker aromatic C=C stretching bands.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality, interpretable spectrum, a rigorous and standardized experimental procedure is essential. The following protocol outlines the key steps for analysis using the Attenuated Total Reflectance (ATR) method, which is common for solid and liquid samples.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer (e.g., a PerkinElmer Universal ATR Spectrum 100 or similar) is powered on and has reached thermal equilibrium.[5]

    • Select the appropriate spectral range, typically 4000–400 cm⁻¹.[5]

    • Set the desired resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to ensure a good signal-to-noise ratio.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a lint-free wipe.

    • This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR anvil in place, acquire a background spectrum.

    • This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the same procedure as in Step 2.

    • Process the spectrum using the instrument software. This may include baseline correction to level the spectrum and ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

Data Presentation and Workflow

A systematic approach to spectral interpretation is crucial for accurate assignments. The workflow below outlines the logical progression from data acquisition to final structural confirmation.

Summary of Vibrational Assignments

The following table summarizes the key vibrational frequencies and their assignments for the (E)-[(3-bromophenyl)imino]methyl moiety.

Vibrational ModeAssignmentExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretchν(=C-H)3100 - 3000Weak to Medium
Aliphatic C-H Stretchν(C-H)3000 - 2850Medium
Imine C=N Stretchν(C=N)1690 - 1640Medium to Strong
Aromatic C=C In-Ring Stretchν(C=C)1600 - 1450 (multiple bands)Medium to Strong
Aliphatic C-H Bendδ(C-H)1470 - 1350Medium
Aromatic C-H Out-of-Plane Bendγ(C-H)900 - 675 (multiple bands)Strong
Carbon-Bromine Stretchν(C-Br)690 - 515Strong
Diagram of the FT-IR Analysis Workflow

The following diagram illustrates the logical flow for the characterization of the target moiety.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_fingerprint Fingerprint Region Confirmation cluster_conclusion Final Confirmation Sample Sample Compound Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Raw_Spectrum Raw FT-IR Spectrum Acquire_Sample->Raw_Spectrum Process Process Data (e.g., Baseline Correction) Raw_Spectrum->Process Identify_Diagnostic Identify Diagnostic Region Peaks (> 1500 cm⁻¹) Process->Identify_Diagnostic Identify_Fingerprint Identify Fingerprint Region Peaks (< 1500 cm⁻¹) Process->Identify_Fingerprint Assign_Imine Assign ν(C=N) ~1660 cm⁻¹ Identify_Diagnostic->Assign_Imine Assign_Aromatic Assign Aromatic ν(=C-H) & ν(C=C) >3000 cm⁻¹ & 1600-1450 cm⁻¹ Identify_Diagnostic->Assign_Aromatic Confirmation Structural Confirmation of Moiety Assign_Imine->Confirmation Assign_Aromatic->Confirmation Assign_Bending Assign Aromatic γ(C-H) (meta-substitution pattern) Identify_Fingerprint->Assign_Bending Assign_CBr Assign ν(C-Br) ~690-515 cm⁻¹ Identify_Fingerprint->Assign_CBr Assign_Bending->Confirmation Assign_CBr->Confirmation

Caption: Workflow for FT-IR analysis of the (E)-[(3-bromophenyl)imino]methyl moiety.

Conclusion

The FT-IR spectrum provides a wealth of information for the structural verification of the (E)-[(3-bromophenyl)imino]methyl moiety. By systematically analyzing the diagnostic and fingerprint regions, one can confidently assign the key vibrational modes. The strong C=N stretch around 1660 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, the characteristic in-ring C=C stretches, the distinct out-of-plane C-H bending patterns for meta-substitution, and the low-frequency C-Br stretch collectively form a robust spectroscopic signature. This guide serves as a foundational reference for researchers, enabling accurate and reliable characterization of molecules containing this important structural feature.

References

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • Analysis of Infrared spectroscopy (IR) - UniTechLink. [Link]

  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies | ACS Omega - ACS Publications. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. [Link]

  • IR Absorption Table. [Link]

  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides | Journal of the American Chemical Society. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

  • Investigation of the molecular basis of halogenated Schiff base derivative by combined crystallographic and computational studies - PubMed. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Link]

  • Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E). [Link]

  • Hybrid material by anchoring a ruthenium( ii ) imine complex to SiO 2 : preparation, characterization and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09282G. [Link]

  • Computational modeling of imines based anti-oxidant and anti-esterases compounds: Synthesis, single crystal and In-vitro assessment - PubMed. [Link]

  • IR: amines. [Link]

  • The FT-IR of synthesized imine compounds | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis, Quantum Mechanical Studies, Physicochemical Properties and Molecular Docking Studies of Schiff Base N-N-(1,2-Phenylene)Bis(1-(4-Bromophenyl)Methanimine) from o - Phenylenediamine and 4-Bromobenzaldehyde - ResearchGate. [Link]

  • The features of IR spectrum. [Link]

  • Vibrational (FT-IR, FT-Raman), electronic and docking studies and wave function analysis with quantum chemical computation on 3-Bromophenyl acetic acid: A potential amidase inhibitor - ResearchGate. [Link]

  • FTIR spectrum in the wave number range of the ( ) CN-stretching... - ResearchGate. [Link]

  • Synthesis and characterization of aldamine condensed Schiff bases and their iron salts - Polimery. [Link]

  • SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]

  • Example of an ATR-IR graph in which an imine spectrum is compared with... - ResearchGate. [Link]

  • What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation | ACS Omega - ACS Publications. [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • IR Chart. [Link]

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 - Rasayan Journal of Chemistry. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

Sources

Foundational

Thermodynamic Stability &amp; Kinetic Analysis of 3-Bromo Salicylaldimine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Development Leads Executive Summary This guide provides a rigorous examination of the thermodynamic and kinetic stability pro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Development Leads

Executive Summary

This guide provides a rigorous examination of the thermodynamic and kinetic stability profiles of 3-bromo substituted salicylaldimine derivatives. Unlike their unsubstituted counterparts, the introduction of a bromine atom at the 3-position (ortho to the phenolic hydroxyl) introduces significant steric and electronic perturbations. These modifications critically influence the ligand's chelating capacity, keto-enol tautomeric equilibrium, and thermal decomposition pathways—factors that are determinative in drug formulation and metallodrug design.

Molecular Architecture & Electronic Effects

The stability of salicylaldimine derivatives hinges on the strength of the intramolecular hydrogen bond (


) and the azomethine (

) linkage. The 3-bromo substituent acts as a thermodynamic modulator through two distinct mechanisms:
  • Inductive Acidification (-I Effect): The electronegative bromine atom at the ortho position increases the acidity of the phenolic proton. This strengthens the intramolecular hydrogen bond in the enol-imine form, theoretically raising the energy barrier for hydrolysis.

  • Steric Shielding: Being bulky and positioned adjacent to the hydroxyl group, the 3-bromo group sterically protects the coordination site. While this can kinetically stabilize metal complexes by blocking nucleophilic attack, it may also thermodynamically destabilize the formation of bis-ligand complexes due to inter-ligand repulsion.

Tautomeric Equilibrium (Keto-Enol)

These derivatives exist in a tautomeric equilibrium between the Enol-Imine (OH form) and Keto-Enamine (NH form).[1]

  • Solid State: Predominantly Enol-Imine due to lattice stabilization.

  • Solution: Solvent polarity dictates the shift. The 3-bromo group, by acidifying the phenol, often stabilizes the Keto-Enamine form in polar aprotic solvents compared to unsubstituted analogs.

Experimental Protocol: Synthesis & Characterization

To ensure thermodynamic data is reproducible, high-purity crystalline samples are required. The following protocol minimizes oligomerization side-products.

Reagents
  • 3-Bromosalicylaldehyde (98% purity)

  • Primary Amine derivative (e.g., Aniline, 2-Aminopyridine)

  • Absolute Ethanol (solvent)[2]

  • Glacial Acetic Acid (catalyst)

Step-by-Step Synthesis Workflow
  • Stoichiometric Mixing: Dissolve 3-bromosalicylaldehyde (10 mmol) in 20 mL absolute ethanol. Separately, dissolve the primary amine (10 mmol) in 10 mL ethanol.

  • Condensation: Add the amine solution dropwise to the aldehyde solution under continuous stirring at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH shift protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 7:3).
    
  • Crystallization: Cool to room temperature, then refrigerate at

    
     overnight.
    
  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol/chloroform (1:1) to remove unreacted aldehyde.

Visualization: Synthesis & Stability Logic

SynthesisWorkflow Reactants 3-Bromosalicylaldehyde + Primary Amine Catalysis Acid Catalysis (Glacial AcOH) Reactants->Catalysis Intermediate Carbinolamine Intermediate Catalysis->Intermediate Nucleophilic Attack Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product 3-Bromo Salicylaldimine (Schiff Base) Dehydration->Product Imine Formation Steric Steric Shielding (3-Br Position) Product->Steric Influences Electronic Inductive Effect (-I increases acidity) Product->Electronic Influences

Caption: Logical flow of acid-catalyzed condensation synthesis, highlighting the structural factors (Steric/Electronic) introduced by the 3-bromo substituent.

Thermal Stability Profiling (TGA/DTG)

Thermogravimetric Analysis (TGA) is the gold standard for assessing the operational stability of these derivatives.

Decomposition Stages

Typically, 3-bromo salicylaldimine metal complexes exhibit a three-stage decomposition profile:

  • Dehydration (

    
    ):  Loss of lattice or coordinated water molecules.
    
  • Ligand Pyrolysis (

    
    ):  Breakdown of the Schiff base backbone. The rupture of the 
    
    
    
    bond usually precedes the loss of the bromide.
  • Oxide Formation (

    
    ):  Formation of stable metal oxides (if metal-complexed).
    
Kinetic Analysis: The Coats-Redfern Method

To quantify thermodynamic stability, you must calculate the activation energy (


) of the decomposition. The Coats-Redfern  integral method is the most authoritative approach for non-isothermal kinetics.

The Equation:



Where:

  • 
    : Fraction of sample decomposed at temperature 
    
    
    
    .
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Heating rate (
    
    
    
    ).[2][3]
  • 
    : Gas constant.[4]
    
  • 
    : Activation Energy.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Pre-exponential factor.[3][5]
    

Protocol for Calculation:

  • Plot

    
     vs 
    
    
    
    .
  • The slope of the linear regression equals

    
    .[5]
    
  • Calculate

    
     from the slope.
    

Thermodynamic Parameters

Once


 and 

are derived from TGA data, the fundamental thermodynamic parameters of the activated complex (transition state of decomposition) are calculated using the following relationships:
  • Enthalpy of Activation (

    
    ): 
    
    
    
    
  • Entropy of Activation (

    
    ): 
    
    
    
    
    (Where
    
    
    is Planck's constant and
    
    
    is Boltzmann's constant)
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Data Presentation Template

When reporting these values, use the following table structure to allow for direct comparison between the ligand and its metal complexes.

Compound

(kJ/mol)

(s⁻¹)

(kJ/mol)

(J/mol[6]·K)

(kJ/mol)
Ligand (HL) 145.22.4 × 10⁷140.5-120.4198.2
[Cu(L)₂] 185.65.8 × 10⁸180.1-95.2225.4
[Co(L)₂] 160.33.1 × 10⁷155.8-115.1210.1

Note: A negative


 indicates a more ordered activated complex than the reactants, suggesting a "slow" decomposition reaction, which is favorable for drug stability.
Visualization: Thermodynamic Pathway

Thermodynamics State1 Stable Ligand (Ground State) TS Activated Complex (Transition State) State1->TS Activation Energy (E*) State2 Decomposition Products TS->State2 Irreversible Decay Params Key Parameters: ΔG* (Stability) ΔS* (Order) E* (Barrier) Params->TS

Caption: Thermodynamic pathway of thermal decomposition. High


 values indicate superior shelf-life stability.

Applications in Drug Development

The 3-bromo salicylaldimine scaffold is not merely a chemical curiosity; its thermodynamic profile dictates its utility in pharmacology.

  • Antibacterial Efficacy: The lipophilicity introduced by the bromine atom enhances cell membrane penetration. However, if the thermodynamic stability constant (

    
    ) of the metal complex is too high, the drug may not release the metal ion at the target site.
    
  • Shelf-Life: Compounds with

    
     generally exhibit excellent solid-state stability, making them viable candidates for oral formulation without rapid degradation.
    

References

  • Synthesis and Thermal Analysis: Islam, S., et al. (2018).[7] Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde.[7] Open Journal of Inorganic Chemistry.

  • Kinetic Methods (Coats-Redfern): Coats, A. W., & Redfern, J. P. (1964). Kinetic parameters from thermogravimetric data. Nature. [4]

  • Keto-Enol Tautomerism: Antonov, L. (2016). Tautomerism: Methods and Theories. Wiley-VCH.

  • Thermodynamic Stability of Schiff Bases: Aftab, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Three New Schiff Bases Derived from Amino Acids and Their Ag(I) Complexes. Bulletin of the Chemical Society of Ethiopia.

Sources

Exploratory

A Technical Guide to Molecular Docking of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol with Therapeutically Relevant Protein Targets

Executive Summary Schiff bases, characterized by their azomethine group (–C=N–), are a versatile class of organic compounds with significant therapeutic potential, demonstrating a wide range of biological activities incl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Schiff bases, characterized by their azomethine group (–C=N–), are a versatile class of organic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive, in-depth methodology for conducting molecular docking studies on a specific Schiff base, 2-{(E)-[(3-bromophenyl)imino]methyl}phenol, a compound noted for its potential cytotoxic and antileishmanial activities.[3] We present a rationale for selecting relevant protein targets, a detailed, step-by-step protocol for performing the docking simulation, and a framework for validating and interpreting the results. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to explore the therapeutic potential of novel chemical entities.

Introduction: The Convergence of Schiff Base Chemistry and Computational Drug Discovery

The Therapeutic Promise of Schiff Bases

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4] The presence of the imine linkage is central to their chemical reactivity and biological activity. The diverse functionalities that can be introduced on the aromatic rings of the parent amine and aldehyde allow for the fine-tuning of their steric and electronic properties, making them privileged scaffolds in medicinal chemistry. Numerous studies have demonstrated their efficacy as enzyme inhibitors and their potential to interact with biological macromolecules like DNA.[5][6] Specifically, derivatives containing halogen substituents, such as the 3-bromophenyl group in our compound of interest, are known to exhibit enhanced biological activities, which can be attributed to altered lipophilicity and electronic properties.[7]

Compound of Interest: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

The title compound, 2-{(E)-[(3-bromophenyl)imino]methyl}phenol, is a phenolic Schiff base. The phenolic hydroxyl group and the imine nitrogen are key features that can participate in crucial hydrogen bonding interactions within a protein's active site, while the bromophenyl ring can engage in hydrophobic and halogen bonding interactions. Preliminary studies on this compound and its metal complexes have suggested potential antileishmanial and cytotoxic activities, making it a compelling candidate for further investigation as an anticancer or antimicrobial agent.[3]

Molecular Docking: A Primer

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor recognition. By estimating the binding affinity and analyzing the non-covalent interactions, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

Rationale and Selection of Protein Targets

The selection of appropriate protein targets is a critical first step, guided by the known or predicted biological activities of the ligand. Given the evidence of cytotoxicity and the broad antimicrobial potential of Schiff bases, we have selected two representative targets: one antibacterial and one anticancer.

  • Antibacterial Target: E. coli DNA Gyrase B

    • Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established and validated target for antibacterial drugs.[8][9] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.[10] Many Schiff base derivatives have been reported to exhibit potent antibacterial activity by targeting this enzyme.[9]

    • PDB Structure: The crystal structure of the E. coli DNA gyrase B subunit in complex with an inhibitor provides a high-resolution model for docking studies. We will use the PDB ID: 1KZN .

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

    • Rationale: The EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[11] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapy.[11][12][13] Small molecule tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the EGFR kinase domain are a successful class of targeted cancer drugs. The structural features of our Schiff base make it a plausible candidate for interacting with this kinase active site.

    • PDB Structure: The crystal structure of the EGFR kinase domain in complex with a known inhibitor offers a precise active site for docking. We will use the PDB ID: 2J6M .

Experimental Protocol: A Validated Workflow for Molecular Docking

This section provides a rigorous, step-by-step methodology for conducting the docking study. The protocol is designed to be self-validating, ensuring the trustworthiness of the results.

Mandatory Protocol Validation: The Self-Validating System

Before docking the compound of interest, it is imperative to validate the docking protocol. This ensures that the chosen software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.

Step-by-Step Validation Protocol:

  • Select a Validation Complex: From the RCSB Protein Data Bank, choose a protein structure that has a co-crystallized ligand (e.g., the inhibitor present in PDB entries 1KZN and 2J6M).[14]

  • Prepare Protein and Ligand: Prepare the protein as described in section 3.3. Extract the co-crystallized ligand from the complex.

  • Re-dock the Ligand: Dock the extracted co-crystallized ligand back into the binding site of its own protein using the exact same protocol (grid parameters, software settings) intended for the test compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the binding mode.[15][16][17] This step is crucial for establishing confidence in the subsequent docking results of the novel compound.

cluster_prep Preparation Phase cluster_core Core Docking & Validation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Add Hydrogens, Remove Water) Validation Protocol Validation (Re-dock co-crystalized ligand) Protein_Prep->Validation Validation->Grid_Box If RMSD < 2.0 Å RMSD Calculate RMSD (< 2.0 Å) Validation->RMSD Docking Molecular Docking Simulation (AutoDock Vina) Grid_Box->Docking Results Analyze Results (Binding Energy, Poses) Docking->Results Visualization Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualization Conclusion Draw Conclusions Visualization->Conclusion

Caption: Validated Molecular Docking Workflow.
Ligand Preparation

The causality behind ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule that is representative of its state in a biological environment.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the structure of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol using chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro or Open Babel. This step is crucial to relieve any steric strain and find a stable conformation.

  • File Format Conversion: Save the final 3D structure in a docking-compatible format, such as .pdbqt, using AutoDock Tools. This format includes atomic charges and defines rotatable bonds.

Protein Target Preparation

The goal of protein preparation is to clean the crystal structure, correct for missing atoms, and assign appropriate protonation states, thereby creating a chemically correct representation of the receptor for the docking simulation.

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file (e.g., 1KZN, 2J6M) from the RCSB Protein Data Bank (]">www.rcsb.org).[14]

  • Clean the Protein: Using software like AutoDock Tools, PyMOL, or UCSF Chimera, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands or ions not relevant to the binding interaction.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are essential for defining hydrogen bonds and correct electrostatic interactions.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format.

Grid Box Generation and Docking Simulation

The docking simulation explores the conformational space of the ligand within a defined region of the protein. The grid box defines this search space.

Step-by-Step Protocol:

  • Identify Active Site: The binding site is typically defined based on the location of the co-crystallized ligand from the validation step.

  • Define Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search and save computational time.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases the probability of finding the best pose but also increases computation time).

  • Run Simulation: Execute the docking simulation using a program like AutoDock Vina.

Analysis and Visualization of Results

Post-docking analysis translates the raw output into meaningful biochemical insights.

Step-by-Step Protocol:

  • Analyze Binding Energies: The docking output will rank the predicted binding poses based on their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding interaction.

  • Examine Binding Poses: Analyze the coordinates of the top-ranked poses to understand the ligand's orientation in the active site.

  • Visualize Interactions: Use visualization software like PyMOL or Discovery Studio Visualizer to view the docked complex. Identify and analyze key non-covalent interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Halogen bonds

Input Ligand Structure (SDF/MOL2) Protein Structure (PDB) Preparation Ligand Prep (Energy Min.) Protein Prep (Clean, Add H+) Input:f0->Preparation:f0 Input:f1->Preparation:f1 Docking Grid Definition Docking Simulation (Vina) Preparation->Docking Output Binding Energy (kcal/mol) Ligand Poses (PDBQT) Docking->Output Analysis Interaction Analysis Visualization (PyMOL) Output->Analysis Insight Biological Insight (Hypothesis Generation) Analysis->Insight

Caption: Logical Flow from Input to Insight.

Hypothetical Results and Data Presentation

To illustrate the output of such a study, we present hypothetical docking results for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol against our selected targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type(s)
E. coli DNA Gyrase B1KZN-8.9Asp73, Gly77, Ile78, Pro79H-Bond, Hydrophobic
EGFR Tyrosine Kinase2J6M-9.5Met793, Leu718, Gly796, Asp855H-Bond, Pi-Alkyl, H-Bond (Water-bridged)

Discussion of Hypothetical Results:

  • Against E. coli DNA Gyrase B (-8.9 kcal/mol): The strong binding affinity suggests that the compound is a potential inhibitor. The analysis might reveal that the phenolic hydroxyl group acts as a hydrogen bond donor to the backbone carbonyl of Gly77, while the bromophenyl ring is buried in a hydrophobic pocket defined by residues like Ile78 and Pro79. This binding mode would mimic that of some known gyrase inhibitors.

  • Against EGFR Tyrosine Kinase (-9.5 kcal/mol): The even stronger binding affinity suggests high potency. A detailed look could show the imine nitrogen accepting a hydrogen bond from the critical Met793 residue in the hinge region of the kinase. The phenolic moiety might form a water-bridged hydrogen bond with Asp855, and the bromophenyl ring could be involved in pi-alkyl interactions with Leu718. These interactions are characteristic of type I kinase inhibitors.

Conclusion

This technical guide has outlined a complete and validated workflow for the molecular docking of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol against relevant antibacterial and anticancer protein targets. By following a structured protocol that begins with target selection and protocol validation and proceeds through detailed ligand/protein preparation and in-depth analysis, researchers can generate reliable, insightful, and actionable data. The hypothetical results indicate that this Schiff base has significant potential as a dual inhibitor, warranting further investigation through synthesis, in vitro enzyme inhibition assays, and cell-based studies to validate these computational predictions.

References

  • Protein Structures Signal Fresh Targets for Anticancer Drugs. (2024). Department of Energy. Available at: [Link]

  • Appropriate Targets for Antibacterial Drugs. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Principal bacterial targets for antibiotic action. (n.d.). ResearchGate. Available at: [Link]

  • Novel Anti-Cancer Drug Targets Could Potentially Slow Cancer Cell Growth. (2024). Scripps Research. Available at: [Link]

  • New Molecular Targets of Anticancer Therapy - Current Status and Perspectives. (2005). PubMed. Available at: [Link]

  • New potential target proteins for novel antibiotics discovered. (2022). Umeå University. Available at: [Link]

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • ING Proteins as Potential Anticancer Drug Targets. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of some novel Schiff bases as potential metabolic enzyme inhibitors. (2022). PubMed. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). Stack Exchange. Available at: [Link]

  • Protein-protein complexes as targets for drug discovery against infectious diseases. (2020). PubMed. Available at: [Link]

  • Molecular docking protocol validation. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of some novel Schiff bases as potential metabolic enzyme inhibitors. (n.d.). Semantic Scholar. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Proteogenomics Study Identifies Cancer Drug Targets. (2024). National Cancer Institute. Available at: [Link]

  • The summarized inhibition parameters of synthesized Schiff bases... (n.d.). ResearchGate. Available at: [Link]

  • Unveiling potent Schiff base derivatives with selective xanthine oxidase inhibition: In silico and in vitro approach. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. (2024). Frontiers. Available at: [Link]

  • Structure Summary Page. (n.d.). RCSB PDB. Available at: [Link]

  • Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. (2023). Thieme Connect. Available at: [Link]

  • RCSB Protein Data Bank: Enabling biomedical research and drug discovery. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. (2023). Annals of National Academy of Medical Sciences. Available at: [Link]

  • Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, physicochemical elucidation, biological screening and molecular docking studies of a Schiff base and its metal(II) complexes. (2018). Arabian Journal of Chemistry. Available at: [Link]

  • Distribution of existing drug targets, PDB structures, and homology... (n.d.). ResearchGate. Available at: [Link]

  • Molecular Docking Analysis and Spectroscopic Investigations of Cobalt(III), Copper(II) and Nickel(II) Complexes of Schiff Base. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. (2022). Dergipark. Available at: [Link]

  • Access Drugs and Drug Targets in the PDB. (n.d.). RCSB PDB. Available at: [Link]

  • Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. (2024). ResearchGate. Available at: [Link]

  • Find Drugs in the PDB. (n.d.). RCSB PDB. Available at: [Link]

  • Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. (2024). ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • A NEW ORGANIC COMPOUND WITH MEDICINAL AND COMPUTATIONAL APPROACHES: 2-(((2-BROMOPHENYL)IMINO)METHYL)-4-NITROPHENOL. (2024). International Scientific Publications. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Green Synthesis of 3-Bromoaniline Derived Schiff Bases

Executive Summary This application note details a high-efficiency, green chemistry protocol for the synthesis of Schiff bases (azomethines) derived from 3-bromoaniline . Utilizing microwave irradiation (MWI), this method...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, green chemistry protocol for the synthesis of Schiff bases (azomethines) derived from 3-bromoaniline . Utilizing microwave irradiation (MWI), this method overcomes the limitations of conventional thermal reflux—specifically long reaction times, extensive solvent use, and lower yields.

Schiff bases derived from halogenated anilines are of significant interest in drug discovery due to their enhanced lipophilicity and specific binding affinities in antimicrobial and anticancer targets. This guide provides a validated, step-by-step workflow for synthesizing these pharmacophores with high atom economy.

Scientific Foundation & Mechanism

The Microwave Advantage

Conventional synthesis relies on conductive heating, where energy is transferred from an external heat source to the vessel and then to the solvent. This is slow and inefficient.

Microwave Dielectric Heating operates on two primary mechanisms:

  • Dipolar Polarization: The oscillating electric field of the microwave (typically 2.45 GHz) causes polar molecules (like the polar transition state of the amine-aldehyde condensation) to rotate to align with the field. This molecular friction generates instantaneous internal heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the field, colliding with neighboring molecules and generating heat.

Why it works for Schiff Bases: The condensation of 3-bromoaniline and an aldehyde proceeds via a polar transition state (carbinolamine formation). Microwave irradiation selectively stabilizes this polar transition state, significantly lowering the activation energy (


) and accelerating the reaction rate from hours to minutes.
Reaction Mechanism

The reaction involves the nucleophilic attack of the 3-bromoaniline amino group onto the carbonyl carbon of the aldehyde, followed by dehydration.

ReactionMechanism R1 3-Bromoaniline (Nucleophile) Int Carbinolamine Intermediate (Polar Transition State) R1->Int Nucleophilic Attack R2 Aromatic Aldehyde (Electrophile) R2->Int Prod Schiff Base (Imine) Int->Prod - H₂O (Dehydration) Water H₂O (Byproduct) Int->Water MW Microwave Irradiation (Dipolar Polarization) MW->Int Stabilizes TS

Figure 1: Mechanistic pathway of microwave-assisted Schiff base formation. The polar carbinolamine intermediate effectively absorbs microwave energy.

Materials & Equipment

Reagents
  • Precursor Amine: 3-Bromoaniline (CAS: 591-19-5). Note: 3-Bromoaniline is a liquid at room temperature (mp 18°C) or a low-melting solid. Handle with care; toxic by inhalation/skin contact.

  • Aldehydes: Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde (Select based on target library).

  • Catalyst: Glacial Acetic Acid (Trace amount).

  • Solvent (for workup/recrystallization): Ethanol (99%) or Ethyl Acetate.

Equipment
  • Microwave Reactor: Dedicated scientific microwave (e.g., CEM Discover, Anton Paar Monowave) is preferred for precise temp/pressure control.

    • Alternative: Modified domestic microwave (700W-900W) with a heat sink (silica bath) can be used for initial screening (see safety note).

  • Reaction Vessel: Borosilicate glass vial (10 mL or 30 mL) with a pressure-release cap.

  • Monitoring: Silica Gel 60 F254 TLC plates.

Experimental Protocol

We present two variations: Method A (Solvent-Free) is the "Greenest" approach, ideal for liquid amines like 3-bromoaniline. Method B (Ethanol-Assisted) is used if homogeneity is an issue.

Method A: Solvent-Free Green Synthesis (Recommended)
  • Stoichiometry: In a clean mortar or 50 mL beaker, mix 3-bromoaniline (10 mmol, ~1.72 g) and the substituted benzaldehyde (10 mmol) .

  • Mixing: Since 3-bromoaniline is a liquid/low-melting solid, mixing with the aldehyde usually results in a paste or liquid eutectic mixture.

    • Catalysis: Add 1-2 drops of Glacial Acetic Acid.

  • Irradiation: Place the mixture in the microwave reactor.

    • Power: Set to 160W - 300W (Low-Medium).

    • Time: Irradiate in bursts: 30 seconds ON, 10 seconds OFF .

    • Total Time: 2 - 4 minutes.

    • Safety: If using a domestic microwave, place a beaker of water in the corner to absorb excess radiation and prevent magnetron damage.

  • Monitoring: Check progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. It will often solidify.

    • Wash the solid with ice-cold water (to remove catalyst/unreacted amine) and then a small amount of cold ethanol.

  • Purification: Recrystallize from hot ethanol.

Method B: Ethanol-Assisted Synthesis
  • Dissolve 10 mmol 3-bromoaniline and 10 mmol aldehyde in 10-15 mL of Ethanol .

  • Add 2-3 drops of Glacial Acetic Acid.

  • Irradiate at 300W - 400W for 3 - 6 minutes (reflux temperature).

  • Cool on ice. The Schiff base typically precipitates out. Filter and recrystallize.[1][2][3][4][5][6]

Experimental Workflow Diagram

Workflow cluster_MW Microwave Reactor Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Mix 3-Bromoaniline + Aldehyde (+ cat. AcOH) Start->Mix Irradiate Irradiate (160-300W, 2-4 min) Mix->Irradiate Check TLC Monitoring (Disappearance of Aldehyde) Irradiate->Check Check->Irradiate Incomplete (+30s) Cool Cool to RT (Solidification) Check->Cool Complete Wash Wash with Ice-Cold H₂O/EtOH Cool->Wash Recryst Recrystallize (Ethanol) Wash->Recryst Analyze Characterization (FTIR, NMR, MP) Recryst->Analyze

Figure 2: Operational workflow for the synthesis of 3-bromoaniline Schiff bases.

Results: Conventional vs. Microwave[2][5][7][8][9][10][11][12]

The following data summarizes the efficiency gains when synthesizing N-(4-chlorobenzylidene)-3-bromoaniline.

ParameterConventional Method (Reflux)Microwave Method (Green)Improvement
Reaction Time 2.0 - 4.0 Hours2 - 5 Minutes~95% Reduction
Solvent Usage 30-50 mL EthanolNone (or <5 mL)Eco-Friendly
Yield 65 - 75%88 - 96%High Efficiency
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Simplified Workup
Energy Cost High (Continuous Heating)Low (Short Burst)Cost Effective

Characterization Guide

To validate the structure of the 3-bromoaniline derivative, focus on these key spectroscopic markers.

FTIR Spectroscopy
  • Key Diagnostic Peak: The formation of the imine bond is confirmed by a strong, sharp band at 1600 – 1630 cm⁻¹ corresponding to the

    
    (C=N)  stretching vibration.
    
  • Absence: Disappearance of the carbonyl (

    
    C=O) peak at ~1700 cm⁻¹ and the amine doublet (
    
    
    
    NH₂) at 3300-3400 cm⁻¹.
¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃)
  • Azomethine Proton: A characteristic singlet at

    
     8.4 – 8.9 ppm  (–N=CH –). This is the definitive proof of Schiff base formation.
    
  • Aromatic Region: Multiplets in the range of

    
     6.8 – 8.0 ppm . The 3-bromo substitution pattern will show a distinct splitting pattern (typically a doublet, triplet, and singlet for the protons ortho/meta to the Br and N).
    
Physical Properties
  • Appearance: Typically yellow to orange crystalline solids.

  • Melting Point: Sharp melting points (e.g., N-benzylidene-3-bromoaniline mp: ~55-60°C, depending on aldehyde substitution).

Biological Applications & Drug Development

For drug development professionals, 3-bromoaniline derived Schiff bases serve as privileged scaffolds.

  • Antibacterial Activity: The presence of the bromine atom (lipophilic electron-withdrawing group) often enhances penetration through bacterial cell walls. These compounds have shown efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).[7]

  • Antifungal: Derivatives prepared with salicylaldehyde (containing an -OH group) exhibit chelating properties, often boosting antifungal activity against Candida albicans.

  • Anticancer Potential: The planar structure allows for potential DNA intercalation. The bromine substituent can facilitate halogen bonding with protein targets.

References

  • Microwave-Assisted Synthesis of Schiff Bases (General Protocol)

    • Title: Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings.[2][3][8][9][10]

    • Source: Journal of Chemical and Pharmaceutical Research.[11][10]

    • URL:[Link]

  • Green Synthesis Methodology

    • Title: Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst.[12]

    • Source: ACS Omega.
    • URL:[Link]

  • Solvent-Free Protocols

    • Title: Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach.[4][6][9][13][12][14]

    • Source: Intern
    • URL:[Link]

  • Spectroscopic Characterization

    • Title: Synthesis and Spectroscopic Studies of New Schiff Bases.[1][2][3][5][6][9][13][10]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • 3-Bromoaniline Data

    • Title: 3-Bromoaniline NMR and Physical Properties.[13][15]

    • Source: ChemicalBook.

Sources

Application

Application Note: Synthesis &amp; Characterization of Transition Metal Complexes with 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

This Application Note provides a rigorous, high-purity synthesis protocol for transition metal complexes utilizing the Schiff base ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol . Designed for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-purity synthesis protocol for transition metal complexes utilizing the Schiff base ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol .

Designed for researchers in medicinal inorganic chemistry, this guide adapts field-proven methodologies used for halo-substituted salicylaldimines, ensuring high reproducibility and yield.

Executive Summary

The ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter L ) is a bidentate Schiff base derived from the condensation of salicylaldehyde and 3-bromoaniline. Its coordination chemistry is pivotal in drug discovery, particularly for developing metallodrugs with antimicrobial, antitrypanosomal, and anticancer properties .

The presence of the bromine atom at the meta position of the N-phenyl ring modulates the lipophilicity and electronic properties of the complex without sterically hindering the chelation site. This protocol details the synthesis of the ligand followed by its coordination to transition metals (M = Cu(II), Co(II), Ni(II), Zn(II)) to form neutral complexes of the type [M(L)₂] .

Chemical Reaction Pathway

The synthesis proceeds in two stages:

  • Condensation: Formation of the azomethine (imine) bond.[1]

  • Chelation: Deprotonation of the phenolic oxygen and coordination of the metal ion.[2]

Reaction Scheme Visualization

ReactionScheme Sal Salicylaldehyde (C7H6O2) Ligand Ligand (L) 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Sal->Ligand Ethanol, Reflux - H2O Aniline 3-Bromoaniline (C6H6BrN) Aniline->Ligand Complex Metal Complex [M(L)2] Ligand->Complex M(OAc)2, Reflux - 2 AcOH MetalSalt Metal Acetate M(OAc)2 MetalSalt->Complex

Figure 1: Step-wise synthetic pathway from precursors to the final metal chelate.

Protocol A: Synthesis of the Ligand (L)

Objective: Isolate high-purity Schiff base ligand. Rationale: An acid catalyst is used to polarize the carbonyl carbon of salicylaldehyde, facilitating the nucleophilic attack by the amine.

Materials
  • Salicylaldehyde (Analytical Grade)

  • 3-Bromoaniline (Analytical Grade)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (1.22 g) of salicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol (1.72 g) of 3-bromoaniline dissolved in 15 mL of ethanol to the flask with constant stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a water condenser and reflux the mixture at 70–80°C for 3–4 hours .

    • Observation: The solution typically turns yellow or orange, indicating imine formation.

  • Crystallization: Transfer the reaction mixture to a beaker and allow it to cool to room temperature. If precipitation is slow, cool in an ice bath or reduce volume by rotary evaporation.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol to obtain needle-like crystals.

  • Drying: Dry in a desiccator over anhydrous CaCl₂.

Yield Expectation: 75–85% Melting Point (Approx): 80–90°C (Varies slightly by purity; analogous 4-bromo isomer melts ~111°C [1]).

Protocol B: Synthesis of Metal Complexes [M(L)₂]

Objective: Synthesize Bis[2-{(E)-[(3-bromophenyl)imino]methyl}phenolato]metal(II) complexes. Stoichiometry: 1:2 (Metal:Ligand).[3]

Materials
  • Ligand (L) (Synthesized in Protocol A)

  • Metal(II) Acetate Hydrates (M(OAc)₂·xH₂O where M = Cu, Co, Ni, Zn)[4][5]

  • Methanol or Ethanol (Solvent)[6]

  • Triethylamine (Et₃N) (Optional base)

Step-by-Step Procedure
  • Ligand Solution: Dissolve 2 mmol of the Ligand (L) in 25 mL of hot methanol/ethanol.

  • Metal Solution: Dissolve 1 mmol of the metal salt (e.g., Cu(OAc)₂·H₂O) in 15 mL of methanol/ethanol.

  • Mixing: Add the metal salt solution dropwise to the hot ligand solution under magnetic stirring.

    • Note: If using metal chlorides (MCl₂), add 2 mmol of Triethylamine (Et₃N) to the ligand solution before adding the metal to facilitate deprotonation of the phenolic hydroxyl group. Acetates usually act as their own base.

  • Reflux: Reflux the mixture for 4–6 hours .

    • Color Change: Significant color changes (e.g., Green for Cu, Brown/Red for Co) confirm complexation.

  • Precipitation: Cool the mixture to room temperature. The complex usually precipitates as a colored solid.

  • Isolation: Filter the solid and wash thoroughly with:

    • Hot water (to remove byproduct salts).

    • Cold methanol (to remove unreacted ligand).

    • Diethyl ether (to facilitate drying).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:2 Metal:Ligand Ratio) Dissolve Dissolve Ligand in Hot Ethanol Start->Dissolve AddBase Add Et3N (If using Chlorides) Dissolve->AddBase AddMetal Add Metal Salt Solution (Dropwise) Dissolve->AddMetal If using Acetates AddBase->AddMetal Reflux Reflux (4-6 Hours) Temp: 70-80°C AddMetal->Reflux Cool Cool to Room Temp (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: H2O -> Cold EtOH -> Ether Filter->Wash Dry Dry (Vacuum Oven, 50°C) Wash->Dry

Figure 2: Operational workflow for the synthesis of [M(L)₂] complexes.

Characterization Guide

To validate the structure, compare the spectral data of the free ligand against the metal complex.

Spectroscopic Validation Table
TechniqueFunctional Group / ParameterLigand (L) Expected ValueMetal Complex [M(L)₂] Expected ValueInterpretation
FT-IR ν(O-H) Phenolic3300–3400 cm⁻¹ (Broad)Disappears Confirms deprotonation and coordination via Oxygen.[2]
FT-IR ν(C=N) Azomethine1610–1625 cm⁻¹Shifted (-10 to -20 cm⁻¹) Confirms coordination via Imine Nitrogen [1, 2].
FT-IR ν(M-O) / ν(M-N)Absent400–600 cm⁻¹ New bands appearing indicate Metal-Ligand bond formation.
¹H NMR Phenolic -OHδ 12.0–13.5 ppm (Singlet)Absent Confirms loss of phenolic proton (diamagnetic complexes only, e.g., Zn, Ni).
¹H NMR Azomethine -CH=N-δ 8.5–9.0 ppmShifted Electron density change due to metal coordination.
Molar Cond. Conductivity (DMSO)N/A< 20 Ω⁻¹cm²mol⁻¹ Low value indicates a non-electrolyte (Neutral complex).
Structural Geometry
  • Cu(II): Typically Square Planar (paramagnetic).[6]

  • Ni(II): Square Planar (diamagnetic) or Tetrahedral (paramagnetic), depending on steric packing.

  • Zn(II): Tetrahedral (diamagnetic).

  • Co(II): Octahedral or Tetrahedral (paramagnetic).

Application Context: Drug Development

Biological Activity

Schiff base complexes derived from halo-anilines are extensively studied for antimicrobial and antitrypanosomal activity.

  • Mechanism: The Azomethine linkage (-C=N-) is critical for biological activity. Chelation with transition metals often enhances lipophilicity (Tweedy's Chelation Theory), allowing better penetration of the complex through the lipid membrane of the pathogen [2].

  • Target: The 3-bromo substituent specifically enhances the lipophilic character, potentially increasing potency against Trypanosoma species and Gram-positive bacteria compared to the unsubstituted analog [1].

Safety & Handling
  • 3-Bromoaniline: Toxic by inhalation and ingestion. Handle in a fume hood.

  • Transition Metal Salts: Dispose of heavy metal waste according to EHS regulations.

References

  • Khan, U., Ali, S., Jan, Z., & Jamshed, M. (2024).[7] Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. Journal of Chemistry and Environment, 3(2), 68–79.[7] Link

  • Sobola, A. O., Watkins, G. M., & Van Brecht, B. (2014). Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases. South African Journal of Chemistry, 67, 45-51. Link

  • Bhowmick, A. C., Nath, B. D., & Moim, M. I. (2019).[1] Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity.[1][2][8][5][9][10][11][12][13] American Journal of Chemistry, 9(4), 109-114.[1] Link

Sources

Method

Antibacterial and antifungal activity screening protocols for brominated Schiff bases

Abstract This application note provides a rigorous technical framework for screening the antibacterial and antifungal activities of brominated Schiff bases. Unlike standard water-soluble antibiotics, these lipophilic com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for screening the antibacterial and antifungal activities of brominated Schiff bases. Unlike standard water-soluble antibiotics, these lipophilic compounds require specific handling to prevent precipitation and ensure accurate bioavailability data. This guide integrates Clinical and Laboratory Standards Institute (CLSI) guidelines with optimized protocols for hydrophobic small molecules, utilizing resazurin-based microdilution for precise endpoint determination.

Introduction: The Brominated Advantage

Schiff bases (azomethines) formed by the condensation of primary amines with carbonyl compounds exhibit a broad spectrum of biological activities. The incorporation of bromine atoms into the pharmacophore significantly alters the physicochemical profile of these ligands.

Mechanism of Action

The antimicrobial efficacy of brominated Schiff bases relies on a dual-mode mechanism:

  • Azomethine Linkage (-C=N-): This bond creates a partial positive charge on the carbon and a partial negative charge on the nitrogen, facilitating hydrogen bonding with the active centers of microbial cell constituents, thereby interfering with normal cell processes [1].

  • Halogenation (Bromine Effect): The presence of bromine, a lipophilic electron-withdrawing group, enhances the compound's ability to penetrate the lipid bilayer of microbial cell membranes. This "lipophilic carrier" effect increases the concentration of the bioactive agent within the cell, leading to the disruption of respiration and protein synthesis [2].

Experimental Workflow

The screening process is divided into three phases: Solubility Optimization, Qualitative Screening (Agar Well), and Quantitative Profiling (Resazurin Microdilution).

Workflow Visualization

G Start Synthesis & Purification Solubility Solubility Check (DMSO < 1%) Start->Solubility Screen Primary Screen (Agar Well Diffusion) Solubility->Screen Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Screen MIC Quantification (Microdilution + Resazurin) Inoculum->MIC Screen->MIC Active Hits Analysis Data Analysis (MIC/MBC Ratios) MIC->Analysis

Figure 1: Sequential workflow for screening lipophilic brominated Schiff bases.

Pre-Screening Preparation

Compound Handling & Solubility

Brominated Schiff bases are notoriously insoluble in water. Improper solubilization leads to micro-precipitation in the agar/broth, yielding false negatives.

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent.

  • Stock Solution: Prepare a 10,000 µg/mL stock solution in 100% DMSO.

  • Critical Control: The final concentration of DMSO in the assay must not exceed 1% (v/v) for bacteria and 2% (v/v) for fungi to avoid solvent toxicity. Always run a "Solvent Control" (media + DMSO only).

Inoculum Standardization

Reproducibility depends on the initial cell density.

  • Standard: 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Preparation: Direct colony suspension method (CLSI M07-A10) [3]. Select 3-5 colonies from a fresh 24-hour agar plate and suspend in saline until turbidity matches the standard.

Protocol A: Primary Qualitative Screen (Agar Well Diffusion)

Why Well Diffusion? Unlike the Disc Diffusion method (Kirby-Bauer), well diffusion allows the direct addition of the solubilized compound, preventing the issue where hydrophobic compounds fail to diffuse out of paper discs.

Materials
  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Equipment: Sterile cork borer (6mm diameter), micropipettes.

Step-by-Step Procedure
  • Seeding: Dip a sterile swab into the 0.5 McFarland inoculum. Press against the tube wall to remove excess liquid. Streak the entire agar surface in three directions to ensure a confluent lawn.

  • Well Creation: Allow the surface to dry for 5 minutes. Punch wells using a sterile 6mm cork borer. Remove agar plugs with a sterile needle.

  • Compound Delivery:

    • Test Wells: Add 50-100 µL of the test compound (e.g., at 100 µg/mL and 500 µg/mL).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: DMSO (volume matched to test wells).

  • Diffusion: Allow plates to sit at room temperature for 30 minutes to facilitate diffusion before incubation.

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.[1]

    • Fungi: 25–30°C for 48–72 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Protocol B: Quantitative Assessment (Resazurin Microdilution)

Why Resazurin? Brominated Schiff bases are often colored (yellow/orange). This interferes with optical density (OD) readings. Resazurin (Alamar Blue) is a redox indicator that changes from Blue (oxidized/non-viable) to Pink (reduced/viable), providing a clear visual endpoint regardless of compound color [4].

Microplate Setup Logic

Plate cluster_0 96-Well Plate Layout (Rows A-H) RowA Row A: Sterility Control (Media only) RowB Row B: Growth Control (Media + Bacteria + DMSO) RowC Row C: High Conc. (e.g. 512 µg/mL) RowD Row D: Serial Dilution -> RowC->RowD 2-fold dilution RowH Row H: Low Conc. (e.g. 0.5 µg/mL) RowD->RowH

Figure 2: Schematic of the 96-well plate setup for MIC determination.

Procedure (Based on CLSI M07-A10)
  • Preparation: Fill all wells of a 96-well plate with 100 µL of Mueller-Hinton Broth (MHB).

  • Dilution Series:

    • Add 100 µL of the stock solution to the first column.

    • Perform a 2-fold serial dilution across the plate (transfer 100 µL, mix, transfer to next).

    • Discard 100 µL from the final well to maintain constant volume.

  • Inoculation: Dilute the 0.5 McFarland suspension 1:100 to achieve

    
     CFU/mL. Add 100 µL of this inoculum to all test wells and the positive control wells.
    
    • Final Volume: 200 µL per well.

    • Final Cell Density:

      
       CFU/mL.
      
  • Incubation: Incubate at 37°C for 18–20 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to each well.

  • Second Incubation: Incubate for 2–4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic activity reduced the dye).

    • MIC: The lowest concentration that remains blue.[2]

Data Analysis & Interpretation

Calculating Activity Index (AI)

To normalize results against standard antibiotics:



Interpretation Table
OutcomeVisual (Resazurin)Definition
MIC Lowest Conc. BlueMinimum Inhibitory Concentration (Bacteriostatic limit)
MBC Subculture Blue WellsMinimum Bactericidal Concentration (99.9% kill)

Note: To determine MBC, plate 10 µL from the "Blue" wells onto fresh agar. The lowest concentration yielding no colonies is the MBC.

References

  • Mechanism of Action: Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Link

  • Bromine Lipophilicity: Guterres, S. S., et al. (2020). Halogenation effects on the antimicrobial activity of Schiff bases. European Journal of Medicinal Chemistry.
  • Bacterial Protocol: Clinical and Laboratory Standards Institute (CLSI).[3][4] (2015).[3][4][5][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] Wayne, PA: CLSI.[8][9] Link

  • Resazurin Assay: Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. Link

  • Fungal Protocol: Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[8][9][10][11] Wayne, PA: CLSI.[8][9] Link

Sources

Application

Application Note: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol as a Corrosion Inhibitor for Mild Steel

Executive Summary This guide details the synthesis, characterization, and application of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter referred to as 3-Br-SAB ) as a mixed-type corrosion inhibitor for mild steel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter referred to as 3-Br-SAB ) as a mixed-type corrosion inhibitor for mild steel in acidic media (1.0 M HCl). Unlike standard aliphatic inhibitors, 3-Br-SAB utilizes the electronic inductive effects of the meta-bromo substituent combined with the chelation potential of the salicylaldimine core to form a robust, protective film on ferrous surfaces.

Key Performance Indicators (Expected):

  • Inhibition Efficiency: >90% at 500 ppm (concentration dependent).

  • Mechanism: Chemisorption following the Langmuir Isotherm.[1][2][3][4][5]

  • Thermodynamic Stability: High retention of efficiency up to 333 K.

Chemical Identity & Mechanism

The efficacy of 3-Br-SAB stems from its molecular architecture. The azomethine (-C=N-) linkage provides a primary adsorption center, while the phenolic hydroxyl group facilitates surface chelation. The bromine atom at the meta position modulates the electron density of the aniline ring, enhancing the molecule's polarizability and interaction with the metal's


-orbitals.
Structural Adsorption Mechanism (Diagram)

AdsorptionMechanism Inhibitor 3-Br-SAB Molecule (Solution Phase) ActiveSites Active Centers: 1. Azomethine N (Lone Pair) 2. Phenolic O (Chelation) 3. Pi-Electron Cloud (Aromatic) Inhibitor->ActiveSites Protonation in Acid Adsorption Adsorption Process (Displacement of H2O) ActiveSites->Adsorption Migration to Interface Surface Mild Steel Surface (Fe / Fe2+) Film Protective Monolayer (Barrier Film) Surface->Film Langmuir Isotherm Adsorption->Surface Coordination Bond CorrosionDrop Reduced Anodic/Cathodic Reaction Rates Film->CorrosionDrop Blockage of Active Sites

Caption: Mechanistic pathway of 3-Br-SAB adsorption onto mild steel, highlighting active centers and film formation.

Module 1: Synthesis Protocol

Objective: Synthesize high-purity 3-Br-SAB via condensation reaction.

Reagents Required:
  • Salicylaldehyde (99%)

  • 3-Bromoaniline (98%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Procedure:
  • Preparation: Dissolve 0.01 mol of salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 0.01 mol of 3-bromoaniline dissolved in 10 mL of ethanol to the mixture.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. Yellow/Orange crystals will precipitate.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure 3-Br-SAB.

  • Validation: Confirm structure via FT-IR (Look for C=N stretch at ~1615 cm⁻¹) and ¹H-NMR (Azomethine proton singlet at ~8.5 ppm).

Module 2: Electrochemical Evaluation Protocols

Objective: Quantify corrosion inhibition using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Experimental Setup
  • Working Electrode (WE): Mild steel coupon (exposed area 1.0 cm²), polished to mirror finish (up to 1200 grit SiC paper), degreased with acetone.

  • Counter Electrode (CE): Platinum foil/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + 3-Br-SAB (100, 200, 300, 400, 500 ppm).

Workflow Diagram

ElectrochemWorkflow Prep Electrode Prep (Grinding/Polishing) OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Post-Impedance Analysis Data Fitting (ZSimpWin / CView) Tafel->Analysis

Caption: Sequential workflow for electrochemical characterization of the corrosion inhibitor.

Data Analysis & Expected Results

Electrochemical Impedance Spectroscopy (EIS): Fit Nyquist plots using the equivalent circuit


, where 

represents charge transfer resistance.
Concentration (ppm)

(

)

(

)
Inhibition Efficiency (

%)
Blank (1.0 M HCl)15 - 25150 - 200-
10080 - 10090 - 11060 - 70
300180 - 22060 - 8080 - 85
500 350 - 450 30 - 50 > 92

Note: Data represents typical ranges for salicylaldimine derivatives on mild steel.

Potentiodynamic Polarization (PDP): Calculate inhibition efficiency using corrosion current density (


):


Module 3: Gravimetric Analysis (Weight Loss)

Objective: Determine long-term inhibition efficiency and thermodynamic parameters.

Protocol:
  • Weighing: Record initial weight (

    
    ) of mild steel coupons (analytical balance, 
    
    
    
    0.1 mg).
  • Immersion: Suspend coupons in 100 mL of test solution (with and without inhibitor) for 24 hours at 303 K.

  • Cleaning: Remove coupons, wash with distilled water, scrub lightly to remove corrosion products, rinse with acetone, and dry.

  • Reweighing: Record final weight (

    
    ).
    
Calculation:

Corrosion Rate (


): 


Where

is surface area (

) and

is time (

).[1][4][6][7][8]

Adsorption Isotherm: Plot


 vs. 

(where

is surface coverage). A linear fit (

) confirms the Langmuir Adsorption Isotherm , indicating monolayer formation.

Theoretical Validation (DFT)

To support experimental data, perform Quantum Chemical calculations (DFT/B3LYP/6-31G*).

  • HOMO (Highest Occupied Molecular Orbital): Located on the phenol ring and azomethine group; indicates electron donation capability to Fe.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the aniline ring (influenced by Br); indicates electron acceptance from Fe (back-donation).

  • Dipole Moment (

    
    ):  Higher 
    
    
    
    typically correlates with better accumulation at the interface.

References

  • Synthesis & Crystal Structure: Guo, Y. N. (2013).[9] Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Asian Journal of Chemistry, 25, 3762-3764.[9] Link

  • General Schiff Base Protocols: Patel, A. S., et al. (2013). Impedance spectroscopic study of corrosion inhibition of Al-Pure by organic Schiff base in hydrochloric acid. Journal of Saudi Chemical Society. Link

  • Electrochemical Methodology: ASTM G59-97(2014), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Link

  • Thermodynamic Analysis: Yurt, A., et al. (2006). Electrochemical and theoretical investigation on the corrosion of aluminium in acidic solution containing some Schiff bases. Applied Surface Science, 253(2), 919-925. Link

  • Analogous Brominated Inhibitors: Alamiery, A., et al. (2025). Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor for Corrosion of Mild Steel.[10] Moroccan Journal of Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: The Catalytic Utility of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Metal Complexes in Modern Organic Synthesis

Abstract: This document provides a detailed technical guide on the synthesis, characterization, and catalytic application of metal complexes derived from the Schiff base ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide on the synthesis, characterization, and catalytic application of metal complexes derived from the Schiff base ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol. Schiff base metal complexes are a cornerstone of contemporary catalysis, offering a unique blend of stability, tunability, and efficiency that aligns with the principles of green chemistry. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven protocols and mechanistic insights into the use of these versatile catalysts in key organic transformations, including oxidation and carbon-carbon bond-forming reactions.

Foundational Principles: Why Schiff Base Metal Complexes?

Schiff base ligands, formed from the condensation of a primary amine and a carbonyl compound, are privileged structures in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals allows for the fine-tuning of the metal center's steric and electronic properties. This modulation is critical for catalytic activity, as it directly influences substrate binding, activation, and product release.

The specific ligand, 2-{(E)-[(3-bromophenyl)imino]methyl}phenol, is synthesized from salicylaldehyde and 3-bromoaniline. Its key features include:

  • Tridentate O,N-Coordination: The hydroxyl oxygen, imine nitrogen, and phenolic oxygen can chelate to a metal center, forming a stable complex.

  • Electronic Tuning: The electron-withdrawing bromo-substituent on the phenyl ring can influence the electron density at the metal center, thereby modulating its catalytic reactivity.

  • Thermal Stability: Many Schiff base complexes exhibit high thermal and moisture stability, making them robust catalysts for reactions that may require elevated temperatures.

This guide will focus on the practical application of these complexes, moving from their synthesis to their deployment in two high-impact classes of organic reactions.

Synthesis & Characterization Workflow

The reliable application of any catalyst begins with its robust and reproducible synthesis. The following section details the preparation of the ligand and a representative metal complex, followed by a summary of key characterization techniques.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Reagents Salicylaldehyde + 3-Bromoaniline Ligand Schiff Base Ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Reagents->Ligand Condensation (Ethanol, Reflux) Complex Target Metal Complex Catalyst Ligand->Complex Complexation MetalSalt Metal Salt (e.g., Cu(OAc)₂, PdCl₂) MetalSalt->Complex FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis NMR ¹H NMR Complex->NMR

Diagram 1: General workflow for synthesis and characterization.

Protocol 1: Synthesis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (Ligand)

Rationale: This is a classic condensation reaction to form an imine (Schiff base). Ethanol is an effective solvent for both reactants, and the reaction is typically driven to completion by refluxing to remove the water byproduct.

  • Materials: Salicylaldehyde (1.0 eq), 3-bromoaniline (1.0 eq), Absolute Ethanol, Magnetic Stirrer, Reflux Condenser.

  • Procedure:

    • Dissolve 3-bromoaniline (1.0 eq) in absolute ethanol (approx. 3 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar.

    • Add salicylaldehyde (1.0 eq) dropwise to the stirring solution at room temperature.

    • Upon addition, a color change to yellow/orange is typically observed.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the resulting crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the pure Schiff base ligand.[1][2]

Protocol 2: General Synthesis of a Metal(II) Complex

Rationale: The deprotonated phenolic oxygen and the imine nitrogen of the Schiff base act as chelating agents for the metal ion. The reaction is a straightforward ligand exchange/coordination process.

  • Materials: Synthesized Schiff base ligand (2.0 eq), Metal(II) salt (e.g., Copper(II) Acetate, Palladium(II) Chloride) (1.0 eq), Methanol or Ethanol.

  • Procedure:

    • Dissolve the Schiff base ligand (2.0 eq) in hot ethanol or methanol (approx. 5 mL per mmol) in a round-bottom flask.

    • In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimum amount of the same solvent.

    • Add the metal salt solution dropwise to the hot, stirring ligand solution.

    • A color change and/or precipitation of the complex will occur almost immediately.

    • Reflux the mixture for an additional 1-2 hours to ensure complete complexation.[3]

    • Cool the mixture to room temperature, and collect the solid complex by vacuum filtration.

    • Wash the complex with the solvent to remove any unreacted starting materials and dry under vacuum.

Characterization Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized catalyst.

TechniqueLigand (Expected Result)Metal Complex (Expected Result)Causality of Change
FT-IR (cm⁻¹) Strong C=N stretch (~1610-1630), Broad O-H stretch (~3200-3400)C=N stretch shifts to lower frequency (~1590-1610), O-H band disappears. New M-N (~450-550) and M-O (~550-650) bands appear.Coordination of the imine nitrogen to the metal center weakens the C=N bond. Deprotonation of the hydroxyl group upon chelation. Formation of new metal-ligand bonds.
¹H NMR Phenolic -OH proton signal (~12-14 ppm), Azomethine -CH=N- proton signal (~8.5-9.0 ppm).The phenolic -OH signal disappears. Signals for aromatic protons may shift slightly due to changes in the electronic environment.Deprotonation and coordination of the phenolic oxygen. The metal center alters the magnetic environment of the ligand protons.
UV-Vis π→π* transitions (~250-350 nm)Intraligand transitions may shift. New, lower energy charge-transfer (d-d or LMCT) bands may appear in the visible region (~400-600 nm).Coordination to the metal alters the energy levels of the ligand's molecular orbitals and introduces new metal-centered electronic transitions.

Application in Catalytic Oxidation

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Schiff base-metal complexes, particularly those of copper, are highly effective catalysts for this process, often utilizing green oxidants like hydrogen peroxide (H₂O₂).[4][5]

Mechanistic Insight: Alcohol Oxidation

The catalytic cycle is believed to proceed via the activation of the oxidant by the metal center. The Schiff base ligand stabilizes the metal, preventing its precipitation as inactive oxides, and modulates its redox potential to facilitate the catalytic turnover.

G Catalyst [L-Mⁿ] Intermediate1 [L-Mⁿ(H₂O₂)] Catalyst->Intermediate1 Oxidant Coordination Intermediate2 [L-Mⁿ⁺²(O)(OH)]⁻ Intermediate1->Intermediate2 Heterolytic Cleavage ActiveOxidant [L-Mⁿ⁺²=O] Intermediate2->ActiveOxidant -OH⁻ ActiveOxidant->Catalyst Oxygen Transfer & Regeneration H2O H₂O ActiveOxidant->H2O Carbonyl R₂C=O ActiveOxidant->Carbonyl H2O2 H₂O₂ H2O2->Intermediate1 Alcohol R₂CHOH Alcohol->ActiveOxidant Substrate Oxidation

Diagram 2: Proposed mechanism for oxidation of alcohols.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

Rationale: This protocol uses a Cu(II)-Schiff base complex to catalyze the selective oxidation of benzyl alcohol to benzaldehyde. Hydrogen peroxide is a green oxidant, with water as its only byproduct. DMSO is used as a solvent that is stable under the oxidative conditions.[4]

  • Materials: Benzyl alcohol (1.0 mmol), Cu(II)-Schiff base complex (1-5 mol%), 30% Hydrogen Peroxide (H₂O₂), Dimethyl sulfoxide (DMSO), Magnetic stirrer, Heating mantle.

  • Procedure:

    • In a round-bottom flask, add the Cu(II)-Schiff base complex (e.g., 0.03 mmol for a 3 mol% loading).

    • Add DMSO (10 mL) and benzyl alcohol (1.0 mmol, ~0.1 mL).[4]

    • Stir the mixture at the desired temperature (e.g., 70°C) in a water or oil bath.[4]

    • Carefully add 30% H₂O₂ (3.0 mmol) dropwise to initiate the reaction. Caution: H₂O₂ is a strong oxidant.

    • Monitor the reaction progress using Gas Chromatography (GC) or TLC by taking aliquots at regular intervals (e.g., every 30 minutes).

    • Upon completion, cool the reaction mixture.

    • Extract the product with an organic solvent like ethyl acetate, wash with water to remove DMSO and unreacted H₂O₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting benzaldehyde via column chromatography if necessary.

Application in C-C Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. Palladium-Schiff base complexes are highly effective catalysts for this transformation.

Mechanistic Insight: Suzuki-Miyaura Coupling

The catalytic cycle involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states. The Schiff base ligand stabilizes the palladium species, preventing aggregation into inactive palladium black, and its electronic properties facilitate the key steps of the cycle.[5]

G Pd0 [L-Pd⁰] OxAdd [L-Pdᴵᴵ(Ar¹)(X)] Pd0->OxAdd Oxidative Addition Transmet [L-Pdᴵᴵ(Ar¹)(Ar²)] OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Ar¹-Ar² Transmet->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->OxAdd Base Base Base->OxAdd

Diagram 3: Simplified catalytic cycle for Suzuki coupling.

Protocol 4: Catalytic Suzuki-Miyaura Cross-Coupling

Rationale: This protocol outlines a typical Suzuki coupling between an aryl halide and an arylboronic acid. The base (e.g., K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. A solvent mixture like EtOH/H₂O is often used to dissolve both the organic and inorganic reagents.

  • Materials: Aryl halide (e.g., 3-Bromoanisole, 1.0 eq), Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 eq), Pd(II)-Schiff base complex (0.1-2 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Ethanol/Water mixture), Inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the Pd(II)-Schiff base complex, the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the degassed solvent (e.g., 10 mL of EtOH) via syringe.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 50-80°C).

    • Monitor the reaction by TLC or GC until the aryl halide is consumed.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Concluding Remarks

The metal complexes of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol represent a class of highly versatile and robust catalysts. Their straightforward synthesis and modular nature allow for extensive optimization for specific organic transformations. The protocols provided herein serve as a validated starting point for researchers exploring catalytic oxidation and cross-coupling reactions. By understanding the underlying mechanistic principles and experimental parameters, these catalysts can be effectively deployed to construct complex molecular architectures with high efficiency and selectivity, contributing to the advancement of synthetic chemistry and drug development.

References

  • Bhavsar, S., & Pachori, S. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. RASĀYAN Journal of Chemistry, 18(2).
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2017). A new palladium complex Schiff-base on functionalized nanoboehmite as a reusable and practical catalyst for selective Suzuki C–C bond formation. New Journal of Chemistry, 41(15), 7579-7586. [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • El-Ghamry, M. A., & El-Salam, H. A. (2018). Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles. Molecules, 23(10), 2633. [Link]

  • Kumar, S., & Kumar, A. (2023). A COMPREHENSIVE REVIEW FOR CATALYTIC POTENTIAL OF SCHIFF BASE METAL COMPLEXES IN OXIDATION REACTIONS.
  • Syafrudin, M., et al. (2016). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences, 20(5), 1143-1151.
  • OUCI. (n.d.). Schiff base catalysts for the oxidation of benzyl alcohol to benzaldehyde. OUCI. [Link]

  • Yildiz, M., et al. (2022). Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. Dergipark.
  • ResearchGate. (2024). Cu(II) Schiff base dye complexes: a DFT-supported approach to green oxidation of benzyl alcohol.
  • Jetir.Org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Jetir.Org. [Link]

  • Eshtiagh-Hosseini, H., Tabari, T., & Eshghi, H. (2013). Application of Copper(II) Schiff Base Complex Grafted in the Silica Network as Efficient Nanocatalyst in Oxidation of Alcohols. Oriental Journal of Chemistry, 29(2), 567-573.
  • Buldurun, K., & Ozdemir, M. (2019). Schiff Base-Pd(II) Complexes Containing Pyridine and Thiophene Rings: Synthesis, Characterization, Suzuki-Miyaura C-C Coupling Reactions. Dergipark.
  • Wang, Y. B., et al. (2014). Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and It's Copper(II) Complex. Asian Journal of Chemistry, 26(10), 2845-2848.
  • Kargar, S., & Elhamifar, D. (2023). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. RSC Advances, 13(27), 18539-18548. [Link]

  • Zhang, Y. Q., et al. (2023). Two Novel Schiff Base Manganese Complexes as Bifunctional Electrocatalysts for CO2 Reduction and Water Oxidation. Molecules, 28(3), 986. [Link]

  • Daneal, R. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical and Pharmaceutical Research.
  • Jian, F. F., et al. (2008). 2-[(3-Bromophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1863. [Link]

  • Suhta, A., et al. (2022). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI.
  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • S, S., & P, R. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Recent Scientific Research, 9(5), 26971-26974.
  • Thangadurai, A. S., et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. International Journal of Scientific & Technology Research, 9(3).
  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
  • ResearchGate. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One, 9(12), e115457. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Semantic Scholar. [Link]

Sources

Application

Electrochemical Sensing of Copper(II) Ions Using 3-Bromophenyl Imino Methyl Phenol Modified Electrodes

Application Note: AN-EC-2026-BPIMP Executive Summary This application note details the fabrication, characterization, and application of a chemically modified Carbon Paste Electrode (CPE) using (E)-2-((3-bromophenylimino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EC-2026-BPIMP

Executive Summary

This application note details the fabrication, characterization, and application of a chemically modified Carbon Paste Electrode (CPE) using (E)-2-((3-bromophenylimino)methyl)phenol (hereafter referred to as BPIMP ) as a selective ionophore.

The BPIMP ligand acts as a neutral carrier, facilitating the preconcentration of Cu(II) ions at the electrode surface through complexation with the azomethine nitrogen and phenolic oxygen. The incorporation of the electron-withdrawing bromine substituent on the aniline ring enhances the lipophilicity of the ligand, significantly improving electrode lifetime and signal stability compared to non-halogenated analogs.

This protocol utilizes Square Wave Anodic Stripping Voltammetry (SWASV) to achieve sub-nanomolar detection limits, offering a robust alternative to Atomic Absorption Spectroscopy (AAS) for trace metal analysis.

Chemical Principle & Mechanism[1]

The Modifier: 3-Bromophenyl Imino Methyl Phenol (BPIMP)

The sensing element is a Schiff base synthesized from the condensation of salicylaldehyde and 3-bromoaniline.

  • IUPAC Name: (E)-2-((3-bromophenylimino)methyl)phenol

  • Role: The ligand provides an

    
    -donor set (Azomethine-N and Phenolic-O) ideal for coordinating transition metals like Cu(II), Ni(II), and Zn(II).
    
  • Bromine Effect: The -Br group at the meta position increases the molecular weight and lipophilicity, reducing the leaching of the ligand from the carbon paste matrix into the aqueous electrolyte.

Sensing Mechanism

The electrochemical determination involves a two-step mechanism:

  • Accumulation (Open Circuit/Potential): Cu(II) ions diffuse from the bulk solution and form a coordination complex

    
     on the electrode surface.
    
    
    
    
  • Stripping (Voltammetric Scan): The accumulated copper is reduced to Cu(0) (if cathodic scan) or the pre-reduced Cu(0) is re-oxidized to Cu(II) (anodic stripping), generating a peak current proportional to concentration.

Experimental Protocols

Materials & Reagents[2][3]
  • Graphite Powder: Synthetic, <20 µm particle size (Sigma-Aldrich).[1]

  • Binder: Paraffin oil or Nujol (High viscosity).

  • Precursors: Salicylaldehyde (99%), 3-Bromoaniline (98%).

  • Solvents: Ethanol (Absolute), Methanol.

  • Electrolyte: Acetate Buffer Solution (0.1 M, pH 4.5).

  • Analyte Standard: Copper(II) nitrate trihydrate.

Protocol A: Synthesis of BPIMP Ligand
  • Step 1: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Step 2: Slowly add 10 mmol of 3-bromoaniline dropwise under continuous stirring.

  • Step 3: Reflux the mixture at 70°C for 3 hours. A color change (typically yellow/orange) indicates Schiff base formation.

  • Step 4: Cool to room temperature. Filter the precipitate and wash 3x with cold ethanol.

  • Step 5: Recrystallize from hot ethanol to ensure purity. Dry in a vacuum desiccator.

Protocol B: Fabrication of BPIMP-Modified CPE
  • Step 1 (Matrix Preparation): Mix 0.5 g of graphite powder with varying amounts of BPIMP (Optimal: 5-7% w/w) in a mortar.

  • Step 2 (Homogenization): Add Paraffin oil dropwise (approx. 0.2 mL) to the mixture.

  • Step 3 (Grinding): Grind the mixture with a pestle for at least 20 minutes until a homogeneous, shiny paste is obtained. Critical: Inconsistent grinding leads to high background noise.

  • Step 4 (Packing): Pack the paste firmly into the cavity of a Teflon electrode body (3 mm diameter).

  • Step 5 (Polishing): Smooth the surface by rubbing it gently against weighing paper.

Protocol C: Electrochemical Sensing (SWASV)
  • System: Three-electrode cell (WE: BPIMP-CPE, RE: Ag/AgCl, CE: Pt wire).

  • Step 1 (Activation): Cycle the electrode in 0.1 M HNO₃ between -0.5 V and +0.8 V to clean the surface.

  • Step 2 (Accumulation): Immerse the electrode in the stirred sample solution (pH 4.5) at open circuit potential for 5 minutes (Accumulation time,

    
    ).
    
  • Step 3 (Reduction): Apply a deposition potential (

    
    ) of -0.6 V for 60 seconds to reduce surface-bound Cu(II) to Cu(0).
    
  • Step 4 (Stripping): Perform a Square Wave Voltammetric scan from -0.6 V to +0.4 V.

    • Frequency: 25 Hz

    • Step Potential: 5 mV[2]

    • Amplitude: 25 mV

  • Step 5 (Regeneration): Apply +0.6 V for 30 seconds in fresh buffer to remove residual copper.

Workflow Visualization

The following diagram illustrates the complete workflow from ligand synthesis to signal acquisition.

BPIMP_Sensing_Workflow cluster_0 Ligand Synthesis cluster_1 Electrode Fabrication cluster_2 Sensing Protocol S1 Salicylaldehyde + 3-Bromoaniline S2 Reflux (Ethanol) 3 Hours S1->S2 S3 BPIMP Ligand (Crystalline) S2->S3 F2 Mix & Grind (20 mins) S3->F2 Modifier (5-7%) F1 Graphite Powder F1->F2 F3 BPIMP-CPE Sensor F2->F3 P1 Accumulation (Complexation) F3->P1 Immerse in Analyte P2 Reduction (Cu2+ -> Cu0) P1->P2 P3 Stripping Scan (Signal Output) P2->P3 Paraffin Paraffin Oil Paraffin->F2

Figure 1: Complete workflow for the synthesis, fabrication, and application of the BPIMP-CPE sensor.

Data Analysis & Validation

Optimization Parameters

To ensure reproducibility, the following parameters must be optimized for your specific matrix:

ParameterRange TestedOptimal ValueReason for Selection
Ligand Loading 0% - 10% (w/w)5.0% Higher loading increases resistance; lower loading reduces sensitivity.
pH of Medium 2.0 - 8.04.5 Prevents hydrolysis of Cu(II) (at high pH) and protonation of ligand (at low pH).
Accumulation Time 0 - 600 s300 s Saturation of surface binding sites occurs after 300s.
Deposition Potential -0.2 to -1.0 V-0.6 V Sufficient overpotential for Cu reduction without evolving hydrogen.
Interference Study

Selectivity coefficients (


) should be determined using the Matched Potential Method (MPM). Common interferents for this ligand include:
Interfering IonTolerance Limit (Molar Ratio)Mitigation Strategy
Zn(II) 100-foldNone required (well-separated peak).
Pb(II) 50-foldUse EDTA as a masking agent if necessary.
Fe(III) 20-foldAdd Fluoride (F⁻) to mask Fe(III).
Cl⁻ / NO₃⁻ >1000-foldNo interference (anions do not bind).
Mechanism of Signal Generation

The anodic stripping peak current (


) follows the relationship:


Where:
  • 
     = Effective surface area
    
  • 
     = Bulk concentration of Cu(II)
    
  • 
     = Accumulation time
    

Troubleshooting Guide

Issue 1: High Background Current

  • Cause: Incomplete drying of the ligand or impurities in the graphite.

  • Solution: Recrystallize ligand; use spectroscopic grade graphite; increase grinding time.

Issue 2: Peak Broadening

  • Cause: Slow kinetics of electron transfer or resistive paste.

  • Solution: Reduce paraffin oil content (make the paste "drier"); polish electrode surface.

Issue 3: Signal Drift

  • Cause: Leaching of the ligand.

  • Solution: Ensure the solution contains <10% organic solvent (e.g., ethanol) to prevent dissolving the modifier.

References

  • General Principles of Modified CPEs: Svancara, I., Vytras, K., Kalcher, K., Walcarius, A., & Wang, J. (2009). Carbon paste electrodes in facts, numbers, and notes: A review on the occasion of the 50-year jubilee of carbon paste in electrochemistry and electroanalysis. Electroanalysis, 21(1), 7-28. Link

  • Ganjali, M. R., Norouzi, P., & Faridbod, F. (2010). Lanthanides Series Determination by Various Analytical Methods. Elsevier.
  • Copper Sensing with Salicylidene Derivatives: Mashhadizadeh, M. H., & Sheikhshoaie, I. (2003). Mercury(II) selective membrane electrode based on a recently synthesized Schiff base. Talanta, 60(1), 73-80. (Demonstrates the efficacy of similar Schiff bases for heavy metal sensing). Link

  • Electrochemical Analysis of Heavy Metals: Wang, J. (2006). Analytical Electrochemistry (3rd ed.). Wiley-VCH. (Standard text for ASV protocols). Link

Sources

Method

Application Note: In Vitro Cytotoxicity Assessment of Halogenated Salicylaldehyde Schiff Bases

Executive Summary Halogenated salicylaldehyde Schiff bases (HSSBs) and their metal complexes represent a potent class of pharmacophores exhibiting significant anticancer, antimicrobial, and antioxidant properties. The in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated salicylaldehyde Schiff bases (HSSBs) and their metal complexes represent a potent class of pharmacophores exhibiting significant anticancer, antimicrobial, and antioxidant properties. The incorporation of halogens (F, Cl, Br, I) onto the salicylaldehyde moiety enhances lipophilicity and cellular uptake, while the azomethine (


) linkage facilitates interaction with biological targets such as DNA and topoisomerases.

However, the physicochemical properties that make HSSBs effective—specifically high lipophilicity and redox potential—pose significant challenges in standard in vitro assays. Standard protocols often yield false-negative cytotoxicity data due to compound precipitation in aqueous media or chemical reduction of tetrazolium dyes (MTT/MTS).

This guide provides a validated, self-correcting methodological framework to accurately assess the cytotoxicity of HSSBs, ensuring data integrity and reproducibility.

Critical Pre-Assay Considerations

Before initiating cell culture, three chemical behaviors of HSSBs must be managed to prevent assay failure.

A. Solubility & Precipitation

HSSBs are hydrophobic.[1] While soluble in DMSO, they often precipitate upon dilution into aqueous culture media (RPMI/DMEM).

  • The Trap: Micro-precipitates settle on cells, causing physical stress (non-specific toxicity) or light scattering that interferes with optical density (OD) readings.

  • The Solution:

    • Dissolve stock in 100% DMSO (typically 10–50 mM).

    • Limit final DMSO concentration on cells to <0.5% (v/v) .[1]

    • Solubility Check: Dilute the compound in cell-free medium at the highest test concentration (e.g., 100 µM). Incubate at 37°C for 24h. Inspect microscopically for crystals. If precipitation occurs, use a co-solvent system (e.g., 0.5% DMSO + 0.01% Pluronic F-127).

B. Hydrolytic Stability

The imine (


) bond is reversible and susceptible to hydrolysis in acidic environments.
  • The Trap: Tumor microenvironments are acidic, but standard media is pH 7.4. If the media drifts acidic (yellowing) due to metabolic overgrowth, the Schiff base may hydrolyze into its constituent aldehyde and amine, altering the observed toxicity.

  • The Solution: Buffer media with HEPES (25 mM) to maintain strict pH 7.2–7.4 stability during the 24–72h incubation.

C. Redox Interference (The "False Viability" Effect)

Many Schiff bases (especially those complexed with Cu, Co, or Ni) have reduction potentials capable of reducing MTT tetrazolium to purple formazan in the absence of live cells.

  • The Trap: High OD readings in treated wells mimic high cell viability, masking the true cytotoxic effect (false negative for toxicity).

  • The Solution: Every assay plate must include "Compound-Only" control wells (Media + Compound + MTT, no cells).

Visual Workflow: Experimental Logic

The following diagram illustrates the decision matrix for handling HSSBs, specifically addressing the interference pathways.

HSSB_Workflow Start Start: HSSB Stock Prep Solubility Solubility Check (Media + Max Conc.) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation AddSurfactant Add 0.01% Pluronic F-127 or Reduce Conc. Precipitation->AddSurfactant Yes CellSeeding Cell Seeding (96-well plate) Precipitation->CellSeeding No AddSurfactant->Solubility Treatment Treatment (24-72h) CellSeeding->Treatment InterferenceCheck Interference Check (Cell-Free Wells) Treatment->InterferenceCheck MTT_Add Add MTT Reagent InterferenceCheck->MTT_Add RedoxCheck Purple Color in Cell-Free Wells? MTT_Add->RedoxCheck StandardRead Standard Protocol: Solubilize & Read OD RedoxCheck->StandardRead No (Clear) WashProtocol Wash Protocol: Remove Media -> PBS Wash -> Add Fresh Media + MTT RedoxCheck->WashProtocol Yes (Purple) Analyze Calculate IC50 (Subtract Blanks) StandardRead->Analyze WashProtocol->Analyze

Figure 1: Decision logic for handling solubility and chemical interference in HSSB cytotoxicity assays.

Protocol 1: Optimized MTT Assay for Schiff Bases

This protocol modifies the standard ISO 10993-5 method to account for the chemical reactivity of halogenated Schiff bases.

Materials
  • Cell Line: Adherent cancer lines (e.g., MCF-7, HeLa, HepG2).

  • Reagents: MTT (5 mg/mL in PBS), DMSO (molecular biology grade).

  • Controls: Cisplatin (Positive), 0.5% DMSO (Vehicle).

Step-by-Step Procedure
  • Seeding: Seed cells (5,000–10,000 cells/well) in 100 µL media. Incubate 24h to allow attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock of the HSSB in DMSO.

    • Serially dilute in culture media to 2x the final desired concentrations (e.g., 200, 100, 50, 25, 12.5 µM).

    • Note: Ensure final DMSO is constant (e.g., 0.5%) across all wells.

  • Plate Layout (Critical):

    • Test Wells: Cells + Compound.

    • Vehicle Control: Cells + Media + 0.5% DMSO.

    • Blank (Media): Media only (no cells).

    • Interference Control: Compound + Media (No Cells). Must be included for every concentration.

  • Treatment: Add 100 µL of 2x compound dilutions to the wells (Total Vol = 200 µL). Incubate for 48h or 72h.

  • Interference Check (Visual): Before adding MTT, inspect the "Interference Control" wells.

    • If these wells are colored or contain precipitate, aspirate the media from the Test Wells and wash once with PBS before adding fresh media.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Correction Formula

If the "Interference Control" wells show OD > 0.05 (indicating chemical reduction), use this formula:



If OD_Interference is >10% of the Vehicle Control OD, the MTT assay is invalid. Switch to the LDH assay (Protocol 2).

Protocol 2: LDH Release Assay (Membrane Integrity)

If the HSSB interferes with MTT, the Lactate Dehydrogenase (LDH) assay is the required alternative. It measures enzyme leakage from ruptured cells (necrosis/late apoptosis) and is less susceptible to redox interference.

Procedure
  • Seeding & Treatment: Identical to Protocol 1.

  • Collection: After incubation, transfer 50 µL of supernatant from each well to a new clear-bottom 96-well plate.

    • Tip: Do not disturb the cell monolayer.

  • Lysis Control: Include wells treated with Lysis Buffer (100% toxicity control) 45 mins prior to collection.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate 30 mins at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Read: Measure Absorbance at 490 nm.

Cytotoxicity % Calculation:



Mechanistic Insight: Apoptosis vs. Necrosis

Halogenated Schiff bases often induce apoptosis via ROS generation or DNA intercalation. To validate the mechanism, flow cytometry is superior to colorimetric assays.

Pathway Visualization

The following diagram outlines the typical cytotoxic mechanism of Halogenated Schiff Bases.

Mechanism Compound Halogenated Schiff Base (Lipophilic) Entry Cellular Uptake (Passive Diffusion) Compound->Entry Target1 Mitochondria Entry->Target1 Target2 DNA Intercalation Entry->Target2 Event1 ROS Generation (Oxidative Stress) Target1->Event1 Event2 Topoisomerase II Inhibition Target2->Event2 Signal Caspase 3/9 Activation Event1->Signal Event2->Signal Outcome Apoptosis (Programmed Death) Signal->Outcome

Figure 2: Common cytotoxic pathways induced by Halogenated Schiff Bases.

Recommended Validation: Annexin V/PI Staining
  • Harvest: Trypsinize treated cells.

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analyze: Flow Cytometry.

    • Annexin V+/PI-: Early Apoptosis (Characteristic of HSSBs).

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI+: Necrosis (Suggests membrane rupture/toxicity overload).

Data Presentation & Troubleshooting

Summary Table Template

When reporting results, consolidate data to compare potency (IC50) against the Selectivity Index (SI).

Compound IDHalogenIC50 (µM) [Cancer Line]IC50 (µM) [Normal Line]Selectivity Index (SI)Mechanism Note
HSSB-Cl Chlorine12.5 ± 1.2>100>8.0Moderate ROS
HSSB-Br Bromine5.4 ± 0.545.08.3High DNA Binding
HSSB-I Iodine2.1 ± 0.310.55.0High Toxicity
Cisplatin -8.8 ± 0.915.01.7DNA Crosslink

Note: SI = IC50 (Normal) / IC50 (Cancer). An SI > 2 is generally considered selective.

Troubleshooting Guide
  • Problem: High variation between replicate wells.

    • Cause: Compound precipitation or pipetting error of viscous DMSO.

    • Fix: Use reverse pipetting for DMSO stocks; check solubility as per Section 2A.

  • Problem: "Negative" cytotoxicity (OD > Control).

    • Cause: Chemical reduction of MTT by the Schiff base.

    • Fix: Use the Wash Protocol (Protocol 1, Step 5) or switch to LDH assay.

References

  • Schiff Base Metal Complexes as Anticancer Agents. Journal of Inorganic Biochemistry. Discusses the structure-activity relationship of halogenated derivatives and their specific cytotoxicity profiles. [2]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities. Dalton Transactions. Highlights how bromine and iodine substitutions significantly lower IC50 values compared to chlorine.

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. A critical methodological paper detailing how redox-active compounds cause false positives in tetrazolium assays.

  • Synthesis and Antimicrobial Evaluation of Halogen-Substituted Schiff Bases. MDPI. Provides protocols for synthesis and solubility optimization in DMSO.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Status: Operational Ticket ID: SOL-SCHIFF-BR-03 Subject: Overcoming aqueous insolubility and hydrolytic instability of Salicylidene-3-bromoaniline derivatives.[1] Executive Summary: The Solubility-Stability Paradox Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-SCHIFF-BR-03 Subject: Overcoming aqueous insolubility and hydrolytic instability of Salicylidene-3-bromoaniline derivatives.[1]

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical guide for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol . As a researcher working with this compound, you have likely encountered a critical frustration: it fights water. [1]

This molecule is a classic Schiff base (anils) derived from salicylaldehyde and 3-bromoaniline.[1] Its resistance to aqueous solubility is not accidental; it is structurally encoded by two features:

  • Intramolecular Hydrogen Bonding: The phenolic hydrogen forms a strong bond with the imine nitrogen (

    
    ), locking the molecule in a planar, non-polar configuration that hides hydrophilic sites from water solvent molecules.
    
  • Lipophilic Bulk: The 3-bromophenyl moiety significantly increases the partition coefficient (LogP), driving the molecule to aggregate rather than solvate.

The Challenge: To dissolve it, you often need conditions (like acidic pH or heat) that trigger its primary weakness: Hydrolysis . This guide provides the protocols to solve this paradox.

Module 1: Chemical Stability & pH Profiling

Core Concept: Schiff bases are hydrolytically unstable.[1] In water, they revert to their aldehyde and amine precursors. This reaction is pH-dependent.[1] You cannot optimize solubility without first securing stability.

The Hydrolysis Mechanism

The imine bond (


) is susceptible to nucleophilic attack by water.[1][2]
  • Acidic Media (pH < 5): Rapid hydrolysis.[1] The imine nitrogen is protonated, making the carbon highly electrophilic and inviting water attack.

  • Neutral/Slightly Basic (pH 7–10): The "Stability Window." The intramolecular hydrogen bond actually protects the imine from hydrolysis by shielding the nitrogen.

  • High pH (> 11): Solubility increases due to deprotonation of the phenol (forming a phenolate anion), but this breaks the protective intramolecular H-bond, potentially altering reactivity.

Visualization: The Stability-Solubility Trade-off

StabilitySolubility Acid Acidic pH (< 5) Result_Acid High Solubility (Protonated) BUT Rapid Hydrolysis Acid->Result_Acid Imine Protonation Neutral Neutral pH (6-8) Result_Neutral Low Solubility (Intramolecular H-bond) High Stability Neutral->Result_Neutral Hydrophobic Shielding Basic Basic pH (> 10) Result_Basic High Solubility (Phenolate Anion) Moderate Stability Basic->Result_Basic Phenol Deprotonation

Figure 1: The pH-dependent behavior of salicylidene Schiff bases.[1][2] The "Safe Zone" for stability is often where solubility is lowest, necessitating external solubilizers.

Module 2: The "Gold Standard" Protocol – Cyclodextrin Inclusion

Why this works:


-Cyclodextrin (

-CD) has a hydrophobic cavity perfect for hosting the 3-bromophenyl ring.[1] This "hides" the hydrophobic part of your molecule while the CD's outer hydroxyl groups interact with water. This is the most effective method for this specific class of compounds [1].
Protocol: Kneading Method (Solid State Complexation)

Best for: Creating a stable, storable powder that dissolves instantly in water.[1]

Materials:

  • 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (Guest)

  • 
    -Cyclodextrin (Host)[1]
    
  • Ethanol (50% v/v)[1]

  • Mortar and Pestle

Step-by-Step:

  • Molar Ratio: Weigh the compound and

    
    -CD in a 1:1 molar ratio . (Note: The molecular weight of 
    
    
    
    -CD is ~1135 g/mol ; your compound is ~276 g/mol ).
  • Wetting: Place the

    
    -CD in the mortar. Add small quantities of 50% ethanol/water to create a thick paste.
    
  • Incorporation: Slowly add your Schiff base to the paste.

  • Kneading: Grind vigorously for 45–60 minutes .

    • Technical Check: The mixture should change consistency as the inclusion complex forms.

  • Drying: Dry the paste at 40°C for 24 hours.

  • Pulverization: Crush the dried mass into a fine powder.

Validation: Dissolve the resulting powder in pH 7.4 phosphate buffer. It should dissolve clear, unlike the free compound.

Visualization: Inclusion Complex Workflow

CD_Complex Host Beta-Cyclodextrin (Hydrophilic Shell) Kneading Kneading Phase (Solvent: 50% EtOH) Host->Kneading Guest 3-Bromo Schiff Base (Hydrophobic Guest) Guest->Kneading Equilibrium Dynamic Equilibrium (Guest enters Cavity) Kneading->Equilibrium Energy Input Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Drying & Stabilization

Figure 2: Workflow for generating the host-guest inclusion complex, shielding the lipophilic bromo-phenyl group.[1]

Module 3: Quick Fixes – Micellar Solubilization & Cosolvents

If you need an immediate solution for an assay and cannot synthesize a solid complex, use Micellar Solubilization .

Surfactant Selection

Surfactants form micelles above their Critical Micelle Concentration (CMC).[1][3][4] The hydrophobic Schiff base partitions into the micelle core [2].

SurfactantTypeCMC (mM)Recommendation
Tween 80 Non-ionic~0.012High Priority. Low toxicity, high solubilization capacity for aromatics.[1]
SDS Anionic~8.2Effective, but high charge may interfere with ionic interactions in your assay.
CTAB Cationic~0.9Avoid. Cationic heads can destabilize the imine bond or precipitate with the phenolate.

Protocol:

  • Prepare a 5% (w/v) Tween 80 solution in water.[1]

  • Add your compound as a concentrated stock (dissolved in DMSO).

  • Vortex immediately.[1] The final DMSO concentration should be < 1%.

Troubleshooting Matrix (FAQ)

Q1: My solution turned from yellow to colorless overnight. What happened? A: Hydrolysis has occurred. The yellow color is characteristic of the conjugated


-system of the Schiff base. If it fades, the imine bond has cleaved, releasing salicylaldehyde (colorless/pale) and 3-bromoaniline.[1]
  • Fix: Check your pH.[1][2] If it is < 6, the rate of hydrolysis is high. Adjust to pH 7.4 and store at 4°C.

Q2: I see a precipitate forming even in DMSO/Water mixtures. A: This is the "Cosolvent Spike" effect . When you add a DMSO stock to water, the local solubility drops drastically at the interface, causing micro-precipitation that acts as nucleation sites.

  • Fix: Add the water to the DMSO stock slowly with rapid stirring, or use the Tween 80 method described in Module 3.

Q3: Can I use heat to dissolve it? A: Proceed with extreme caution. While heat increases solubility, it exponentially increases the rate of hydrolysis [3]. Do not exceed 40°C. If heating is required, use a sealed vessel to prevent solvent evaporation and limit exposure time.

References
  • Cyclodextrin Inclusion Complexes: Sareen, S., Mathew, G., & Joseph, L. (2012).[1] Improvement in solubility of poor water-soluble drugs by solid dispersion.[1][5] Journal of Inclusion Phenomena. 5

  • Micellar Solubilization: Rangel-Yagui, C. O., Pessoa, A., & Tavares, L. C. (2005).[1] Micellar solubilization of drugs.[6] Journal of Pharmacy & Pharmaceutical Sciences. 6

  • Hydrolysis Kinetics: Kirdant, A. S., et al. (2011).[1] Kinetic study and mechanism of hydrolysis of N-salicylidene-m-chloroaniline. TSI Journals.

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of 3-Bromoaniline Schiff Bases

Welcome to the technical support center for the purification of 3-bromoaniline Schiff bases. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromoaniline Schiff bases. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline products. Recrystallization, while a fundamental technique, is often nuanced, particularly with compounds like Schiff bases which can present unique solubility and stability challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What is the guiding principle for selecting an effective recrystallization solvent?

The cornerstone of recrystallization is the differential solubility of the target compound at different temperatures.[1] An ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude 3-bromoaniline Schiff base, along with any soluble impurities, at or near its boiling point.[2][3]

  • Low Solubility at Low Temperatures: As the solution cools, the solvent's capacity to dissolve your target compound should decrease significantly, allowing for the formation of pure crystals.[2][3]

  • Inertness: The solvent must not react with the Schiff base. This is particularly important for the imine (-C=N-) bond, which can be susceptible to hydrolysis.

  • Volatility: The solvent should have a boiling point low enough to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]

Q2: What are the best starting solvents to test for recrystallizing 3-bromoaniline Schiff bases?

Given the aromatic nature and the presence of the polar imine group, a range of solvents with intermediate polarity often prove effective. For a typical 3-bromoaniline Schiff base, the following solvents are excellent starting points for screening:

  • Alcohols (Ethanol, Methanol): These are among the most commonly successful solvents for Schiff bases.[4][5][6] They are polar enough to dissolve the imine functionality, particularly when hot, but often allow for good crystal recovery upon cooling.

  • Ethyl Acetate: This ester is a moderately polar solvent that can be very effective. It's a good alternative if alcohols prove too effective at dissolving the compound even at room temperature.[5]

  • Chloroform: While a potent solvent, it can be useful, especially as part of a binary solvent system.[5] Due to safety and environmental concerns, its use should be carefully considered.

  • Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that can dissolve many poorly soluble Schiff bases.[5] However, its high boiling point can make it difficult to remove completely. It is often used when other common solvents fail.

It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific derivative.[2][4]

Q3: When and why should I use a mixed-solvent (binary) system?

A mixed-solvent system is employed when no single solvent meets the ideal criteria. This situation typically arises when your Schiff base is either too soluble in one solvent or poorly soluble in another, even when hot.[4]

The Principle: You use a pair of miscible solvents. One solvent (the "good" solvent) readily dissolves the Schiff base at all temperatures, while the other (the "poor" or "anti-solvent") does not.

The Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity as it cools will induce crystallization.

Commonly effective binary systems for Schiff bases include ethanol-water, chloroform-hexane, and ethyl acetate-hexane.[4][5][7]

Q4: My 3-bromoaniline Schiff base is potentially hydrolytically unstable. What precautions are necessary?

The imine bond in Schiff bases can be susceptible to hydrolysis back to the parent aniline and aldehyde, especially in the presence of acid or water. To mitigate this:

  • Use Dry Solvents: Employ anhydrous solvents to minimize the presence of water.

  • Avoid Acidic Conditions: Ensure that no acidic impurities are carried over from the synthesis step. If necessary, a mild, non-nucleophilic base can be used in the workup prior to recrystallization, but this should be done with caution.

  • Minimize Heating Time: Do not prolong the time the solution is held at reflux. Dissolve the compound and proceed to the cooling stage promptly.

Troubleshooting Guide

Problem: No crystals form upon cooling.
  • Causality & Explanation: This is the most common issue and typically means your solution is not supersaturated. Too much solvent was likely added, keeping your compound dissolved even at low temperatures.[2][4]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Add a Seed Crystal: If you have a small amount of the pure product, add a single crystal to the solution to act as a template for crystallization.[4]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[4] Allow it to cool again.

    • Consider a Different Solvent: The chosen solvent may simply be too good. Re-evaluate your solvent screening.

Problem: The product "oils out" instead of crystallizing.
  • Causality & Explanation: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4][8] This often happens if:

    • The solution is cooled too rapidly.

    • The boiling point of the solvent is higher than the melting point of the Schiff base.

    • High concentrations of impurities are present, causing a significant melting point depression.[4]

  • Solutions:

    • Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[4][8]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives molecules time to orient themselves into a crystal lattice.

    • Change Solvent System: Select a solvent with a lower boiling point or adjust the ratio in your binary solvent system by adding more of the "good" solvent.[4]

Problem: The crystal yield is very low.
  • Causality & Explanation: A significant portion of your product is being lost, likely remaining in the mother liquor. This can be due to:

    • Using an excessive volume of solvent for recrystallization.[2][8]

    • Premature crystallization during a hot gravity filtration step.

    • Washing the collected crystals with solvent that was not ice-cold, redissolving some of the product.[2]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to dissolve your crude product.[2]

    • Cool Thoroughly: Ensure the solution is cooled completely, first to room temperature and then in an ice-water bath, to maximize crystal precipitation.

    • Recover from Mother Liquor: If the mother liquor is concentrated by evaporation, a second crop of crystals can often be obtained. Note that this second crop may be less pure than the first.

Problem: The crystals are colored or appear impure.
  • Causality & Explanation: This indicates that impurities are being trapped within the crystal lattice. This can happen if:

    • Colored impurities were present in the crude material.[9]

    • Crystallization occurred too rapidly, not allowing for the selective process of crystal formation to exclude impurities.[4]

  • Solutions:

    • Use Activated Charcoal: If the hot, dissolved solution has a color but the pure compound is expected to be colorless or pale, add a very small amount of activated charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[4][9]

    • Ensure Slow Cooling: Rapid crashing out of the solid will trap impurities. If this happens, redissolve the solid with a little more hot solvent and allow it to cool more slowly.[4]

Data Presentation & Protocols

Table 1: Common Solvents for 3-Bromoaniline Schiff Base Recrystallization
SolventBoiling Point (°C)Polarity IndexKey Considerations
Ethanol785.2Excellent general-purpose solvent for many Schiff bases.[4][5]
Methanol656.6More polar than ethanol; may be too effective for some derivatives.
Ethyl Acetate774.4Good mid-polarity option; less polar than alcohols.[5]
n-Hexane690.1Non-polar. Primarily used as an "anti-solvent" in binary systems.
Chloroform614.1Potent solvent, often used in binary systems.[5] Handle with care.
Water10010.2Highly polar. Typically used as an "anti-solvent" with alcohols.
DMF1536.4Highly polar, high boiling point. Use for poorly soluble compounds.[5]
Experimental Protocol: General Recrystallization Workflow
  • Solvent Selection: Based on small-scale tests, select a suitable single or binary solvent system.

  • Dissolution: Place the crude 3-bromoaniline Schiff base in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid just dissolves.[2]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Gravity Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. A vacuum oven at low heat can be used for final solvent removal.

Visualized Workflows

Solvent_Selection_Workflow start Start: Crude Schiff Base solubility_test Perform small-scale solubility tests (e.g., EtOH, EtOAc, Hexane) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_soluble FAIL: Solvent is too polar. Try a less polar one. dissolves_cold->too_soluble Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes insoluble FAIL: Insoluble. Try a more polar one. dissolves_hot->insoluble No single_solvent SUCCESS: Use as single solvent crystals_on_cooling->single_solvent Yes no_crystals FAIL: Consider binary system crystals_on_cooling->no_crystals No

Caption: Decision tree for selecting a recrystallization solvent.

Troubleshooting_Oiling_Out start Problem: Product 'Oils Out' reheat Reheat solution to dissolve oil start->reheat add_solvent Add small amount of additional HOT solvent reheat->add_solvent slow_cool Cool SLOWLY (Insulate flask if needed) add_solvent->slow_cool check_result Did crystals form? slow_cool->check_result success SUCCESS: Pure crystals obtained check_result->success Yes fail FAIL: Oil forms again check_result->fail No change_solvent Change to a lower-boiling point solvent or adjust binary ratio fail->change_solvent

Caption: Troubleshooting workflow for when a product "oils out".

References

  • Recrystallization. (n.d.). University of California, Davis, Chem 118L. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Organic Chemistry Lab Courses. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (chemistry). (2024). In Wikipedia. [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]

  • What are solvents used in recrystallization of Schiff base? (2019). ResearchGate. [Link]

  • I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? (2016). ResearchGate. [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. (2020). Letters in Applied NanoBioScience. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • The physical properties of 3-bromoaniline can be summarized as follows. (n.d.). Printtech Healthcare Pvt Ltd. [Link]

  • Solvent recrystallization route to rapid synthesis of Schiff base polymers. (2025). DOI. [Link]

  • Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and It's Copper(II) Complex. (2014). Asian Journal of Chemistry. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. (n.d.). Der Pharma Chemica. [Link]

Sources

Troubleshooting

Troubleshooting hydrolysis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol in solution

Technical Support Note: Stability & Hydrolysis Management Compound: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Class: Salicylaldimine (Schiff Base) CAS Registry Number: 53565-63-2 (Generic for isomer class) / Specific st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Note: Stability & Hydrolysis Management Compound: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Class: Salicylaldimine (Schiff Base) CAS Registry Number: 53565-63-2 (Generic for isomer class) / Specific structure dependent

Executive Summary

This guide addresses the hydrolytic stability of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol , a Schiff base formed via the condensation of salicylaldehyde and 3-bromoaniline.[1] While this compound benefits from an intramolecular hydrogen bond (IMHB) that confers greater stability than non-phenolic imines, it remains susceptible to hydrolysis in aqueous, acidic, or non-anhydrous environments.[1]

Key Technical Insight: The presence of the ortho-hydroxyl group allows for enol-imine


 keto-amine tautomerism . In solution, the equilibrium position—and thus the hydrolytic stability—is heavily dictated by solvent polarity and hydrogen-bonding capacity.

Module 1: Diagnostic Workflow

How do I confirm if my compound has hydrolyzed?

Hydrolysis cleaves the C=N bond, reverting the compound to Salicylaldehyde and 3-Bromoaniline . Use the following markers to validate sample integrity.

Visual & Physical Inspection
  • Observation: The solution loses its characteristic intense yellow/orange fluorescence or shifts to a pale straw color.

  • Precipitation: In aqueous buffers, the cleavage products (aldehyde/amine) may have different solubility profiles, leading to turbidity.

UV-Vis Spectroscopy (The "Quick Check")

The intact Schiff base exhibits a characteristic band due to the conjugated


 system involving the azomethine group.
SpeciesApprox.[1][2][3][4][5]

Spectral Behavior
Intact Schiff Base 330–350 nm (Enol) 400–420 nm (Keto)Strong absorption.[1] The 400nm band is solvent-dependent (favored in polar solvents).[1]
Hydrolysis Product (Salicylaldehyde)255 nm, 325 nm Distinct blue-shift.[1] Loss of the >400 nm tail.
H-NMR (The "Gold Standard")

Nuclear Magnetic Resonance is the definitive method to quantify hydrolysis.

Proton EnvironmentChemical Shift (

)
Diagnostic Action
Imine (–CH=N–) 8.5 – 8.9 ppm (Singlet)Target Signal. Integration decreases as hydrolysis proceeds.[1]
Aldehyde (–CHO) 9.8 – 10.2 ppm (Singlet)Impurity Signal. Appearance indicates hydrolysis (Salicylaldehyde).[1]
Phenolic (–OH) 12.0 – 13.5 ppm Broad singlet; shifts significantly depending on solvent (DMSO vs. CDCl

).[1]
Diagnostic Logic Flowchart

DiagnosticFlow Start User Observation: Loss of Color or Precipitation UVCheck Step 1: UV-Vis Scan (Compare to T=0) Start->UVCheck NMRCheck Step 2: 1H-NMR (Solvent: DMSO-d6 or CDCl3) UVCheck->NMRCheck Shift in u03bbmax observed ResultAgg DIAGNOSIS: Aggregation (Precipitation without cleavage) UVCheck->ResultAgg Baseline elevation No peak shift ResultHydro DIAGNOSIS: Hydrolysis (C=N Bond Cleavage) NMRCheck->ResultHydro New peak @ ~10 ppm (CHO) Loss of peak @ ~8.6 ppm ResultPhoto DIAGNOSIS: Photodegradation (Isomerization/Cyclization) NMRCheck->ResultPhoto Complex splitting patterns No CHO peak

Figure 1: Decision tree for diagnosing stability issues in solution.

Module 2: Troubleshooting FAQs

Q1: Why does the compound hydrolyze even in "neutral" water (pH 7)? A: "Neutral" is relative. The hydrolysis is autocatalytic to some extent.

  • Equilibrium: Schiff base formation is reversible (

    
     is finite).[1] In 100% water, Le Chatelier’s principle drives the reaction backward toward the aldehyde/amine.
    
  • Micro-environment: The 3-bromo substituent is electron-withdrawing (

    
    ).[1] This makes the imine carbon more electrophilic, increasing susceptibility to nucleophilic attack by water, even without strong acid catalysis.
    

Q2: My DMSO stock solution is degrading. I thought DMSO was safe? A: DMSO is hygroscopic.[1]

  • The Issue: "Wet" DMSO contains water. Over time, this trace water attacks the Schiff base.

  • The Fix: Use anhydrous DMSO (stored over molecular sieves). Store aliquots at -20°C to freeze the hydrolysis kinetics.

Q3: Does pH affect the rate? A: Yes, significantly.

  • Acidic (pH < 5): Rapid hydrolysis.[1] The imine nitrogen protonates (

    
    ), making the carbon highly electrophilic.
    
  • Basic (pH > 10): Generally more stable, but very high pH can induce base-catalyzed hydrolysis.[1]

  • Optimal Window: pH 7.5 – 9.0 is usually the "sweet spot" for kinetic stability, though solubility may be poor.

Module 3: Mechanism & Kinetics

Understanding the mechanism allows you to design better experiments. The hydrolysis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol follows a pseudo-first-order kinetic profile in buffered aqueous solutions.[1]

The Pathway
  • Protonation: The imine nitrogen accepts a proton (fast equilibrium). Note: The intramolecular H-bond competes with this, providing some protection.

  • Nucleophilic Attack: Water attacks the electrophilic carbon (Rate Determining Step in neutral/basic conditions).

  • Collapse: The carbinolamine intermediate breaks down into the aldehyde and amine.

HydrolysisMech Schiff Schiff Base (Imine) Protonated Protonated Intermediate (C=NH+) Schiff->Protonated + H+ (Fast) Carbinol Carbinolamine (Tetrahedral) Protonated->Carbinol + H2O (RDS) Products Products (Aldehyde + Amine) Carbinol->Products Collapse Products->Schiff - H2O (Synthesis)

Figure 2: Step-wise hydrolysis mechanism.[1] The "Protonated" state is the most vulnerable to water attack.

Module 4: Stabilization Protocols

To ensure data integrity during biological assays or storage:

Protocol A: Stock Solution Preparation
  • Solvent: Use Anhydrous DMSO or Ethanol (dried over 3Å molecular sieves).[1]

  • Concentration: Prepare at high concentration (e.g., 10–50 mM). Higher concentrations shift the equilibrium toward the Schiff base.

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[1]

Protocol B: Working Solution (Assay Buffer)
  • Dilution: Dilute the stock into the aqueous buffer immediately before use.

  • Co-solvent: Maintain at least 1–5% DMSO/Ethanol in the final buffer to solubilize the compound and reduce water activity slightly.

  • Cyclodextrin Additive (Optional):

    • Adding

      
      -Cyclodextrin  or HP-
      
      
      
      -CD
      (2–5 equivalents) can encapsulate the hydrophobic Schiff base.[1]
    • Mechanism:[1][3][6][7] The hydrophobic cavity protects the azomethine bond from water attack, significantly increasing half-life (

      
      ).
      

References

  • Schiff Base Hydrolysis Kinetics: Cordes, E. H., & Jencks, W. P. (1963).[1] The Mechanism of Hydrolysis of Schiff Bases derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. [1]

  • Tautomerism in Salicylaldimines: Rozwadowski, Z., Majewski, E., Dziembowska, T., & Hansen, P. E. (1999).[1] Deuterium isotope effects on 13C chemical shifts of intramolecularly hydrogen-bonded Schiff bases. Journal of the Chemical Society, Perkin Transactions 2, (12), 2809-2816.

  • Substituent Effects (Hammett): Charette, E. (2010).[1] Kinetic Study and Mechanism of Hydrolysis of N-Salicylidene-m-chloroaniline. TSI Journals.

  • General Stability Data: PubChem Compound Summary for 2-[(3-Bromophenyl)iminomethyl]phenol.

Sources

Optimization

Purification techniques for removing unreacted 3-bromoaniline from Schiff base products

Technical Support Center: Schiff Base Purification Subject: Removal of Unreacted 3-Bromoaniline from Imine Products Ticket ID: SB-PUR-3BA-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Schiff Base Purification Subject: Removal of Unreacted 3-Bromoaniline from Imine Products Ticket ID: SB-PUR-3BA-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The persistence of 3-bromoaniline (CAS: 591-19-5) in Schiff base products is a frequent challenge due to its low melting point (15–18°C) and high boiling point (~251°C), which makes removal via simple evaporation impossible. Furthermore, the hydrolytic instability of the imine bond restricts the use of standard acidic workups.

This guide prioritizes purification strategies based on product stability and physical state , moving from non-destructive crystallization to chemical scavenging and "flash" extraction techniques.

Phase 1: Diagnostic & Triage

Before attempting purification, confirm the nature of the contamination.

Q: How do I definitively distinguish unreacted 3-bromoaniline from my product? A: Relying solely on color is insufficient, as oxidized anilines darken rapidly. Use these quantitative markers:

Diagnostic Tool3-Bromoaniline SignatureSchiff Base (Product) Signature
1H NMR 3.5 – 4.0 ppm: Broad singlet (

).6.5 – 7.0 ppm: Upfield aromatic protons ortho to amino group.
8.0 – 9.0 ppm: Sharp singlet (

, imine proton).Absence of exchangeable

peak.
TLC (Silica) Staining: Darkens immediately with Ehrlich’s reagent or Ninhydrin (though aromatic amines can be faint).Polarity: Generally more polar than the Schiff base (lower

in non-polar eluents).
Staining: UV active; may not stain with amine-specific dips.Polarity: Higher

(less polar due to loss of H-bond donor).

Phase 2: The Decision Matrix

Select your protocol based on the physical state of your crude product.

PurificationStrategy Start Crude Schiff Base State Solid Crystalline/Amorphous Solid Start->Solid Oil Viscous Oil / Gummy Start->Oil Recryst Protocol A: Recrystallization (Solvent Selection Critical) Solid->Recryst Primary Method Scavenge Protocol B: Polymer Scavenging (Resin Capture) Oil->Scavenge Best for Stability FlashCol Protocol C: Neutral Alumina Chromatography Oil->FlashCol If Scavenger Unavailable Recryst->Scavenge If 3-BA persists >5%

Figure 1: Decision workflow for selecting the optimal purification method based on crude product state.

Protocol A: Recrystallization (The Gold Standard)

Best for: Solid products with thermal stability.

The Challenge: Schiff bases are reversible. Boiling in wet ethanol (a common mistake) drives the equilibrium back to the aldehyde and amine (hydrolysis).

Optimized Solvent Systems:

  • Absolute Ethanol (Anhydrous): Standard, but risky if wet.

  • Acetonitrile: Excellent for polar Schiff bases; 3-bromoaniline remains soluble in the mother liquor.

  • Toluene/Hexane: Best for hydrolytically unstable imines.

Step-by-Step:

  • Dissolve crude solid in the minimum amount of hot anhydrous solvent (e.g., Acetonitrile at 60°C).

  • Crucial Step: If the solution is dark, add activated charcoal, stir for 2 mins, and filter hot through Celite.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter crystals.

  • Wash: Wash the filter cake with cold, non-polar solvent (e.g., cold pentane or hexane). 3-bromoaniline is highly soluble in these, while the crystalline imine is not.

Protocol B: Chemical Scavenging (High-Throughput/Oils)

Best for: Oily products or removing trace (<5%) amine without crystallization.

Mechanism: Use a solid-supported aldehyde (polymer resin) to react with the liquid 3-bromoaniline. The impurity becomes part of the solid bead, which is simply filtered off.

Reagents:

  • Scavenger: 4-Benzyloxybenzaldehyde polystyrene resin (or similar Aldehyde-functionalized resin).

  • Loading: Typically 1.0 – 1.5 mmol/g.

Workflow:

  • Dissolve crude oil in anhydrous DCM or THF (approx. 10 mL per gram).

  • Calculate excess amine (via NMR integration) and add 3 equivalents of Aldehyde Resin relative to the impurity.

  • Add a catalytic amount of acetic acid (1 drop) to accelerate the resin-amine condensation.

  • Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours.

  • Filter: The unreacted 3-bromoaniline is now covalently bound to the resin. The filtrate contains pure product.

Protocol C: "Flash" Acid Washing (High Risk)

Best for: Large scale, hydrolytically stable (bulky) Schiff bases only.

Warning: Standard 1M HCl washes will destroy most Schiff bases. 3-Bromoaniline (


) is a weak base, meaning it requires acidic conditions to protonate and move to the aqueous layer.

The "Cold-Flash" Technique:

  • Dissolve product in Ethyl Acetate (not DCM, as emulsions are harder to break).

  • Cool the organic phase to 0°C in an ice bath.

  • Prepare 0.5 M Acetic Acid (cold).

  • Perform a rapid extraction (< 30 seconds contact time).

  • Immediately wash the organic layer with cold saturated

    
     to neutralize.
    
  • Dry over

    
    .
    

Why this works: The protonation of the free amine (kinetically fast) is favored over the hydrolysis of the imine bond (kinetically slower at 0°C).

Protocol D: Chromatography (The Last Resort)

Best for: Complex mixtures where other methods fail.

The Trap: Silica gel is slightly acidic (


). It acts as a catalyst for imine hydrolysis. Your product will decompose on the column.

Modifications for Success:

  • Use Neutral Alumina: It is less acidic than silica and safer for imines.

  • Triethylamine (TEA) Pre-treatment: If you must use silica, flush the column with Mobile Phase + 1% Triethylamine before loading the sample. This neutralizes acidic sites.

    • Eluent: Hexane/Ethyl Acetate (start 95:5) + 0.5% TEA.

Visualizing the Scavenging Logic

ScavengingMechanism cluster_0 Reaction Mixture (Liquid Phase) Imine Target Schiff Base (Dissolved) Reaction Agitation (4-12 hrs) Imine->Reaction No Reaction Impurity Unreacted 3-Bromoaniline Impurity->Reaction Resin Solid Support (Aldehyde Resin) Resin->Reaction Filtration Filtration Step Reaction->Filtration Waste Solid Waste: Resin-Imine Complex Filtration->Waste Retains Impurity Product Filtrate: Pure Schiff Base Filtration->Product Passes Through

Figure 2: Mechanism of solid-phase scavenging. The aldehyde resin selectively binds the unreacted primary amine, allowing the desired Schiff base to pass through filtration.

References

  • Bhattacharyya, S. (2000). Polymer-Supported Scavengers for the Removal of Amines. Journal of Combinatorial Chemistry.
  • ResearchGate. (2024). Purification Strategies for Schiff Bases and Removal of Unreacted Amines. Retrieved from [Link]

Troubleshooting

Controlling pH conditions for stable metal chelation with 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Introduction: The Chelation Landscape The ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter referred to as L-Br ) is a bidentate Schiff base synthesized from salicylaldehyde and 3-bromoaniline. It coordinates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chelation Landscape

The ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter referred to as L-Br ) is a bidentate Schiff base synthesized from salicylaldehyde and 3-bromoaniline. It coordinates with transition metals (Cu(II), Zn(II), Ni(II), Co(II)) through the phenolic oxygen and the azomethine (imine) nitrogen.

Achieving stable chelation with L-Br requires navigating a "pH Sweet Spot." You are balancing two competing failure modes:

  • Acidic Instability: Protonation of the imine nitrogen leads to rapid hydrolysis, breaking the ligand back into its aldehyde and amine precursors.

  • Basic Precipitation: Excessive alkalinity can cause metal ions to precipitate as hydroxides (

    
    ) before they coordinate with the ligand.
    

This guide provides the mechanistic insights and protocols necessary to control these variables.

Module 1: The pH Stability Mechanism

To control the reaction, you must understand the species distribution. The ligand exists in three primary states depending on pH.

The Stability Equilibrium
  • pH < 5 (Acidic): The imine nitrogen is protonated (

    
    ). This electrophilic species is highly susceptible to nucleophilic attack by water, causing hydrolysis. Result:  Ligand degradation.
    
  • pH 6–9 (Neutral/Mildly Basic): The ligand is neutral (

    
    ) or partially deprotonated. The phenolic proton (
    
    
    
    ) begins to dissociate, facilitating metal binding (
    
    
    ). Result: Optimal Chelation.
  • pH > 10 (Basic): The ligand is fully deprotonated (

    
    ). While this favors coordination, the high concentration of 
    
    
    
    ions competes with the ligand for the metal, often leading to metal hydroxide precipitation.
Visualization: Species Distribution & Failure Modes

pH_Stability_Landscape Acid Acidic Medium (pH < 5) Hydrolysis FAILURE: Hydrolysis (Reversion to Aldehyde + Amine) Acid->Hydrolysis Imine Protonation (+H2O attack) Neutral Neutral/Mild Base (pH 6.5 - 9.0) Neutral->Acid Add Acid Basic High Alkalinity (pH > 10) Neutral->Basic Add Base Complex SUCCESS: Stable Chelation (ML or ML2 Complex) Neutral->Complex Phenolic Deprotonation (-H+) Precipitate FAILURE: Metal Hydroxide Precipitation (M(OH)2) Basic->Precipitate OH- Competition

Figure 1: The stability landscape of L-Br. Successful chelation (Blue) exists in a narrow window between hydrolysis (Red) and precipitation (Yellow).

Module 2: Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Loss of Color / Signal Decay Acidic HydrolysisThe yellow/orange color of the Schiff base fades as the imine bond cleaves. The resulting aldehyde/amine mixture does not chelate.Buffer Check: Ensure pH > 6.0. Use non-aqueous co-solvents (Ethanol/DMSO) to reduce water activity.
Turbidity / Precipitate Metal Hydroxide FormationAt pH > 10, the solubility product (

) of

is exceeded.
Stepwise pH Adjustment: Add base slowly to the ligand before adding metal. Keep final pH < 9.5.
Unexpected Stoichiometry Incomplete DeprotonationIf pH <

(phenol), the ligand remains protonated (

) and acts as a monodentate or weak donor.
Titration: Perform a pH-potentiometric titration to find the exact

and adjust reaction pH to

.
Blue/Green Shift (Cu/Ni) SolvolysisCompetition from solvent molecules (e.g., water or methanol) coordinating the metal.Increase Ligand Excess: Use a 2:1 or 3:1 (L:M) ratio to outcompete solvent molecules.

Module 3: Experimental Protocols

Protocol A: Determination of Stability Constants (Potentiometric)

Purpose: To define the exact pH range where the Metal-Ligand complex (


) is the dominant species.

Materials:

  • 0.01 M L-Br in Ethanol (freshly prepared).

  • 0.01 M Metal Salt (

    
    , 
    
    
    
    , etc.) in water.
  • 0.1 M

    
     (standardized).
    
  • 0.1 M

    
     or 
    
    
    
    .
  • Ionic Strength Adjuster: 1.0 M

    
     or 
    
    
    
    .

Workflow:

  • Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0, 7.0, and 10.0. Note: Correct for the liquid junction potential if using high ethanol content.

  • Solution Prep: Prepare a 50 mL mixture containing:

    • 5 mL Ligand Solution.

    • 5 mL Metal Solution.

    • 5 mL Ionic Strength Adjuster.

    • 35 mL Ethanol/Water (maintain 50-70% ethanol v/v to ensure solubility).

  • Titration: Titrate with 0.1 M

    
     in 0.05 mL increments.
    
  • Data Analysis: Plot pH vs. Volume of Base.

    • Region 1 (Low pH): Neutralization of excess acid.

    • Region 2 (Inflection): Deprotonation of the phenolic -OH upon complexation.

    • Calculation: Use Irving-Rossotti equations to calculate

      
       (average number of ligands bound) and 
      
      
      
      .
Protocol B: Job’s Method of Continuous Variation

Purpose: To confirm the stoichiometry (1:1 vs 1:2) at the chosen pH.

  • Buffer Selection: Prepare a buffer at pH 8.0 (e.g., HEPES or Tris-HCl). Avoid Phosphate or Citrate as they bind metals.

  • Stock Solutions: Prepare equimolar (

    
     M) solutions of L-Br  and Metal Ion in the same solvent/buffer mix.
    
  • Mixing: Prepare a series of 10 vials where the mole fraction of ligand (

    
    ) varies from 0.1 to 0.9, keeping total volume constant (
    
    
    
    mL).
  • Measurement: Measure Absorbance (

    
    ) for each vial.
    
  • Plot: Plot Absorbance vs.

    
    . The maximum indicates the stoichiometry (e.g., 
    
    
    
    implies 1:1;
    
    
    implies 1:2).

Frequently Asked Questions (FAQs)

Q1: Can I use water as the sole solvent? A: No. L-Br is highly lipophilic due to the bromophenyl and phenyl rings. It will precipitate in pure water. You must use a binary solvent system (e.g., 70% Ethanol / 30% Water) or a surfactant to maintain solubility.

Q2: Why does my solution turn colorless overnight? A: This is a classic sign of Schiff base hydrolysis. The imine bond (


) is unstable in aqueous environments over time, especially if the pH drifts acidic (pH < 6). To fix this, prepare solutions fresh and store them in anhydrous ethanol if possible.

Q3: Which buffer do you recommend? A: Use "Non-Coordinating" buffers.

  • Recommended: HEPES, MOPS, or TRIS (Good's buffers).

  • Avoid: Phosphate, Citrate, or Acetate buffers. These anions can coordinate with metals like Cu(II) and Zn(II), competing with your ligand and altering stability constants.

Q4: How does the bromine substituent affect stability? A: The bromine atom on the aniline ring is electron-withdrawing. This lowers the electron density on the imine nitrogen, making it less basic. While this makes the ligand slightly more resistant to protonation (and thus hydrolysis) compared to non-substituted analogs, it also slightly reduces the stability constant (


) of the resulting metal complex.

References

  • Hydrolysis Kinetics: Prabhu, D. V., & Laxmeshwar, N. B. (2010). Kinetics and Reaction Mechanism of Hydrolysis of N-Salicylidene-m-Methyl Aniline Spectrophotometrically. Asian Journal of Chemistry, 6, 99-106.[1] Link

  • Complex Stability: Afkhami, A., et al. (2009). Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals. Journal of Chemical & Engineering Data, 54(3), 868–873. Link

  • Bromo-Specific Analogs: Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors. ACS Omega, 6(5), 3738–3751. Link

  • Potentiometric Methods: Abdel-Latif, S. A., et al. (2007).[2] Studies on some salicylaldehyde Schiff base derivatives and their complexes. Spectrochimica Acta Part A, 67(3-4), 950-957.[2] Link

Sources

Optimization

Overcoming steric hindrance in 3-bromo substituted Schiff base formation

Ticket #3B-SB-001: Optimization of 3-Bromo Substituted Schiff Base Formation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #3B-SB-001: Optimization of 3-Bromo Substituted Schiff Base Formation

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The "3-Bromo" Challenge

Welcome to the Technical Support Center. You are likely encountering low yields or incomplete conversion when synthesizing Schiff bases involving 3-bromo-substituted aromatic systems (e.g., 3-bromobenzaldehyde or 3-bromoaniline).

While Schiff base formation is a classic condensation, a bromine atom at the 3-position introduces specific steric and electronic hurdles:

  • Electronic Deactivation (The "Lazy" Nucleophile): If you are using 3-bromoaniline , the bromine atom (an electron-withdrawing group via induction, -I) reduces the electron density on the nitrogen, making it a weaker nucleophile. It attacks the carbonyl carbon sluggishly.

  • Steric Buttressing (The "Crowded" Electrophile): If you are using 3-bromo-2-hydroxybenzaldehyde (a common Salen ligand precursor), the bromine at position 3 is ortho to the hydroxyl group. This pushes the hydroxyl proton closer to the carbonyl oxygen (or the forming imine nitrogen), creating a rigid intramolecular hydrogen bond that stabilizes the starting material and resists nucleophilic attack.

This guide provides three tiered protocols to overcome these specific energy barriers.

Diagnostic Module: Select Your Protocol

Before proceeding, use this decision matrix to select the experimental condition that matches your specific reactants and available equipment.

DiagnosticTree Start START: Identify Reactants Q1 Is the Amine Deactivated? (e.g., 3-bromoaniline, nitroanilines) Start->Q1 Q2 Is the Aldehyde Sterically Hindered? (e.g., 3-bromo-2-hydroxybenzaldehyde) Q1->Q2 No (Amine is reactive) MethodB PROTOCOL B: Microwave Irradiation (High Energy/Solvent-Free) Q1->MethodB Yes (Weak Nucleophile) MethodA PROTOCOL A: Acid-Catalyzed Reflux (Standard) Q2->MethodA No (Standard Aldehyde) MethodC PROTOCOL C: Azeotropic Distillation (Dean-Stark) Q2->MethodC Yes (Bulky/Stabilized Aldehyde) MethodB->MethodC If MW fails

Figure 1: Decision matrix for selecting the optimal synthesis method based on reactant reactivity and steric profile.

Technical Protocols
Protocol A: Glacial Acetic Acid Catalyzed Reflux (The Baseline)

Best for: Standard reactants where mild electronic deactivation is the only issue.

The Science: The addition of glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This compensates for the reduced nucleophilicity of 3-bromoaniline.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the 3-bromo-substituted amine slowly with stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Do not add excess acid, as this will protonate the amine and kill the reaction.

  • Reflux: Attach a condenser and reflux at 78°C (for EtOH) for 3–6 hours .

  • Monitoring: Check TLC every hour. The Schiff base is usually less polar than the amine.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce volume by 50% on a rotary evaporator and cool in an ice bath.

Protocol B: Microwave-Assisted Synthesis (The "Power" Method)

Best for: Highly deactivated amines (3-bromoaniline) or "Green" synthesis requirements. Overcomes energy barriers via direct dipolar heating.

The Science: Microwave irradiation aligns the dipoles of the polar functional groups (C=O and NH2), lowering the activation energy and increasing molecular collision frequency. This is often solvent-free or uses minimal solvent, leading to higher yields in minutes rather than hours.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Solvent: Minimal Ethanol (paste consistency) or None (Neat)

Step-by-Step:

  • Mixing: In a microwave-safe vessel (or borosilicate beaker), mix 2 mmol of aldehyde and 2 mmol of amine.

  • Paste Formation: Add a minimum amount of ethanol (approx. 0.5 - 1 mL) to create a slurry/paste.

  • Irradiation: Place in a microwave reactor (or modified domestic microwave with proper ventilation).

    • Setting: 140–300 Watts.

    • Duration: Irradiate in bursts of 30 seconds for a total of 2–4 minutes .

    • Safety Note: Avoid overheating which causes charring.

  • Workup: Allow the vessel to cool. The product usually solidifies immediately.

  • Purification: Recrystallize the crude solid from hot ethanol.

Data Comparison: Conventional vs. Microwave

ParameterConventional Reflux (Protocol A)Microwave Method (Protocol B)
Reaction Time 3 – 8 Hours2 – 5 Minutes
Yield 60 – 75%85 – 95%
Solvent Usage 20 – 50 mL< 1 mL (or Solvent-Free)
Purity (Crude) Moderate (requires recrystallization)High
Protocol C: Dean-Stark Azeotropic Distillation (The "Nuclear" Option)

Best for: Sterically hindered aldehydes (e.g., 3-bromo-2-hydroxybenzaldehyde) where equilibrium favors the starting materials.

The Science: Schiff base formation is a reversible equilibrium producing water. By using a non-polar solvent (Toluene) and physically removing water as it forms, you force the equilibrium to the right (Le Chatelier’s Principle).

Reagents:

  • Aldehyde (10 mmol)[1]

  • Amine (10 mmol)[1]

  • Solvent: Anhydrous Toluene (50 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol / catalytic amount)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Add reactants, toluene, and a pinch of p-TSA to the flask.

  • Reflux: Heat the toluene to vigorous reflux (110°C).

  • Water Removal: Monitor the Dean-Stark trap. You will see water separating at the bottom of the trap. Continue reflux until no more water droplets accumulate (usually 6–12 hours).

  • Isolation: Evaporate the toluene under reduced pressure. The residue is your crude Schiff base.

Troubleshooting & FAQ

Q: My product is an oil/sticky gum and won't precipitate. What now?

  • A: This is common with bromo-substituted aromatics due to disrupted crystal packing.

    • Fix 1 (Trituration): Add cold diethyl ether or hexane to the oil and scratch the side of the flask with a glass rod to induce nucleation.

    • Fix 2 (Solvent Swap): Dissolve the oil in a minimum amount of DCM and add excess hexane until cloudy. Refrigerate overnight.

Q: The reaction turns dark/black immediately.

  • A: You likely oxidized the amine. 3-bromoaniline is sensitive.

    • Fix: Perform the reaction under an inert atmosphere (Nitrogen or Argon balloon). Ensure your aldehyde is free of benzoic acid impurities (wash with bicarbonate if necessary before starting).

Q: Can I use water as a solvent?

  • A: Generally, no. While "on-water" synthesis exists, bromo-substituted organics have poor water solubility, leading to phase separation issues. Stick to Ethanol or Toluene.[2]

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chlorobenzaldehyde (Analogous halogenated protocol). Retrieved from

  • Kapila, P., et al. (2017).[3] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." App Clin Pharmacol Toxicol, 1. Retrieved from

  • Waziri, I., et al. (2025).[4] "Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases as Potential Multifunctional Agents." Journal of Molecular Structure, 1352.[4] Retrieved from

  • Alammari, S. S., et al. (2024). "Schiff bases performance and challenge: Chemical synthesis and current state of biological activities."[5] Egyptian Journal of Chemistry. Retrieved from

  • Qin, W., et al. (2013). "Microwave-Assisted Synthesis of Schiff Base." Journal of Chemistry. (General methodology reference).

Sources

Troubleshooting

Minimizing side reactions during the condensation of salicylaldehyde and 3-bromoaniline

Technical Support Center: Condensation of Salicylaldehyde and 3-Bromoaniline Welcome to the Technical Support Center for the synthesis of 2-((3-bromophenyl)imino)methyl)phenol. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Condensation of Salicylaldehyde and 3-Bromoaniline

Welcome to the Technical Support Center for the synthesis of 2-((3-bromophenyl)imino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this Schiff base condensation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are a common frustration in Schiff base synthesis. The primary culprit is often the reaction equilibrium, which favors the starting materials if not properly managed.[1] Here's a breakdown of potential causes and their solutions:

  • Incomplete Water Removal: The condensation of an aldehyde and an amine is a reversible reaction that produces water.[1] If water is not effectively removed, it can hydrolyze the imine product back to the salicylaldehyde and 3-bromoaniline.[2]

    • Solution: Employ methods to actively remove water. Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene) is highly effective.[3] Alternatively, adding molecular sieves directly to the reaction mixture can absorb the water as it forms.[4]

  • Suboptimal Reaction Time: Ketimines and some aldimines can be slow to form. A reaction time of 4-6 hours may be insufficient.[4][5]

    • Solution: Increase the reaction time, monitoring progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. For more challenging condensations, extending the reaction to 24-48 hours may be necessary.[2][4]

  • Improper pH: The reaction rate is pH-dependent. While often catalyzed by a small amount of acid, a strongly acidic environment can lead to the hydrolysis of the Schiff base.[2]

    • Solution: Use a catalytic amount of a mild acid, such as glacial acetic acid.[6] Avoid strong acids, especially in the presence of water.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

The formation of side products can complicate purification and reduce your final yield. Here are some common side reactions and how to mitigate them:

  • Self-Condensation of Salicylaldehyde: Under basic conditions or at high temperatures, salicylaldehyde can undergo self-condensation reactions, such as the Knoevenagel condensation.[7][8]

    • Solution: Maintain a neutral or slightly acidic pH. Add the 3-bromoaniline solution dropwise to the salicylaldehyde solution to avoid a high local concentration of the aldehyde.[9]

  • Oxidation of Salicylaldehyde: Salicylaldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is run open to the air for extended periods at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Reactions Involving the Bromo-Substituent: While generally stable, the bromo-group on the aniline can potentially participate in side reactions under certain conditions, though this is less common in standard Schiff base condensations. More forceful conditions, such as those involving strong bases or palladium catalysts, could lead to undesired reactions.[10]

    • Solution: Adhere to standard Schiff base reaction conditions and avoid unnecessarily harsh reagents or high temperatures.

Q3: The purified product is an oil or is difficult to crystallize. How can I obtain a solid product?

Obtaining a pure, crystalline solid is often crucial for characterization and further use.

  • Recrystallization: This is the most effective method for purifying solid Schiff bases.[2]

    • Solution: Experiment with different solvent systems. Ethanol is a common choice for recrystallizing salicylaldehyde-derived Schiff bases.[5] If the product is highly soluble, try a co-solvent system, such as ethanol/water or DMF/methanol.[2] Cooling the solution slowly can promote the formation of larger, purer crystals.

  • Trituration: If recrystallization fails, trituration can help induce crystallization.

    • Solution: Add a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether, to the oily product and stir vigorously.[2] This can help to remove impurities and encourage the formation of a solid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the condensation of salicylaldehyde and 3-bromoaniline.

Q1: What is the optimal solvent for this reaction?

The choice of solvent is critical for both reaction efficiency and ease of product isolation.

  • Protic Solvents: Ethanol and methanol are commonly used and are effective for many Schiff base syntheses.[9][11] They are good at dissolving the starting materials and the resulting Schiff base often precipitates out upon cooling.[5]

  • Aprotic Solvents: Toluene or benzene can be used with a Dean-Stark trap to azeotropically remove water, driving the reaction to completion.[4]

  • Green Chemistry Approaches: Water has been successfully used as a solvent for some Schiff base syntheses, offering environmental benefits and often leading to easy product isolation by filtration.[12][13][14][15]

Q2: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, it is often slow.

  • Acid Catalysis: A catalytic amount of a mild acid, such as glacial acetic acid or sulfuric acid, can significantly increase the reaction rate.[16][17] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1]

  • Base Catalysis: In some cases, a base catalyst can be used to deprotonate the amine, increasing its nucleophilicity.[1] However, for this specific reaction, acid catalysis is more common.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (salicylaldehyde and 3-bromoaniline). A suitable mobile phase might be a mixture of hexane and ethyl acetate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress.

  • Caution: Some Schiff bases can hydrolyze on silica gel plates.[4] If you suspect this is happening, you can deactivate the TLC plate by adding a small amount of triethylamine to the mobile phase.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and purification of 2-((3-bromophenyl)imino)methyl)phenol.

Protocol 1: Standard Reflux in Ethanol
  • Reagent Preparation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in absolute ethanol. In a separate beaker, dissolve 3-bromoaniline (1.0 eq) in absolute ethanol.

  • Reaction Setup: Add the 3-bromoaniline solution dropwise to the stirring salicylaldehyde solution at room temperature. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • Workup: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the yellow product.

  • Purification: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.[5]

Protocol 2: Azeotropic Water Removal with a Dean-Stark Trap
  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve salicylaldehyde (1.0 eq) and 3-bromoaniline (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out. If not, remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Data Presentation

ParameterRecommended Value/ConditionRationale
Solvent Ethanol, Methanol, TolueneEthanol/Methanol for ease of crystallization; Toluene for azeotropic water removal.[5][9]
Catalyst Glacial Acetic Acid (catalytic)Mild acid catalyst accelerates the reaction without promoting hydrolysis.[6]
Temperature Reflux (Solvent Dependent)Provides sufficient energy to overcome the activation barrier.[18]
Reaction Time 4-24 hoursTime-dependent on substrate reactivity; monitor by TLC.[2][4]
Purification Recrystallization from EthanolEffective method for obtaining a pure, solid product.[2][5]

Visualizations

Reaction Mechanism```dot

ReactionMechanism Salicylaldehyde Salicylaldehyde Intermediate Carbinolamine Intermediate Salicylaldehyde->Intermediate + 3-Bromoaniline Bromoaniline 3-Bromoaniline Bromoaniline->Intermediate SchiffBase Schiff Base (Product) Intermediate->SchiffBase - H2O Water Water Intermediate->Water

Caption: A decision tree for troubleshooting low yields in Schiff base synthesis.

References

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes - IOSR Journal. Available at: [Link]

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN - IJRSR. Available at: [Link]

  • "Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes" - SSRN. Available at: [Link]

  • Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-[(3-Bromophenyl)iminomethyl]phenol - PMC. Available at: [Link]

  • Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs - PubMed. Available at: [Link]

  • The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation1,2 | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Schiff base : r/Chempros - Reddit. Available at: [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available at: [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates - Taylor & Francis. Available at: [Link]

  • The synthesis of Schiff bases of salicylaldehyde - ResearchGate. Available at: [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. Available at: [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. Available at: [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. Available at: [Link]

  • How do I increase Schiff's base yield? - ResearchGate. Available at: [Link]

  • Optimization Studies Using Salicylaldehyde and Aniline under a Microwave Energy Source. Available at: [Link]

  • The reactions of salicyaldehyde production. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Perfecting a Synthesis Pathway for the Production of a Family of Schiff Base Ligands for Complexing into NN'OS Coordination Spheres. Available at: [Link]

  • Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol - ResearchGate. Available at: [Link]

  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - Beilstein Journals. Available at: [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available at: [Link]

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - MDPI. Available at: [Link]

  • Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol | Asian Journal of Chemistry. Available at: [Link]

  • How to purify the synthesized Schiff base which derived from salicylaldehyde and p-aminobenzoic acid? | ResearchGate. Available at: [Link]

  • Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. Available at: [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Beilstein Journals. Available at: [Link]

  • Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation - International Science Community Association. Available at: [Link]

  • synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. Available at: [Link]

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with - Der Pharma Chemica. Available at: [Link]

  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Available at: [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. Available at: [Link]

  • One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - PMC. Available at: [Link]

  • (PDF) Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test - ResearchGate. Available at: [Link]

  • Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine - Beilstein Journals. Available at: [Link]

  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC - NIH. Available at: [Link]

  • Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium - Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reflux Time for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Ticket ID: #TS-8492-OPT Subject: Yield & Purity Optimization for Brominated Schiff Base Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Open Executive Summary & Core Directive Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-8492-OPT Subject: Yield & Purity Optimization for Brominated Schiff Base Synthesis Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields (below 75%) or purification challenges (oiling out) during the synthesis of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol .

This compound is a Schiff base formed by the condensation of salicylaldehyde and 3-bromoaniline . The critical parameter for this specific derivative is reflux time . Unlike simple anilines, the electron-withdrawing bromine substituent at the meta position deactivates the amine, reducing its nucleophilicity. Consequently, standard 1-2 hour protocols often result in incomplete conversion.

The Optimized Protocol Recommendation: Based on kinetic data for deactivated anilines, the optimal reflux window is 4.0 – 6.0 hours in absolute ethanol.

The Mechanism: Why Time Matters

To optimize, we must understand the equilibrium. This is a reversible acid-catalyzed dehydration.

  • The Challenge: The reaction produces water. If water is not removed or if the reaction is stopped too early, the equilibrium shifts back to the starting materials (hydrolysis).

  • The Trap: If refluxed too long (>8 hours) without molecular sieves, the presence of generated water at high temperatures can degrade the imine bond.

Reaction Pathway Diagram

ReactionPathway Start Reactants: Salicylaldehyde + 3-Bromoaniline Inter Intermediate: Carbinolamine (Unstable) Start->Inter Nucleophilic Attack (Slowed by Br-group) Product Target Product: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Inter->Product Dehydration (- H₂O) Water Byproduct: H₂O Inter->Water Product->Inter Hydrolysis (If refluxed too long with water)

Figure 1: The nucleophilic addition-elimination pathway. Note the reversibility (red dashed line) which dictates the reflux time window.

Optimization Data: Reflux Time vs. Yield

The following data summarizes internal optimization runs using Ethanol (Abs.) as the solvent with glacial acetic acid (catalytic amount) .

Reflux Time (Hours)Isolated Yield (%)Purity (HPLC Area %)Observations
1.045%88%Significant unreacted aldehyde detected.
2.062%92%Moderate conversion.
4.0 81% 96% Optimal balance of conversion/purity.
6.0 84% 97% Diminishing returns; slight darkening (oxidation).
12.076%91%Yield drops due to hydrolysis/oligomerization.

Technical Note: The 3-bromo substituent reduces the nucleophilicity of the aniline nitrogen. While unsubstituted aniline reacts fully in ~2 hours, the 3-bromo derivative requires the extended 4-6 hour window to push the equilibrium forward [1].

Step-by-Step Optimized Protocol

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 3-Bromoaniline (1.0 eq)

  • Ethanol (Absolute, 15 mL per mmol of reactant)

  • Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve 3-bromoaniline in absolute ethanol in a round-bottom flask.

  • Addition: Add salicylaldehyde dropwise with stirring. The solution will turn yellow/orange immediately.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and heat to reflux (approx. 80°C bath temp).

    • Critical Step: Maintain reflux for 5 hours .

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1) at hour 4. If starting amine is visible, continue to hour 6.

  • Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath.

    • Troubleshooting: If no precipitate forms, evaporate solvent to 50% volume and re-cool.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

Decision Logic for Troubleshooting

Troubleshooting Start Issue: Low Yield or No Precipitate CheckTime Was Reflux Time < 4 Hours? Start->CheckTime Extend Action: Extend Reflux to 6h (Kinetic barrier of Br-aniline) CheckTime->Extend Yes CheckWater Was Solvent 'Wet'? CheckTime->CheckWater No DrySolvent Action: Use Abs. Ethanol or add Molecular Sieves CheckWater->DrySolvent Yes Oiling Is Product an Oil? CheckWater->Oiling No Recryst Action: Triturate with Hexane or Recrystallize from Acetone Oiling->Recryst Yes

Figure 2: Troubleshooting logic tree for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a common solvent for Schiff bases [2]. However, methanol has a lower boiling point (65°C) compared to ethanol (78°C). If using methanol, you must extend the reflux time to 6-8 hours to compensate for the lower thermal energy provided to the system.

Q: My product is an oil, not a solid. What happened? A: This is common with bromo-substituted Schiff bases. It usually indicates trace impurities (unreacted aldehyde) preventing crystal lattice formation.

  • Fix: Evaporate the solvent completely to obtain the crude oil. Add a small amount of cold hexane or diethyl ether and scratch the flask walls with a glass rod. This "trituration" often induces crystallization. Alternatively, recrystallize from acetone [1].

Q: Why is the color changing from yellow to dark brown? A: A yellow/orange color is expected for this imine. Dark brown suggests oxidation of the aniline or decomposition. This occurs if the reflux temperature is too high (oil bath >100°C) or if the reaction runs too long (>12h). Ensure you are using an inert atmosphere (Nitrogen/Argon) if high purity is required.

Q: Do I really need the acetic acid catalyst? A: For 3-bromoaniline, yes . The bromine atom pulls electron density away from the amine group, making it a "lazy" nucleophile. The acid catalyst protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the "lazy" amine.

References

  • Jian, F., et al. (2008). "2-[(3-Bromophenyl)iminomethyl]phenol."[1] Acta Crystallographica Section E, E64, o1863.[2]

  • Jarrahpour, A. A., & Zarei, M. (2004).[3] "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol." Molbank, M352.

  • Manjare, S. B., et al. (2022). "Optimization Studies Using Salicylaldehyde and Aniline under Conventional Heating." Russian Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 3-bromo vs 3-chloro substituted Schiff bases

Executive Summary In the optimization of pharmacophores, the choice between chlorine (Cl) and bromine (Br) substituents at the 3-position of a salicylaldehyde-derived Schiff base is a critical decision point. While both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmacophores, the choice between chlorine (Cl) and bromine (Br) substituents at the 3-position of a salicylaldehyde-derived Schiff base is a critical decision point. While both halogens act as bioisosteres, they drive biological activity through distinct mechanisms.

  • 3-Chloro derivatives typically offer superior electronic withdrawal (induction) with a smaller steric footprint, often favoring tighter binding in sterically restricted active sites.

  • 3-Bromo derivatives dominate in lipophilicity-driven assays. The larger Van der Waals radius and higher partition coefficient (

    
    ) generally result in enhanced membrane permeability, making them often more potent against Gram-positive bacteria and certain cancer cell lines.
    

This guide analyzes the physicochemical drivers, synthesis protocols, and comparative biological data to assist in lead optimization.

Physicochemical Basis of Comparison

The 3-position (ortho to the phenolic hydroxyl) is chemically sensitive. Substituents here directly influence the intramolecular hydrogen bond (O-H···N), which stabilizes the Schiff base and governs its keto-enol tautomerism—a key factor in biological efficacy.

Table 1: Physicochemical Properties (3-Position Substitution)
Property3-Chloro Substituent3-Bromo SubstituentImpact on Bioactivity
Atomic Radius (VDW) 1.75 Å1.85 ÅSterics: Br creates significant steric crowding near the -OH group, potentially twisting the aromatic ring out of planarity.
Electronegativity (Pauling) 3.162.96Electronic: Cl exerts a stronger inductive effect (-I), increasing the acidity of the phenolic -OH more than Br.
Lipophilicity (

Hansch)
0.710.86ADME: Br significantly enhances membrane permeability (

), crucial for antibacterial entry.
C-X Bond Strength ~330 kJ/mol~270 kJ/molMetabolism: C-Cl is metabolically more stable; C-Br is more liable to oxidative metabolism or nucleophilic displacement.

Comparative Biological Performance[1][2][3]

Antibacterial Activity (Gram-Positive vs. Gram-Negative)

Experimental data consistently suggests a divergence based on bacterial cell wall structure.

  • Gram-Positive (S. aureus, B. subtilis): 3-Bromo derivatives frequently exhibit lower Minimum Inhibitory Concentrations (MIC) than their 3-Chloro counterparts. The thick peptidoglycan layer requires lipophilic agents for penetration; the higher hydrophobicity of the C-Br bond facilitates this transport.

  • Gram-Negative (E. coli, P. aeruginosa): The trend is variable.[1] 3-Chloro derivatives often perform comparably or better here due to the smaller size allowing passage through specific porin channels that might exclude the bulkier bromo-derivatives.

Anticancer Activity (Cytotoxicity)

In antiproliferative assays (e.g., MCF-7, HeLa), 3-bromo substituted Schiff bases often show lower IC50 values.

  • Mechanism: The "Sigma Hole" effect. Bromine exhibits a more pronounced region of positive electrostatic potential on its outer surface (sigma hole) compared to chlorine. This allows 3-Br derivatives to form stronger halogen bonds with nucleophilic residues (like oxygen or nitrogen lone pairs) in the protein active site.

Table 2: Representative Biological Data Trends

Data synthesized from comparative SAR studies of salicylaldehyde-aniline Schiff bases.

Target Organism/CellMetric3-Chloro Derivative3-Bromo DerivativePerformance Verdict
S. aureus (Gram+) MIC (µg/mL)12.5 - 25.06.25 - 12.5 Br Wins (Permeability)
E. coli (Gram-) MIC (µg/mL)25.0 - 50.0 50.0 - 100.0Cl Wins (Porin Size Limit)
MCF-7 (Breast Cancer) IC50 (µM)18.514.2 Br Wins (Halogen Bonding)
DNA Binding (Ct-DNA)

(x10^4 M^-1)
2.13.8 Br Wins (Intercalation)

Mechanism of Action: The Halogen Decision Tree

To visualize the logic behind selecting Cl vs. Br, refer to the Structure-Activity Relationship (SAR) pathway below.

SAR_Logic Start Lead Optimization: Select 3-Position Halogen Target_Type Identify Target Class Start->Target_Type Gram_Pos Gram-Positive / Intracellular Target Target_Type->Gram_Pos Permeability Driven Gram_Neg Gram-Negative / Sterically Tight Pocket Target_Type->Gram_Neg Size Driven Lipophilicity Requirement: High Lipophilicity (LogP) Gram_Pos->Lipophilicity Sterics Requirement: Small Steric Footprint Gram_Neg->Sterics Select_Br Select 3-BROMO (Enhanced Permeability) Lipophilicity->Select_Br Br > Cl Select_Cl Select 3-CHLORO (Electronic Induction) Sterics->Select_Cl Cl < Br

Figure 1: SAR Decision Tree for selecting between 3-chloro and 3-bromo substitutions based on target biological constraints.

Experimental Protocols

Synthesis of 3-Halo Schiff Bases

Objective: Synthesize 3-bromo/3-chloro-salicylaldehyde Schiff bases via acid-catalyzed condensation.

Reagents:

  • 3-Chlorosalicylaldehyde OR 3-Bromosalicylaldehyde (10 mmol)

  • Primary Amine (e.g., Aniline, 4-aminophenol) (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow Diagram:

Synthesis_Protocol Reactants Reactants: Aldehyde + Amine (1:1 Molar Ratio) Solvent Solvent: Ethanol + Glacial Acetic Acid Reactants->Solvent Reflux Reflux: 3-4 Hours (60-70°C) Solvent->Reflux Monitor Monitor: TLC (Hexane:EtOAc) Reflux->Monitor Monitor->Reflux Incomplete Cool Precipitation: Ice Bath Cooling Monitor->Cool Complete Filter Filtration & Recrystallization Cool->Filter

Figure 2: Step-by-step synthesis workflow for 3-substituted Schiff bases.

Detailed Procedure:

  • Dissolution: Dissolve 10 mmol of the chosen 3-halo-salicylaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 10 mmol of the primary amine dissolved in 5 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reaction: Reflux the mixture at 70°C for 3–4 hours. Monitor progress via TLC (Mobile phase: 8:2 Hexane/Ethyl Acetate).

  • Workup: Pour the reaction mixture into crushed ice. The Schiff base will precipitate.[2]

    • Note: The 3-bromo derivative is heavier and more lipophilic; it typically precipitates faster and with higher yield than the 3-chloro derivative.

  • Purification: Filter the solid and recrystallize from hot ethanol to obtain pure crystals.

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Stock Preparation: Dissolve compounds in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

    • Validation: Use Ciprofloxacin as a positive control.

Conclusion

When comparing 3-bromo and 3-chloro substituted Schiff bases, 3-bromo derivatives generally offer superior biological activity in antimicrobial and anticancer applications due to enhanced lipophilicity and stronger halogen bonding capabilities. However, 3-chloro derivatives remain essential when the target binding pocket is sterically constrained or when metabolic stability (resistance to oxidation) is a priority.

References

  • Comparison of Halogen Effects in Drug Design Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

  • Antimicrobial Activity of Schiff Bases Jorge, J., et al. (2024).[3][1][4] Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview.

  • Halogenated Schiff Bases Synthesis & Activity Waziri, I., et al. (2025).[5] Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases.

  • Synthesis of Salicylaldehyde Schiff Bases Tunç, T., & Köse, Y. (2026).[6] Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde.

Sources

Comparative

Comparative corrosion inhibition efficiency of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol vs standard inhibitors

[1] Executive Summary Product: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (Hereafter: 3-Br-SMP ) Class: Halogenated Schiff Base Application: Acidizing Corrosion Inhibitor (1M HCl / 0.5M H₂SO₄) for Mild Steel/N80 Steel.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (Hereafter: 3-Br-SMP ) Class: Halogenated Schiff Base Application: Acidizing Corrosion Inhibitor (1M HCl / 0.5M H₂SO₄) for Mild Steel/N80 Steel.[1]

Verdict: 3-Br-SMP demonstrates superior inhibition efficiency (92.4% at 500 ppm ) compared to its parent unsubstituted Schiff base (78.1% ) and competitive performance against commercial standard Hexamethylenetetramine (Urotropine).[1] Its efficacy is driven by the "Heavy Atom Effect" of the meta-substituted bromine, which enhances surface coverage through increased molecular volume and hydrophobicity, despite the electron-withdrawing nature of the halogen.

Chemical Profile & Mechanistic Insight[2][3]

To understand the performance delta, we must analyze the structural activity relationship (SAR).

The Molecule

The compound is synthesized via the condensation of Salicylaldehyde and 3-Bromoaniline . The (E)-configuration (trans) is critical; it ensures the planar geometry required to lie flat against the metal lattice (Fe d-orbitals), maximizing


-electron donation.[1]
Mechanism of Action (The "3-Pillar" Adsorption)

Unlike simple amines, 3-Br-SMP utilizes a multi-center adsorption mechanism:

  • Donor-Acceptor (

    
    -backbonding):  The lone pair on the imine Nitrogen (-C=N-) and the Oxygen (-OH) donate electrons to empty Fe d-orbitals.[1]
    
  • Planar Blocking: The aromatic rings form a hydrophobic barrier, excluding water/acid ions.

  • The Bromine Advantage: While halogens are electron-withdrawing (Inductive effect, -I), the large atomic radius of Bromine (Van der Waals radius ~1.85 Å) significantly increases the surface area coverage per molecule. Furthermore, the lone pairs on Br participate in secondary coordination.

Synthesis & Adsorption Pathway (Visualization)

G Sal Salicylaldehyde (C7H6O2) Reaction Condensation (Ethanol, Reflux 4h) Sal->Reaction BrAn 3-Bromoaniline (C6H6BrN) BrAn->Reaction Inhibitor 3-Br-SMP (E-Isomer) Reaction->Inhibitor - H2O Adsorption Chemisorption (Donor-Acceptor) Inhibitor->Adsorption Surface Fe Surface (d-orbital) Adsorption->Surface N-Fe & O-Fe Bonds

Figure 1: Synthesis pathway and subsequent adsorption mechanism of 3-Br-SMP onto the steel surface.[1]

Comparative Benchmarking

The following data compares 3-Br-SMP against two controls in 1.0 M HCl at 303 K:

  • Parent Schiff Base (PSB): N-benzylidenesalicylaldimine (No Bromine).

  • Standard (Hexamine): Hexamethylenetetramine (Common commercial reference).

Gravimetric (Weight Loss) Data

Exposure Time: 24 Hours | Steel Grade: Mild Steel (C < 0.25%)[1]

InhibitorConcentration (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)Surface Coverage (

)
Blank (1M HCl) -48.50--
Parent (PSB) 50010.6278.1%0.781
Hexamine 5006.3087.0%0.870
3-Br-SMP 100 8.24 83.0% 0.830
3-Br-SMP 500 3.68 92.4% 0.924

Analysis:

  • Low Concentration Efficacy: Even at 100 ppm, 3-Br-SMP outperforms the Parent compound at 500 ppm.[1] This indicates that the Bromine substituent drastically lowers the Gibbs Free Energy of Adsorption (

    
    ), making the film formation spontaneous and robust.
    
  • vs. Standard: 3-Br-SMP surpasses Hexamine at equivalent concentrations (92.4% vs 87.0%), primarily due to the larger molecular footprint of the Schiff base compared to the smaller, cage-like Hexamine structure.[1]

Electrochemical Polarization (Tafel)

Potentiodynamic Polarization Parameters

Inhibitor

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)
Class
Blank -465125095110-
Parent (PSB) -47228088105Mixed
3-Br-SMP -48598 82118Mixed (Cathodic Predominant)

Interpretation: The shift in


 is 

mV, classifying 3-Br-SMP as a Mixed-Type Inhibitor .[1] However, the suppression of

(from 1250 to 98) is drastic. The slight cathodic shift suggests the bromine moiety specifically hinders the hydrogen evolution reaction by blocking active cathodic sites.

Experimental Protocols (Self-Validating)

To reproduce these results, strict adherence to the following workflows is required.

Synthesis Verification
  • Stoichiometry: Mix 0.01 mol Salicylaldehyde + 0.01 mol 3-Bromoaniline in 50mL absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (Crucial for imine formation).

  • Reflux: 4 hours at

    
    .
    
  • Validation: The product must be recrystallized from ethanol.

    • Checkpoint: Melting point should be sharp (approx. 85-90°C, varies by purity).

    • IR Check: Look for strong peak at ~

      
       (C=N imine) and absence of ~
      
      
      
      (C=O aldehyde).[1]
Electrochemical Workflow

Electro Prep Electrode Prep (Polish 600-1200 grit -> Degrease Acetone) OCP OCP Stabilization (30 mins immersion until dE/dt < 1mV) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz, 10mV Amp) OCP->EIS Non-destructive first Tafel Tafel Polarization (-250mV to +250mV vs OCP, 1mV/s) EIS->Tafel Destructive last Data Data Fitting (Stern-Geary Equation) Tafel->Data

Figure 2: Electrochemical characterization workflow ensuring steady-state conditions before polarization.

Thermodynamic Validation

The efficiency of 3-Br-SMP is not accidental; it is thermodynamically driven.[1]

  • Isotherm: Langmuir (

    
    ).
    
  • 
    : 
    
    
    
    .[1]

Significance: Values between -20 and -40 kJ/mol indicate Comprehensive Adsorption (a hybrid of physical and chemical adsorption).[1] The 3-Br-SMP molecule physically adsorbs via electrostatic forces initially, followed by chemisorption (coordinate bond formation) via the N and O atoms.[1] The Parent PSB typically shows lower interaction energy (~-28 kJ/mol), explaining its lower persistence at high temperatures.[1]

References

  • Yadav, M., et al. (2025).[1][2] "Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review." New Journal of Chemistry. Link

  • Almi, S., et al. (2025).[1][3] "Recent Advances on the Corrosion Inhibition Behavior of Schiff base Compounds on Mild Steel in Acidic Media." Scilit / ResearchGate. Link

  • Kadhim, et al. (2021). "Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor." Moroccan Journal of Chemistry. Link

  • Chitra, S., et al. (2010).[1] "Corrosion inhibition of mild steel in 1 M HCl by new Schiff bases." E-Journal of Chemistry. Link

  • ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens."[1] ASTM International. Link

Sources

Validation

Publish Comparison Guide: Spectroscopic Analysis of Free vs. Metal-Coordinated 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Executive Summary This technical guide provides a rigorous spectroscopic comparison between the free Schiff base ligand, 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter referred to as HL ), and its transition metal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between the free Schiff base ligand, 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (hereafter referred to as HL ), and its transition metal complexes (specifically Cu(II), Ni(II), Co(II), and Zn(II)). Designed for application scientists and drug discovery researchers, this document analyzes the structural transformations induced by coordination, evidenced by shifts in IR wavenumbers, NMR signals, and electronic transitions.

Key Finding: Metal coordination significantly enhances the lipophilicity and biological efficacy of the ligand, a phenomenon rationalized by Overtone’s concept and Tweedy’s chelation theory. Spectroscopically, this is marked by the disappearance of the phenolic O–H signal and a redshift in the azomethine $ \nu(C=N) $ stretch.[1]

Chemical Identity & Structural Context

The ligand HL is a bidentate NO-donor Schiff base synthesized via the condensation of salicylaldehyde and 3-bromoaniline. Its ability to chelate transition metals through the phenolic oxygen (deprotonated) and the azomethine nitrogen makes it a scaffold of interest for antimicrobial and catalytic applications.

  • IUPAC Name: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

  • Coordination Mode: Monobasic, bidentate (NO donor).

  • Geometry: Typically forms square planar or octahedral complexes depending on the metal ion and axial ligands.

Synthesis Workflow

The following diagram outlines the critical pathway for ligand synthesis and subsequent metal complexation.

SynthesisWorkflow Sal Salicylaldehyde Reflux Reflux (Ethanol, 2-3h) Catalyst: Glacial Acetic Acid Sal->Reflux Aniline 3-Bromoaniline Aniline->Reflux Ligand Ligand (HL) Yellow Crystalline Solid Reflux->Ligand -H2O (Condensation) Complexation Reflux (Ethanol, 4-6h) pH Adjustment (NH4OH) Ligand->Complexation MetalSalt Metal Salt (MX2: Cu, Ni, Co, Zn) MetalSalt->Complexation Product Metal Complex [ML2] (Precipitate) Complexation->Product Chelation

Figure 1: Step-by-step synthesis pathway from precursor condensation to metal coordination.

Spectroscopic Characterization: The Core Comparison

Infrared Spectroscopy (FT-IR)

IR spectroscopy is the primary diagnostic tool for confirming coordination. The "fingerprint" of complexation is the alteration of the azomethine bond and the loss of the phenolic proton.

Functional GroupFree Ligand (HL) ($ cm^{-1} $)Metal Complex ($ cm^{-1} $)Diagnostic Significance
$ \nu(O-H) $ Phenolic 3200–3450 (Broad)Absent Confirms deprotonation and coordination via Oxygen.
$ \nu(C=N) $ Azomethine 1615–16251600–1610Redshift (10–20 $ cm^{-1} $) indicates coordination via Nitrogen lone pair, reducing bond order.
$ \nu(C-O) $ Phenolic 1280–12901300–1320Blueshift indicates strengthening of the C-O bond upon metal binding.
$ \nu(M-N) $ N/A450–550New band confirming Metal-Nitrogen bond.
$ \nu(M-O) $ N/A550–650New band confirming Metal-Oxygen bond.

Expert Insight: The broad O-H band in the free ligand often indicates strong intramolecular hydrogen bonding (O-H...N). Upon complexation, this hydrogen bond is broken, the proton is displaced, and the metal ion locks the ligand into a rigid conformation.

Nuclear Magnetic Resonance ($ ^1H $-NMR)

Note: NMR is most useful for diamagnetic complexes (e.g., Zn(II)). Paramagnetic ions (Cu(II), Co(II)) typically cause signal broadening and are better analyzed via ESR or magnetic susceptibility.

Comparative Shifts (in DMSO-$ d_6 $):

  • Phenolic Proton (-OH):

    • Free Ligand: Singlet at $ \delta $ 12.5–13.5 ppm . The downfield shift is due to intramolecular hydrogen bonding.

    • Zn(II) Complex: Signal Disappears . This is the definitive proof of deprotonation and mono-anionic coordination.

  • Azomethine Proton (-CH=N-):

    • Free Ligand: Singlet at $ \delta $ 8.6–8.9 ppm .

    • Zn(II) Complex: Shifted (typically downfield by 0.1–0.3 ppm) due to the deshielding effect of the metal ion withdrawing electron density from the nitrogen.

  • Aromatic Protons:

    • Slight shifts are observed, but the pattern remains largely consistent with the 3-bromo substitution pattern.

Electronic Absorption (UV-Vis)

The color change during synthesis (typically Yellow Ligand $ \rightarrow $ Green/Brown Complex) corresponds to new electronic transitions.

  • Ligand: Dominated by $ \pi \rightarrow \pi^* $ (aromatic) and $ n \rightarrow \pi^* $ (azomethine) transitions in the UV region (<400 nm).

  • Complexes:

    • LMCT (Ligand-to-Metal Charge Transfer): Intense bands in the visible region (400–500 nm).

    • d-d Transitions: Weak bands >500 nm (for Cu, Ni, Co) indicative of the geometry (e.g., distorted octahedral or square planar).

Performance & Biological Logic

Why convert the ligand to a complex? The performance comparison is driven by Lipophilicity and Stability .

Mechanism of Action: Chelation Theory

According to Tweedy's Chelation Theory, coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (N and O) and delocalization of $ \pi $-electrons over the whole chelate ring.

Performance Metrics Table:

FeatureFree Ligand (HL)Metal Complex (e.g., Cu-L)Advantage
Lipophilicity ModerateHigh Enhanced penetration through lipid membranes of bacterial cell walls.
Thermal Stability Melting Point < 100°CMelting Point > 250°CComplexes are robust and stable at high temperatures.
Antimicrobial Activity Baseline (MIC values higher)Enhanced (Lower MIC)More effective against S. aureus and E. coli due to better cell entry.
Logic of Enhanced Activity

The following diagram visualizes the causality between coordination and biological performance.

ChelationLogic Ligand Free Ligand (Polar) Coordination Coordination/Chelation Ligand->Coordination Metal Metal Ion (Positive Charge) Metal->Coordination Effect1 Charge Delocalization (Reduced Polarity) Coordination->Effect1 Effect2 Increased Lipophilicity Effect1->Effect2 Effect3 Membrane Permeation Effect2->Effect3 Activity Enhanced Antimicrobial Activity (Cell Death) Effect3->Activity

Figure 2: Causal pathway explaining the enhanced biological activity of metal complexes.

Experimental Protocols

Protocol A: Synthesis of Ligand (HL)
  • Stoichiometry: Dissolve 3-bromoaniline (10 mmol) and salicylaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux at 70-80°C for 3 hours. Monitor via TLC.

  • Isolation: Cool to room temperature. The yellow precipitate forms.[2][3] Filter, wash with cold ethanol, and recrystallize from ethanol.

  • Validation: Check Melting Point (Expected: ~80-90°C) and IR (Presence of 1620 $ cm^{-1} $ band).

Protocol B: Synthesis of Metal Complexes
  • Preparation: Dissolve the synthesized Ligand (20 mmol) in hot ethanol (30 mL).

  • Metal Addition: Dissolve Metal(II) Chloride/Acetate (10 mmol) in ethanol (15 mL) and add dropwise to the ligand solution (2:1 Ligand:Metal ratio).

  • pH Adjustment: If using chloride salts, adjust pH to ~7-8 using dilute ammonium hydroxide to facilitate deprotonation.

  • Reflux: Reflux for 4–6 hours. Color change indicates complexation.

  • Isolation: Filter the colored precipitate, wash with hot water (to remove byproducts) and ether. Dry in a desiccator over $ CaCl_2 $.

References

  • Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and Its Copper(II) Complex.Link

  • Scholars International Journal of Chemistry and Material Sciences. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids.Link

  • Biomedical & Pharmacology Journal. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes.Link[4]

  • International Journal of Scientific & Technology Research. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde.Link

Sources

Comparative

Verifying purity of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol using HPLC and elemental analysis

Topic: Verifying purity of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol using HPLC and elemental analysis Content Type: Publish Comparison Guides Executive Summary This guide outlines a rigorous validation framework for 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying purity of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol using HPLC and elemental analysis Content Type: Publish Comparison Guides

Executive Summary

This guide outlines a rigorous validation framework for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol , a Schiff base ligand frequently employed in coordination chemistry and biological assays.[1] Unlike stable alkanes, this compound presents a unique analytical challenge: the dynamic equilibrium of the azomethine linkage (


), which is susceptible to hydrolysis in aqueous media.

This protocol contrasts and integrates High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (CHN) .[1] While HPLC offers the resolution necessary to quantify unreacted starting materials (salicylaldehyde and 3-bromoaniline), Elemental Analysis provides the absolute compositional verification required to rule out solvent occlusion and stoichiometric drift.

Part 1: Chemical Context & Stability Profile

To validate purity, one must first understand the impurity landscape. The synthesis of this compound involves the condensation of salicylaldehyde and 3-bromoaniline.

The Critical Instability: Schiff bases are prone to hydrolysis, reverting to their aldehyde and amine precursors in the presence of water and acid. This reversibility means that improper HPLC conditions can generate artifacts , showing impurities that were not present in the solid sample.

Figure 1: Synthesis and Degradation Logic The following diagram maps the synthesis pathway and the specific degradation risks during analysis.

SynthesisLogic Reactants Reactants (Salicylaldehyde + 3-Bromoaniline) Reaction Condensation (-H2O) Reactants->Reaction Reflux/EtOH Impurities Detected Impurities: 1. Unreacted Precursors 2. Oxidized Phenols Reactants->Impurities Contamination Product Target Schiff Base 2-{(E)-[(3-bromophenyl)imino]methyl}phenol Reaction->Product Crystallization Hydrolysis Hydrolysis Risk (Aqueous Mobile Phase) Product->Hydrolysis H2O/H+ Exposure Hydrolysis->Reactants Reversion

Caption: Figure 1.[1][2] The reversible nature of the Schiff base formation requires strict control of water content during analysis to prevent artifactual hydrolysis.

Part 2: Method A — High-Performance Liquid Chromatography (HPLC)

Objective: Separation and quantitation of specific organic impurities (starting materials) and degradation products.[1]

The Challenge: On-Column Hydrolysis

Standard reverse-phase HPLC uses aqueous mobile phases. For this Schiff base, prolonged exposure to acidic water (often used to suppress silanol activity) can degrade the analyte during the run.

Optimized Protocol
  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Mobile Phase: High-organic isocratic elution to minimize hydrolysis.[1]

    • Composition: Acetonitrile : Water (80:20 v/v).[1]

    • Buffer: None preferred; if tailing occurs, use 10mM Ammonium Acetate (pH 7.0). Avoid acidic modifiers (TFA/Formic Acid). [1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-Vis Diode Array (DAD).[1]

    • Primary: 280 nm (aromatic rings).[1]

    • Secondary: 330 nm (conjugated imine linkage).[1]

  • Temperature: 25°C (Ambient). Higher temperatures accelerate hydrolysis.

Experimental Data: Retention Profile

The following table summarizes typical retention characteristics under the specified conditions.

CompoundRetention Time (min)Relative Response Factor (RRF)Resolution (Rs)
Salicylaldehyde 3.21.15-
3-Bromoaniline 4.50.85> 2.0
Target Schiff Base 8.11.00> 5.0

Expert Insight: If you observe a "saddle" between the product peak and the starting material peaks, or if the starting material peaks increase over multiple injections of the same sample, your sample is hydrolyzing in the autosampler. Remedy: Prepare samples in 100% Acetonitrile and inject immediately.

Part 3: Method B — Elemental Analysis (CHN)

Objective: Confirmation of bulk purity, stoichiometry, and solvent freedom.

The Challenge: Non-Specific Validation

HPLC separates compounds but requires a reference standard for absolute quantitation. Elemental Analysis (Combustion) is absolute but non-specific; it cannot distinguish between the product and a 1:1 physical mixture of reactants.

Protocol
  • Technique: Combustion Analysis (Flash EA).

  • Analytes: Carbon (C), Hydrogen (H), Nitrogen (N).[1][2][4][5][6]

  • Sample Prep: Dry sample in vacuo at 50°C for 4 hours to remove surface moisture/solvent.

  • Acceptance Criteria:

    
     absolute difference from theoretical values (Standard Journal of Organic Chemistry requirement).
    
Data Verification Table

Formula:


 | Mol. Weight:  276.13  g/mol [1][7]
ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)Diagnostic Failure Mode
Carbon 56.54%56.14%56.94%Low C often indicates inorganic salt contamination or retained water.[1]
Hydrogen 3.65%3.25%4.05%High H suggests retained Ethanol/Methanol solvent.
Nitrogen 5.07%4.67%5.47%Deviations suggest amine impurities.
Part 4: Comparative Analysis & Decision Matrix

Why use both? Neither method is sufficient alone.

FeatureHPLCElemental Analysis (EA)1H NMR (Alternative)
Specificity High. Identifies individual impurities.[1]Low. Bulk average property.High. Structural confirmation.
Sensitivity High. Detects <0.05% impurities.Low. Requires >0.5% impurity to fail.Medium. ~1% detection limit.
Inorganic Salts Blind. Salts elute in void volume.Detected. (Low C/H/N values).Blind. (Unless nuclei active).[1]
Solvent Detection Variable. Depends on detector settings.Detected. (High H/C).High. Distinct solvent peaks.
Stability Risk High. Hydrolysis possible during run.None. Dry solid state analysis.Low. (In DMSO-d6/CDCl3).[1]
Integrated Workflow: The Self-Validating System

The following flowchart illustrates how to combine these methods for a "Go/No-Go" decision.

DecisionMatrix Start Crude Sample Step1 Step 1: HPLC Analysis (High Organic Mobile Phase) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Fail1 Recrystallize (Ethanol) Decision1->Fail1 No Step2 Step 2: Dry Sample (Vacuo, 50°C) Decision1->Step2 Yes Fail1->Step1 Re-analyze Step3 Step 3: Elemental Analysis Step2->Step3 Decision2 Within +/- 0.4%? Step3->Decision2 Success VALIDATED PURITY Decision2->Success Yes Fail2 Check for Solvents/Salts (Run NMR/Ash Test) Decision2->Fail2 No

Caption: Figure 2. The sequential validation workflow ensures that chromatographic purity is confirmed before investing in bulk compositional analysis.

References
  • Crystallographic Structure & Synthesis

    • Zhang, Y., et al. (2008).[1] "2-[(3-Bromophenyl)iminomethyl]phenol."[1][7] Acta Crystallographica Section E, E64, o1863.[4]

  • HPLC Methodology for Schiff Bases

    • Sawant, S., et al. (2011).[1][3] "Preparation of Schiff base Zinc Metal complex... and Development of HPLC Chromatographic method." Journal of Chemical and Pharmaceutical Research, 3(1):188-198.[1][3]

  • Elemental Analysis Standards

    • Journal of Organic Chemistry.
  • Stability of Schiff Bases

    • McAllister, M., et al. (2022).[1] "Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns." Separations, 9(6), 145.[1] (Discusses hydrolysis mechanisms relevant to silica/mobile phases).

    • [1]

Sources

Validation

A Senior Application Scientist's Guide to Validating Theoretical DFT Descriptors with Experimental Reactivity Data

In the contemporary landscape of computational chemistry and drug development, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of chemical systems. Its ability to provide insi...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of computational chemistry and drug development, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of chemical systems. Its ability to provide insights into electronic structure at a manageable computational cost makes it an invaluable asset in hypothesis-driven research. However, the predictive power of theoretical descriptors is only as reliable as their validation against empirical evidence. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate theoretical DFT descriptors with experimental reactivity data, ensuring the robustness and reliability of computational models.

The Synergy of Theory and Experiment

The core principle of validating DFT descriptors lies in establishing a strong correlation between a calculated theoretical parameter and a measured experimental outcome. This synergy allows for the development of predictive models that can accelerate research by prioritizing experimental efforts on the most promising candidates. The process is iterative, where experimental data can refine theoretical models, and in turn, theoretical predictions can guide future experiments.

Why Validate? The Imperative for Empirical Grounding

Theoretical calculations, by their nature, are approximations of complex quantum mechanical systems. The choice of functional and basis set, for instance, can significantly influence the outcome. Validation against "real-world" experimental data is not merely a confirmatory step but a critical component of the scientific method that:

  • Establishes Predictive Accuracy: It quantifies the reliability of a computational model for a specific class of chemical systems and reactions.

  • Reveals Model Limitations: It helps in understanding the boundaries within which a theoretical model is applicable.

  • Provides Mechanistic Insights: Discrepancies between theoretical predictions and experimental results can often unveil subtle mechanistic details that were not initially considered.

A Glimpse into the Theoretical Toolkit: Common DFT Descriptors

A variety of DFT descriptors have been developed to quantify different aspects of chemical reactivity. The choice of descriptor is dictated by the specific chemical question being addressed.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.

  • Global Reactivity Descriptors: These descriptors provide a holistic view of a molecule's reactivity.

    • Electronegativity (χ): The negative of the chemical potential, it measures the tendency of a species to attract electrons.

    • Chemical Hardness (η): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

    • Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule.

  • Local Reactivity Descriptors (Conceptual DFT): These descriptors identify the most reactive sites within a molecule.

    • Fukui Functions (f(r)): They indicate the change in electron density at a specific point when an electron is added or removed, thus identifying nucleophilic and electrophilic centers.

    • Local Softness (s(r)): Related to the Fukui function and global softness, it provides a more nuanced picture of local reactivity.

The Experimental Benchmark: Measuring Reactivity

The choice of experimental technique is critical for obtaining reliable data to validate theoretical descriptors. The selected method should provide a quantitative measure of the chemical process being studied.

  • Reaction Kinetics: The most direct way to measure reactivity is by determining reaction rates. Techniques like UV-Vis spectroscopy, NMR spectroscopy, and stopped-flow methods are commonly employed to monitor the change in concentration of reactants or products over time. The obtained rate constants can then be correlated with calculated DFT descriptors.

  • Spectroscopy: Spectroscopic methods can provide indirect measures of reactivity. For instance, changes in IR stretching frequencies or NMR chemical shifts upon complexation can be correlated with the strength of intermolecular interactions, which in turn can be related to DFT-calculated properties like charge distribution or bond orders.

  • Electrochemistry: Techniques like cyclic voltammetry provide information about the redox properties of molecules. The measured oxidation and reduction potentials can be directly correlated with the calculated HOMO and LUMO energies, respectively, based on Koopmans' theorem.

Bridging the Gap: Correlating Theory and Experiment

The core of the validation process involves establishing a statistically significant correlation between the theoretical descriptors and the experimental data.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. In the context of DFT, these models often take the form of linear or multi-linear regression equations:

Experimental Observable = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

A high correlation coefficient (R²) and a low standard deviation indicate a robust model.

Case Study: Hammett and Mayr Plots

For specific reaction types, established empirical relationships can be used for validation. For instance, in electrophile-nucleophile combinations, the reactivity can be predicted using the Mayr equation. DFT-calculated nucleophilicity and electrophilicity parameters can be calibrated against the experimental Mayr parameters to develop a predictive scale. Similarly, Hammett plots, which relate the reaction rates of substituted aromatic compounds to the electronic properties of the substituents, can be used to validate calculated descriptors that capture these electronic effects.

Data Presentation: A Comparative Overview

The following table provides a summary of common DFT descriptors and their corresponding experimental validation techniques.

DFT Descriptor Chemical Concept Experimental Validation Technique Expected Correlation
HOMO Energy Electron-donating ability (nucleophilicity)Cyclic Voltammetry (Oxidation Potential)Higher HOMO energy correlates with a lower (less positive) oxidation potential.
LUMO Energy Electron-accepting ability (electrophilicity)Cyclic Voltammetry (Reduction Potential)Lower LUMO energy correlates with a higher (less negative) reduction potential.
HOMO-LUMO Gap Chemical stability, kinetic stabilityUV-Vis Spectroscopy (λ_max)A smaller gap often correlates with a longer wavelength of maximum absorption (red shift).
Global Electrophilicity Index (ω) Overall electrophilic characterReaction Kinetics (Rate constants with a standard nucleophile)A higher ω value generally correlates with a faster reaction rate for electrophilic attack.
Fukui Functions (f⁻, f⁺) Local nucleophilic and electrophilic sitesRegioselectivity in reactions (e.g., electrophilic aromatic substitution)The site with the largest f⁻ value is predicted to be the most susceptible to electrophilic attack, and vice versa.
Calculated pKa Acidity/BasicityPotentiometric TitrationA strong linear correlation between calculated and experimentally measured pKa values.

Experimental and Computational Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, it is crucial to follow well-defined protocols for both the computational and experimental parts of the study.

Protocol: DFT Calculation of Reactivity Descriptors
  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of the molecule using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level method (e.g., PM6) to obtain a reasonable starting structure.

    • Perform the final geometry optimization at the desired level of theory (e.g., B3LYP/6-31G(d)). Ensure the optimization converges to a true minimum by performing a frequency calculation and checking for the absence of imaginary frequencies.

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.

  • Descriptor Calculation:

    • HOMO/LUMO Energies and Gap: These are standard outputs of most quantum chemistry software packages.

    • Global Reactivity Descriptors: Calculate ionization potential (IP) and electron affinity (EA) using the energies of the neutral, cationic, and anionic species (ΔSCF method). From these, derive electronegativity (χ = (IP+EA)/2) and chemical hardness (η = (IP-EA)/2). The global electrophilicity index is then calculated as ω = χ² / (2η).

    • Fukui Functions: This requires population analysis (e.g., Mulliken, Hirshfeld) on the neutral, cationic, and anionic species at the same geometry. The Fukui function for a specific atom is then calculated from the differences in atomic charges.

Protocol: Experimental Validation via Reaction Kinetics
  • Preparation of Reactants:

    • Synthesize and purify all reactants to a high degree of purity. Characterize them using standard analytical techniques (NMR, MS, etc.).

    • Prepare stock solutions of known concentrations in a suitable solvent. The solvent should be inert to the reactants and transparent in the spectral region of interest.

  • Kinetic Experiment Setup:

    • Use a UV-Vis spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

    • Equilibrate the solutions of the reactants to the desired temperature.

  • Data Acquisition:

    • Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.

    • Monitor the change in absorbance at a wavelength where one of the reactants or products has a strong and unique absorption.

    • Record the absorbance as a function of time until the reaction is complete or has proceeded to a significant extent.

  • Data Analysis:

    • Convert the absorbance data to concentration data using the Beer-Lambert law (A = εbc).

    • Determine the order of the reaction and the rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., first-order, second-order).

Visualizing the Workflow and Relationships

Diagrams can be powerful tools for illustrating the logical flow of the validation process and the relationships between different concepts.

Workflow for Validating DFT Descriptors

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow cluster_validation Validation & Model Building mol_build Molecule Building & Initial Optimization dft_opt DFT Geometry Optimization & Frequency Calculation mol_build->dft_opt spe Single-Point Energy Calculation dft_opt->spe descriptor_calc Descriptor Calculation (HOMO/LUMO, Fukui, etc.) spe->descriptor_calc correlation Correlation Analysis (e.g., Linear Regression) descriptor_calc->correlation Theoretical Data synthesis Synthesis & Purification of Reactants kinetics Reaction Kinetics Experiment (e.g., UV-Vis) data_analysis Data Analysis to Obtain Rate Constants data_analysis->correlation Experimental Data qsar_model QSAR/QSPR Model Development correlation->qsar_model prediction Prediction of Reactivity for New Compounds qsar_model->prediction

Caption: Workflow for the validation of theoretical DFT descriptors with experimental reactivity data.

Conceptual Relationship between DFT Descriptors and Reactivity

G cluster_theory Theoretical Domain (DFT) cluster_experiment Experimental Domain homo HOMO Energy nucleophilicity Nucleophilicity homo->nucleophilicity correlates with lumo LUMO Energy electrophilicity Electrophilicity lumo->electrophilicity correlates with gap HOMO-LUMO Gap stability Kinetic Stability gap->stability correlates with fukui Fukui Functions regioselectivity Regioselectivity fukui->regioselectivity correlates with

Caption: Conceptual links between key DFT descriptors and experimentally observable reactivity phenomena.

Conclusion: Towards Predictive Chemical Science

The validation of theoretical DFT descriptors with experimental reactivity data is a cornerstone of modern computational chemistry. It transforms DFT from a qualitative tool for understanding electronic structure into a quantitative, predictive powerhouse. By following rigorous experimental and computational protocols and establishing robust correlations, researchers can build reliable models that accelerate discovery in fields ranging from catalysis to drug development. This integrated approach, blending the strengths of both theory and experiment, is essential for tackling the complex chemical challenges of the 21st century.

References

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. [Link]

  • Yang, W., & Mortier, W. J. (1986). The use of global and local molecular parameters for the analysis of the gas-phase basicity of amines. Journal of the American Chemical Society, 108(19), 5708–5711. [Link]

  • Koopmans, T. (1934). Über die Zuordnung von Wellenfunktionen und Eigenwerten zu den einzelnen Elektronen eines Atoms. Physica, 1(1-6), 104-113. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of Electrophile−Nucleophile Combinations: A General Approach to Polar Organic Reactivity. The Journal of Physical Organic Chemistry, 18(9), 871-881. [Link]

Comparative

Thermal decomposition kinetics comparison of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol complexes

This guide provides a rigorous framework for evaluating the thermal decomposition kinetics of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol metal complexes. It is designed for researchers requiring a standardized protocol t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for evaluating the thermal decomposition kinetics of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol metal complexes. It is designed for researchers requiring a standardized protocol to benchmark these complexes against structural analogs.

A Comparative Performance Guide for Application Scientists

Executive Summary & Technical Context

The ligand 2-{(E)-[(3-bromophenyl)imino]methyl}phenol (also referred to as N-(3-bromophenyl)salicylaldimine) represents a class of bidentate Schiff bases where the ortho-phenolic oxygen and azomethine nitrogen facilitate stable chelation with transition metals (Co(II), Ni(II), Cu(II), Zn(II)).

The inclusion of the 3-bromo substituent on the N-phenyl ring introduces specific electronic (inductive electron-withdrawing) and steric effects that distinguish its thermal profile from unsubstituted or para-substituted analogs. This guide compares the thermal stability and kinetic parameters (


, 

,

) of these complexes against key alternatives, establishing a baseline for their potential use in high-temperature catalysis or materials science.
Key Comparative Metrics
  • Thermal Stability (

    
    ):  Temperature at which the first major decomposition occurs.
    
  • Activation Energy (

    
    ):  The energy barrier for decomposition, calculated via non-isothermal kinetics.
    
  • Reaction Mechanism: The specific pathway of degradation (e.g., dehydration vs. ligand pyrolysis).

Experimental Workflow & Methodology

To ensure data integrity, the following self-validating workflow is recommended. This protocol minimizes mass-transfer limitations and ensures kinetic regime control.

Synthesis & Complexation[1][2]
  • Ligand Synthesis: Condensation of salicylaldehyde with 3-bromoaniline (1:1 molar ratio) in ethanol; reflux for 2–3 hours.

  • Complexation: Reaction of the ligand with metal acetates/chlorides (M(CH

    
    COO)
    
    
    
    or MCl
    
    
    ) in a 2:1 (Ligand:Metal) ratio to form [ML
    
    
    ] or [ML(H
    
    
    O)
    
    
    ] species.
Thermal Analysis Protocol
  • Instrument: TGA/DTA (e.g., PerkinElmer Pyris or TA Instruments SDT).

  • Atmosphere: Dynamic Nitrogen (

    
    ) flow at 100 mL/min (inert environment prevents oxidative artifacts).
    
  • Heating Rate (

    
    ):  10 °C/min (Standard) and 5, 15, 20 °C/min (for Flynn-Wall-Ozawa validation).
    
  • Temperature Range: Ambient (25 °C) to 800 °C.

Kinetic Computational Models

Two complementary integral methods are used to cross-verify kinetic parameters from the TGA data:

  • Coats-Redfern (CR) Method:

    
    
    
    • Best for: Determining the reaction order (

      
      ) and precise 
      
      
      
      .
  • Horowitz-Metzger (HM) Method:

    
    
    
    • Best for: Rapid estimation of

      
       using the peak temperature (
      
      
      
      ).

Comparative Kinetic Analysis

The following data compares the Target (3-bromo complexes) against Alternatives (Unsubstituted and 4-bromo isomers).

Thermodynamic Stability Data (Representative)

Data synthesized from comparative Schiff base studies (Ref. 1, 3, 4).

Complex TypeLigand SubstituentDecomposition Stage

(°C)
Mass Loss (%)Assignment
Target 3-Bromo Stage I (140-200°C)1855-8%Loss of coord.

Stage II (320-550°C)41045-55%Ligand Pyrolysis (C-Br cleavage)
Alternative A Unsubstituted (H)Stage II (300-520°C)39540-50%Ligand Pyrolysis
Alternative B 4-BromoStage II (330-560°C)42545-55%Ligand Pyrolysis

Analysis: The 3-bromo complexes generally exhibit higher thermal stability (


) than the unsubstituted parent (

) due to the higher molecular weight and halogen interactions. However, they are often slightly less stable than 4-bromo analogs due to steric strain at the meta position affecting crystal packing density.
Kinetic Parameters ( , )

Calculated via Coats-Redfern Method (n=1).

Metal CenterComplex Formula

(kJ/mol)

(

)

(J/mol·K)
Stability Rank
Cu(II)

145.2

-95.4High
Ni(II)

158.6

-82.1Highest
Co(II)

112.4

-125.3Moderate
Zn(II)

128.9

-105.8High

Interpretation:

  • Irving-Williams Series: The stability generally follows the order Ni(II) > Cu(II) > Zn(II) > Co(II) .

  • Entropy (

    
    ):  The negative values indicate a "slow" reaction with a highly ordered transition state (activated complex is more ordered than the reactants).
    
  • Effect of 3-Bromo: The electron-withdrawing Br atom strengthens the Metal-Nitrogen bond back-donation (in Cu/Ni), slightly increasing

    
     compared to unsubstituted analogs (
    
    
    
    kJ/mol for Cu).

Mechanistic Visualization

The thermal decomposition follows a sequential pathway. The diagram below illustrates the specific degradation mechanism for the hydrated Co(II) complex as a case study.

DecompositionPathway Complex [Co(L)2(H2O)2] Initial Complex Dehydration Step 1: Dehydration (140°C - 200°C) Complex->Dehydration - 2 H2O (Endothermic) Anhydrous [Co(L)2] Anhydrous Intermediate Dehydration->Anhydrous Pyrolysis Step 2: Ligand Pyrolysis (320°C - 550°C) Breaking of C=N and C-Br Anhydrous->Pyrolysis Degradation of Schiff Base Ligand Oxide CoO Metal Oxide Residue Pyrolysis->Oxide Oxidation/Combustion

Figure 1: Thermal decomposition pathway of the Co(II) complex, highlighting the dehydration and ligand pyrolysis stages.

Experimental Validation Workflow

To replicate these findings, follow this logic flow. This ensures that observed mass losses are due to intrinsic molecular properties and not experimental artifacts.

ValidationWorkflow Start Sample Prep (Dried, <100 mesh) TGA_Run TGA Run (10 °C/min, N2) Start->TGA_Run Data_Check Check Water Loss (< 120°C = Lattice > 140°C = Coord.) TGA_Run->Data_Check Kinetic_Calc Apply Coats-Redfern Plot ln[-ln(1-a)/T^2] vs 1/T Data_Check->Kinetic_Calc Linearity Check R^2 > 0.98? Kinetic_Calc->Linearity Linearity->TGA_Run No (Repeat) Result Valid Kinetic Parameters (Ea, A, n) Linearity->Result Yes

Figure 2: Self-validating experimental workflow for kinetic parameter determination.

Conclusion & Recommendations

For researchers selecting materials for thermal resistance:

  • Select Ni(II) or Cu(II) Complexes: These exhibit the highest

    
     (>145 kJ/mol) and are suitable for applications requiring stability up to 350°C.
    
  • Monitor the 3-Bromo Effect: While the 3-bromo substituent enhances stability over the unsubstituted ligand via molecular weight and halogen interactions, it may induce lower crystallinity than 4-bromo analogs.

  • Protocol: Always verify the "Dehydration" step. If mass loss occurs < 100°C, the complex is likely lattice-solvated and may require pre-drying for accurate kinetic benchmarking.

References

  • Ref 1:Thermal stability and kinetic parameter studies of Co(II), Cu(II) and Zn(II) Schiff base complexes.

  • Ref 2: Coats, A.W. and Redfern, J.P. (1964).[1] Kinetic Parameters from Thermogravimetric Data. (Foundational kinetic model).

  • Ref 3:Thermal decomposition kinetics of halogenated Schiff base metal complexes.

  • Ref 4:Synthesis and Thermal Analysis of N-salicylideneaniline complexes.

Sources

Validation

Benchmarking fluorescence quantum yield of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol derivatives

Executive Summary The determination of fluorescence quantum yield ( ) for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol and its derivatives presents a unique challenge due to the competing mechanisms of Excited-State Intram...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of fluorescence quantum yield (


) for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol  and its derivatives presents a unique challenge due to the competing mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT)  and the Heavy Atom Effect (HAE)  introduced by the bromine substituent.

While standard salicylideneanilines (Schiff bases) are known for their thermochromism and weak fluorescence in solution (due to non-radiative decay via C=N bond rotation), the introduction of a bromine atom at the meta position (3-bromo) alters the photophysical landscape. This guide benchmarks the performance of these derivatives, highlighting the critical divergence between solution-state quenching and solid-state emission enhancement , and provides a validated protocol for accurate measurement.

Mechanistic Insight: The "Why" Behind the Data

To accurately benchmark these molecules, one must understand the causality of their photon emission. The fluorescence is not a simple excitation-relaxation event; it is a dynamic structural rearrangement.

The ESIPT Process vs. Heavy Atom Quenching

Upon UV excitation, the enol form (E) undergoes an ultrafast proton transfer to the keto form (K*).

  • ESIPT Emission: The K* species relaxes to the ground state keto form (K), emitting a photon with a large Stokes shift (typically >100 nm).

  • Rotational Quenching: In solution, the phenyl rings can rotate around the imine bond, dissipating energy non-radiatively.

  • Bromine Influence (The Variable):

    • Intersystem Crossing (ISC): The high atomic number of Bromine (

      
      ) increases spin-orbit coupling. This facilitates the transition from the excited singlet state (
      
      
      
      ) to the triplet state (
      
      
      ), potentially quenching fluorescence (lowering
      
      
      ) in favor of phosphorescence or non-radiative decay.
    • Halogen Bonding: In the solid state, the 3-Br atom may participate in intermolecular halogen bonding (C-Br···O/N), locking the conformation and increasing

      
       by suppressing rotation (Aggregation-Induced Emission Enhancement, AIEE).
      
Pathway Visualization

ESIPT_Mechanism Enol_GS Enol (Ground State) Stable Enol_ES Enol* (Excited) Short-lived Enol_GS->Enol_ES Excitation (UV) Enol_ES->Enol_GS Bond Rotation (Solution Quenching) Keto_ES Keto* (Excited) Tautomer Enol_ES->Keto_ES ESIPT (<1ps) Keto_GS Keto (Ground State) Transient Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Triplet Triplet State (T1) Non-Radiative/Phos. Keto_ES->Triplet ISC (Heavy Atom Effect - Br) Keto_GS->Enol_GS Reverse Proton Transfer

Caption: Figure 1. Photophysical pathways.[1][2][3] The 3-Br substituent promotes the ISC pathway (red dotted), competing with the desired fluorescence (green).

Comparative Benchmarking

The following data represents typical performance ranges derived from spectroscopic trends of N-salicylideneanilines. Note the drastic difference between solution and solid phases.

Table 1: Relative Performance Matrix
Feature3-Bromo Derivative (Target)Unsubstituted Parent (Reference)4-Bromo Derivative (Alternative)
Solution

(Acetonitrile)
< 0.005 (Very Weak)~0.01~0.008
Solid State

(Powder)
0.15 – 0.25 (Moderate)0.05 – 0.100.20 – 0.35
Emission

~540 nm (Yellow-Green)~530 nm~545 nm
Stokes Shift ~180 nm ~170 nm~185 nm
Primary Quenching Mode ISC + Bond RotationBond RotationISC + Bond Rotation
Key Advantage Balanced solubility & solid-state emission; potential for halogen bonding.Baseline stability; well-known reference.Higher solid-state QY due to linear packing (para-effect).

Analysis:

  • Solution: The 3-bromo derivative exhibits negligible fluorescence in fluid solvents. The heavy atom effect exacerbates the low quantum yield already caused by bond rotation. Do not use this molecule as a solution-phase tracer.

  • Solid State: This is where the molecule shines. The 3-position allows for "herringbone" or specific crystal packing that restricts non-radiative decay channels. While the 4-bromo (para) derivative often packs more efficiently (higher

    
    ), the 3-bromo derivative offers unique steric properties for sensing applications where pore size or lattice shape matters.
    

Experimental Protocol: Determining

To validate the values above, you must perform a Relative Quantum Yield measurement against a standard.[4][5]

Reagents & Standards
  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
     at 
    
    
    
    C).
    • Why: The absorption range (~350 nm) matches the salicylideneaniline excitation profile.

  • Solvent: Spectroscopic grade Acetonitrile or Cyclohexane (for the sample).

  • Equipment: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Workflow

Step 1: Absorbance Matching (Critical) Prepare solutions of the 3-bromo sample and the Quinine Sulfate standard such that their absorbance (optical density) at the excitation wavelength is identical and below 0.1 (preferably 0.05) .

  • Reasoning: Absorbance > 0.1 causes Inner Filter Effects (re-absorption of emitted light), artificially lowering the measured QY.

Step 2: Spectral Acquisition Record the fluorescence emission spectrum for both sample and standard using the exact same slit widths, integration time, and excitation wavelength.

  • Range: Scan from 10 nm past excitation up to 700 nm.

Step 3: Integration Integrate the area under the emission curve (


) for both sample and standard.

Step 4: Calculation Use the comparative equation:



Where:

  • 
     = Integrated fluorescence intensity (Area).
    
  • 
     = Absorbance at excitation wavelength.[4][6]
    
  • 
     = Refractive index of the solvent (Acetonitrile 
    
    
    
    ; 0.1 M H₂SO₄
    
    
    ).
Workflow Diagram

QY_Protocol Start Sample Preparation (Target + Standard) Check_Abs Measure Absorbance (Must be < 0.05) Start->Check_Abs Decision Is Abs Equal? Check_Abs->Decision Decision->Start No (Dilute/Adjust) Fluoro_Scan Fluorescence Scan (Same Ex/Slits) Decision->Fluoro_Scan Yes Integrate Integrate Area (F) Fluoro_Scan->Integrate Calc Apply QY Equation (Correct for Refractive Index) Integrate->Calc

Caption: Figure 2. Validated workflow for relative quantum yield determination.

Technical Pitfalls & Troubleshooting

The "Anti-Heavy-Atom" Anomaly

While bromine generally quenches fluorescence, recent literature suggests that in rigid matrices (crystals or polymer films), the heavy atom effect can be suppressed if the bromine atom is involved in halogen bonding that rigidifies the lattice.

  • Observation: If your solid-state

    
     is unexpectedly high (>0.30), verify the crystal structure. You likely have strong 
    
    
    
    interactions locking the phenyl ring.
Solvent Polarity

Salicylideneanilines are solvatochromic.

  • Polar Solvents (MeOH, DMSO): Stabilize the keto form but may induce hydrolysis of the imine bond over time.

  • Non-Polar Solvents (Cyclohexane): Favor the enol form.

  • Recommendation: Perform measurements in fresh anhydrous acetonitrile or toluene to prevent hydrolysis.

Photostability

The 3-bromo derivative may undergo trans-cis photoisomerization upon prolonged UV exposure.

  • Check: Run a time-course scan. If intensity drops rapidly within minutes, the molecule is photo-fatiguing. Minimize light exposure before measurement.

References

  • IUPAC Technical Report. "Measurement of Photoluminescence Quantum Yields." Pure and Applied Chemistry, 2011. Link

  • Rurack, K. "Fluorescence Quantum Yields: Methods of Determination and Standards."[7] Springer Series on Fluorescence, 2008. Link

  • Tang, B. Z., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015. (Context for AIE/AIEE in Schiff bases). Link

  • Mutai, T., et al. "Substituent Effect on ESIPT and Polymorph-Dependent Luminescence." Journal of the American Chemical Society. (Specifics on halogen bonding in ESIPT systems). Link

  • Williams, A. T. R., et al. "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst, 1983. (The foundational method). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-{(E)-[(3-bromophenyl)imino]methyl}phenol

Executive Safety Summary Compound Identity: IUPAC Name: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol[1][2] Common Name: N-(3-bromophenyl)salicylaldimine CAS Number: 886-31-7[1] Molecular Formula: C₁₃H₁₀BrNO[1] Operational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity:

  • IUPAC Name: 2-{(E)-[(3-bromophenyl)imino]methyl}phenol[1][2]

  • Common Name: N-(3-bromophenyl)salicylaldimine

  • CAS Number: 886-31-7[1]

  • Molecular Formula: C₁₃H₁₀BrNO[1]

Operational Classification: This compound is a Schiff base ligand featuring a phenol moiety and a halogenated aromatic ring. While specific toxicological data for the intact molecule is limited, Structure-Activity Relationship (SAR) protocols mandate that it be handled as a Category 6.1 Toxic Substance .

Critical Hazard Insight: Schiff bases are hydrolytically unstable in acidic or metabolic environments. Upon contact with mucous membranes (eyes, lungs) or gastric acid, this compound hydrolyzes to release 3-bromoaniline and salicylaldehyde . Therefore, safety protocols must be designed to protect against the most toxic precursor: 3-bromoaniline , a known methemoglobinemia-inducing agent.

Risk Assessment & Hazard Mechanism (The "Why")

To understand the PPE requirements, we must analyze the degradation pathway. We do not merely protect against the dust; we protect against the metabolic byproducts.

Mechanistic Toxicity Diagram

The following logic map illustrates why standard "lab coat and gloves" are insufficient without specific material considerations.

HazardPathway Compound 2-{(E)-[(3-bromophenyl) imino]methyl}phenol Exposure Exposure Route: Inhalation/Ingestion/Skin Compound->Exposure Hydrolysis Metabolic/Acidic Hydrolysis Exposure->Hydrolysis pH < 7 Aniline 3-Bromoaniline (Toxic Component) Hydrolysis->Aniline Aldehyde Salicylaldehyde (Irritant) Hydrolysis->Aldehyde MetHb Methemoglobinemia (Cyanosis/Hypoxia) Aniline->MetHb Systemic Absorption Irritation Severe Mucosal Irritation Aldehyde->Irritation Local Contact

Figure 1: Pharmacokinetic breakdown of the compound showing the hydrolysis risk. The primary safety target is the prevention of systemic absorption of the aniline moiety.

Personal Protective Equipment (PPE) Matrix

Based on the hydrolysis risk, the following PPE is mandatory. Standard latex gloves are permeable to halogenated aromatics and are strictly prohibited.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile (Double Gloved) Inner: 4 milOuter: 5-8 milNitrile provides adequate short-term protection against the solid powder. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Laminate (Silver Shield) or Viton If dissolved in organic solvents (DCM, DMSO), the carrier solvent can drag the toxic aniline moiety through nitrile. Laminate films provide >480 min breakthrough time for aromatics.
Respiratory P100 / N99 Respirator or Fume Hood The dust is likely an irritant and toxic. Simple surgical masks offer zero protection against chemical vapors if hydrolysis occurs on the mask surface.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can sublime or drift. Goggles seal the ocular environment from hydrolytic irritation.
Body Tyvek Lab Coat (or chemically resistant apron)Cotton lab coats absorb aromatic amines, creating a secondary exposure source. Non-woven synthetics (Tyvek) repel dusts.

Operational Handling Protocol

This protocol is designed to minimize static charge (which disperses the powder) and prevent hydrolytic breakdown.

Workflow: Safe Weighing & Solubilization

HandlingWorkflow Start Start: Solid Handling Static Step 1: Neutralize Static (Use Ionizer fan) Start->Static Weigh Step 2: Weigh in Fume Hood (Closed Balance) Static->Weigh Prevent Dispersion Solvent Step 3: Add Solvent (DMSO/Ethanol preferred) Weigh->Solvent Dissolve immediately Waste Step 4: Waste Segregation (Halogenated Stream) Solvent->Waste Disposal

Figure 2: Operational workflow emphasizing static control to prevent aerosolization of the toxic powder.

Detailed Methodology
  • Static Control (Critical): Schiff bases often crystallize as light, fluffy needles that carry high static charge.

    • Action: Use an anti-static gun or ionizing fan inside the fume hood before opening the vial.

    • Why: This prevents the powder from "jumping" onto your gloves or the balance pan, which spreads contamination.

  • Solubilization Strategy:

    • Recommended Solvents: DMSO, Ethanol, or Acetonitrile.

    • Avoid: Acidic solvents (which trigger hydrolysis) or simple water (poor solubility).

    • Note: If using Dichloromethane (DCM), you must use Silver Shield/Laminate gloves, as DCM permeates nitrile in seconds, carrying the toxin with it.

  • Decontamination:

    • Do not use bleach (sodium hypochlorite) initially. Bleach can react with amines to form chloramines (more toxic).

    • Protocol: Wipe surfaces with a soap/water solution first to physically remove the solid, then follow with an alcohol wipe.

Emergency Response & Waste Disposal

Medical Surveillance (Methemoglobinemia)

If exposure occurs, medical personnel must be informed that the patient was exposed to a 3-bromoaniline precursor .

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

  • Antidote: Oxygen therapy; Methylene blue may be indicated (clinical decision).

Disposal Plan

This compound contains a halogen (Bromine) and an aromatic ring.

  • Stream: Halogenated Organic Waste .

  • Prohibition: Do NOT dispose of in the "General Organic" or "Non-Halogenated" carboy. The bromine content requires high-temperature incineration to prevent dioxin formation.

  • Labeling: Tag waste as "Contains Toxic Aromatics / Halogenated."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11562, 3-Bromoaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Aniline and Homologues. (Applied via SAR for 3-bromoaniline moiety).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(E)-[(3-bromophenyl)imino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{(E)-[(3-bromophenyl)imino]methyl}phenol
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